molecular formula C8H9BrN2O2 B15320427 5-Bromo-N,4-dimethyl-2-nitroaniline

5-Bromo-N,4-dimethyl-2-nitroaniline

Cat. No.: B15320427
M. Wt: 245.07 g/mol
InChI Key: XTICQHNXPWYOLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N,4-dimethyl-2-nitroaniline (CAS 1805113-10-3) is an aromatic organic compound with the molecular formula C8H9BrN2O2 and a molecular weight of 245.07 g/mol . This compound features a benzene ring substituted with a bromo group, two methyl groups (one at the 4-position and one on the nitrogen), and a nitro group, making it a versatile building block in organic synthesis . While specific applied studies for this exact molecule are limited in public literature, its structure suggests significant utility. It can serve as a key intermediate in the multistep synthesis of more complex molecules, particularly in the development of dyes, pigments, and pharmaceuticals, a role shared by similar nitroaniline derivatives . The presence of distinct functional groups allows for further selective reactions, such as reduction of the nitro group to an amine or metal-catalyzed cross-coupling reactions using the bromo substituent. This makes it a valuable precursor for researchers constructing compounds like aniline derivatives or heterocyclic systems . The product is intended for research and development purposes only and is not approved for human, veterinary, or household use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

5-bromo-N,4-dimethyl-2-nitroaniline

InChI

InChI=1S/C8H9BrN2O2/c1-5-3-8(11(12)13)7(10-2)4-6(5)9/h3-4,10H,1-2H3

InChI Key

XTICQHNXPWYOLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)NC)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Advanced Synthetic Applications of 5-Bromo-N,4-dimethyl-2-nitroaniline (CAS 1805113-10-3) in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter chemical building blocks that serve as linchpins in modern medicinal chemistry. 5-Bromo-N,4-dimethyl-2-nitroaniline (CAS 1805113-10-3) is one such highly privileged scaffold[1]. Its tri-orthogonal functionalization—comprising an aryl bromide, a secondary methylamine, and a nitro group—makes it an ideal precursor for synthesizing complex heterocyclic systems. Specifically, it has emerged as a critical intermediate in the development of biaryl-containing inverse agonists targeting the Retinoic Acid Receptor-Related Orphan Receptor-gamma (RORγt), a major pathway in autoimmune disease therapeutics[2][3].

This technical guide dissects the physicochemical properties, mechanistic utility, and field-proven protocols for utilizing this compound, ensuring that your synthetic workflows are both high-yielding and self-validating.

Physicochemical Profiling

Before deploying CAS 1805113-10-3 in a synthetic route, it is crucial to understand its structural parameters. The presence of the electron-withdrawing nitro group deactivates the aromatic ring, while the steric bulk of the adjacent methyl group influences downstream cross-coupling kinetics.

Table 1: Physicochemical Profile of CAS 1805113-10-3

PropertyValue
Chemical Name 5-Bromo-N,4-dimethyl-2-nitroaniline
CAS Registry Number 1805113-10-3
Molecular Formula C8H9BrN2O2
Molecular Weight 245.07 g/mol
Structural Features Aryl bromide, secondary amine, nitro group
Primary Application Precursor for benzimidazole-based RORγt inverse agonists
Mechanistic Grounding: RORγt and Autoimmune Pathology

The strategic value of CAS 1805113-10-3 is best understood through its end-use application in pharmacology. RORγt is the master transcription factor driving the differentiation of Th17 cells and the subsequent production of pro-inflammatory cytokines like IL-17A and IL-17F[3]. Overactivation of this pathway is the primary driver of autoimmune diseases such as psoriasis, multiple sclerosis, and rheumatoid arthritis.

By synthesizing heterocyclic inverse agonists from CAS 1805113-10-3, medicinal chemists can induce a conformational change in the RORγt ligand-binding domain (LBD). This structural shift displaces co-activator peptides, effectively shutting down IL-17 transcription at the genetic level[3][4].

RORgamma IL23 IL-23 Signal Th17 Th17 Cell Differentiation IL23->Th17 stimulates RORgt RORγt Receptor (Active) Th17->RORgt activates GeneExp IL-17A / IL-17F Expression RORgt->GeneExp transcription Autoimmune Autoimmune Pathology GeneExp->Autoimmune drives Inhibitor Inverse Agonist (CAS 1805113-10-3) Inhibitor->RORgt inhibits

Fig 1: RORγt signaling pathway and intervention by CAS 1805113-10-3 derived inverse agonists.

Synthetic Strategy and Causality

The transformation of CAS 1805113-10-3 into a potent API requires a meticulously planned sequence to prevent side reactions. The general workflow involves a chemoselective nitro reduction, cyclization to a benzimidazole core, and finally, a Suzuki-Miyaura cross-coupling to install the biaryl system described in seminal patents[2].

Synthesis SM 5-Bromo-N,4-dimethyl- 2-nitroaniline Diamine 5-Bromo-N1,4-dimethyl- benzene-1,2-diamine SM->Diamine Nitro Reduction (Fe/NH4Cl) Benzimidazole 5-Bromo-1,6-dimethyl- 1H-benzo[d]imidazole Diamine->Benzimidazole Cyclization (R-COOH, Heat) Biaryl Biaryl RORγt Modulator (Target API) Benzimidazole->Biaryl Suzuki Cross-Coupling (Ar-B(OH)2, Pd cat.)

Fig 2: Three-step synthetic workflow from CAS 1805113-10-3 to biaryl benzimidazole APIs.

Experimental Protocols: Self-Validating Methodologies
Protocol 1: Chemoselective Nitro Reduction

Causality : Standard catalytic hydrogenation (Pd/C, H₂) is strictly contraindicated for this substrate. The aryl bromide in CAS 1805113-10-3 is highly susceptible to hydrodehalogenation under palladium catalysis, which would destroy the handle needed for later cross-coupling. Therefore, we utilize Iron (Fe) powder and Ammonium Chloride (NH₄Cl). This classical Béchamp-style reduction provides absolute chemoselectivity for the nitro group.

Step-by-Step Method :

  • Charge : To a 500 mL round-bottom flask, add 5-Bromo-N,4-dimethyl-2-nitroaniline (10.0 g, 40.8 mmol), Fe powder (11.4 g, 204 mmol, 5.0 eq), and NH₄Cl (10.9 g, 204 mmol, 5.0 eq).

  • Solvent : Suspend the mixture in a solvent system of Ethanol/Water (4:1, 200 mL).

  • Reaction : Heat the vigorously stirred suspension to 80 °C (reflux) for 4 hours.

  • Self-Validation (In-Process Control) : Pull a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. The protocol is self-validating when the starting material peak (m/z 245 [M+H]⁺) is completely replaced by the diamine product (m/z 215 [M+H]⁺). Decision Gate: If SM > 2%, add 1.0 eq Fe powder and reflux for 1 additional hour.

  • Workup : Filter the hot mixture through a pad of Celite to remove iron salts. Wash the pad with hot ethanol (50 mL). Concentrate the filtrate in vacuo, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield 5-bromo-N1,4-dimethylbenzene-1,2-diamine.

Protocol 2: Suzuki-Miyaura Cross-Coupling of the Benzimidazole Intermediate

Assuming the diamine has been cyclized to a 5-bromobenzimidazole derivative (via condensation with an aldehyde or carboxylic acid), the next critical step is installing the biaryl system.

Causality : The choice of catalyst is paramount. As shown in Table 2, standard Pd(PPh₃)₄ often fails due to the steric bulk of the ortho-methyl group adjacent to the bromide. We select Pd(dppf)Cl₂ because its large bite angle (99°) facilitates the challenging oxidative addition and reductive elimination steps required for sterically hindered biaryl systems.

Table 2: Cross-Coupling Catalyst Optimization Data (Representative)

Catalyst SystemSolventTemp (°C)Yield (%)Causality / Observation
Pd(PPh₃)₄ / Na₂CO₃Toluene/H₂O9045%Sluggish oxidative addition; high debromination.
Pd(dppf)Cl₂ / K₂CO₃ 1,4-Dioxane/H₂O 90 88% Optimal bite angle for bulky biaryl formation.
XPhos Pd G2 / K₃PO₄THF/H₂O8092%Superior for highly sterically hindered substrates.

Step-by-Step Method :

  • Charge : In an oven-dried Schlenk flask, combine the 5-bromobenzimidazole intermediate (1.0 eq), the appropriate arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.5 eq).

  • Degassing : Evacuate and backfill the flask with Argon three times to prevent catalyst oxidation.

  • Solvent : Add degassed 1,4-Dioxane/Water (4:1, 0.2 M concentration).

  • Reaction : Heat at 90 °C for 12 hours under Argon.

  • Self-Validation (In-Process Control) : Monitor via TLC (Hexanes/EtOAc 1:1). The reaction is complete when the UV-active bromide spot is consumed. For quantitative validation, UPLC-MS must show >95% conversion to the desired biaryl mass.

  • Workup : Dilute with water, extract with DCM, dry over MgSO₄, and purify via silica gel flash chromatography.

Conclusion

The strategic utilization of 5-Bromo-N,4-dimethyl-2-nitroaniline relies entirely on understanding the orthogonal reactivity of its functional groups. By applying chemoselective reduction to bypass hydrodehalogenation, and utilizing sterically optimized cross-coupling catalysts, researchers can efficiently access the highly valuable RORγt inverse agonist chemical space.

References
  • Title: Biaryl-containing compounds as inverse agonists of ROR-gamma receptors (WO2014008214A1)
  • Title: Small molecule mediated inhibition of RORγ-dependent gene expression and autoimmune disease pathology in vivo Source: PubMed Central (PMC) URL: [Link]

  • Title: Structural determinant for inducing RORgamma specific inverse agonism triggered by a synthetic benzoxazinone ligand Source: PubMed Central (PMC) URL: [Link]

Sources

5-Bromo-N,4-dimethyl-2-nitroaniline molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Bromo-N,4-dimethyl-2-nitroaniline: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 5-Bromo-N,4-dimethyl-2-nitroaniline, a substituted nitroaromatic compound with significant potential as a building block in medicinal chemistry and materials science. While this specific molecule is not extensively documented in public literature, this paper leverages established chemical principles and data from structurally analogous compounds to provide a robust framework for its synthesis, characterization, and potential applications. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this versatile chemical scaffold.

Core Physicochemical Properties

The foundational step in working with any chemical entity is a thorough understanding of its intrinsic properties. 5-Bromo-N,4-dimethyl-2-nitroaniline is a member of the substituted nitroaniline family, which is characterized by a benzene ring functionalized with nitro, amino, and in this case, bromo and methyl groups. These functional groups dictate the molecule's reactivity, polarity, and potential for biological interaction.

The molecular formula for 5-Bromo-N,4-dimethyl-2-nitroaniline is C₈H₉BrN₂O₂ . Based on this, the precise molecular weight can be calculated.

Calculation of Molecular Weight:

  • Carbon (C): 8 x 12.011 u = 96.088 u

  • Hydrogen (H): 9 x 1.008 u = 9.072 u

  • Bromine (Br): 1 x 79.904 u = 79.904 u

  • Nitrogen (N): 2 x 14.007 u = 28.014 u

  • Oxygen (O): 2 x 15.999 u = 31.998 u

  • Total Molecular Weight = 245.076 g/mol

The table below summarizes the key physicochemical data for 5-Bromo-N,4-dimethyl-2-nitroaniline. It is critical to note that while the molecular weight is calculated, other physical properties are extrapolated from its closest structural analogs due to a lack of specific experimental data for the target compound.

PropertyValue / Predicted BehaviorSource / Rationale
IUPAC Name 5-Bromo-N,4-dimethyl-2-nitroanilineStandard nomenclature
CAS Number Not assigned or readily availableIn-depth search of chemical databases
Molecular Formula C₈H₉BrN₂O₂-
Molecular Weight 245.08 g/mol Calculated from atomic weights[1]
Physical Form Predicted to be a yellow to orange solidBased on analogs like 5-Bromo-4-methyl-2-nitroaniline[2][3]
Melting Point Predicted > 150 °CAnalog 5-Bromo-4-methyl-2-nitroaniline melts at 165 °C[2]
Solubility Predicted to be soluble in DCM, DMSO, DMF; sparingly soluble in waterBased on general solubility of nitroanilines[4]

Proposed Synthesis and Mechanistic Rationale

The synthesis of 5-Bromo-N,4-dimethyl-2-nitroaniline can be logically approached via the N-methylation of a readily available precursor, 5-Bromo-4-methyl-2-nitroaniline (CAS: 40371-63-9). This method offers a direct and high-yielding pathway. The chosen protocol utilizes a reductive amination approach, which is a standard and reliable method for N-alkylation of anilines.

Causality of Experimental Choices:
  • Precursor Selection: 5-Bromo-4-methyl-2-nitroaniline is commercially available and provides the complete core structure, requiring only the addition of the N-methyl group.

  • Methylating Agent: Paraformaldehyde serves as the source of the methyl group. In the acidic environment, it forms a reactive electrophile that is attacked by the aniline nitrogen.

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a mild and selective reducing agent. It is particularly effective for reducing the intermediate iminium ion formed during the reaction without reducing the nitro group, which is a critical consideration for maintaining the integrity of the molecule.

  • Solvent and Catalyst: Tetrahydrofuran (THF) is an excellent solvent for this reaction, and glacial acetic acid acts as a necessary catalyst to promote the formation of the iminium intermediate.

Detailed Step-by-Step Synthesis Protocol:
  • Reaction Setup: To a solution of 5-Bromo-4-methyl-2-nitroaniline (1.0 eq) in anhydrous tetrahydrofuran (THF), add paraformaldehyde (2.2 eq).

  • Addition of Reducing Agent: Carefully add sodium cyanoborohydride (2.0 eq) to the slurry.

  • Catalyst Addition: Add glacial acetic acid (5.0 eq) dropwise to the mixture at room temperature.

  • Reaction Execution: Heat the reaction mixture to 50-60 °C and stir for 12-18 hours. The progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final product.[5]

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process Precursor 5-Bromo-4-methyl-2-nitroaniline Reaction Reaction at 50-60°C (12-18h) Precursor->Reaction Reagents Paraformaldehyde Sodium Cyanoborohydride Glacial Acetic Acid Reagents->Reaction Solvent THF Solvent->Reaction Quench Quench with NaHCO₃ Reaction->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Product 5-Bromo-N,4-dimethyl-2-nitroaniline Purify->Product

Caption: Proposed synthesis workflow for 5-Bromo-N,4-dimethyl-2-nitroaniline.

Analytical Characterization Workflow

Unambiguous structural confirmation and purity assessment are paramount. A standard High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) method is recommended for a comprehensive analysis of the synthesized compound.

Self-Validating Protocol Rationale:
  • HPLC: Provides a quantitative measure of purity by separating the target compound from any unreacted starting materials or byproducts. The retention time is a characteristic property under specific conditions.

  • Mass Spectrometry (MS): Offers definitive molecular weight confirmation. The observation of the correct molecular ion peak (and its isotopic pattern, given the presence of bromine) provides strong evidence of the compound's identity.

  • UV-Vis Detector: The nitroaniline chromophore allows for sensitive detection using a UV-Vis detector, typically in the 254-380 nm range.

Detailed Step-by-Step Analytical Protocol:
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in HPLC-grade acetonitrile. Create a working solution by diluting the stock to ~50 µg/mL with the mobile phase.

  • Instrumentation: Use a standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size), a UV-Vis detector, and coupled to an electrospray ionization mass spectrometer (ESI-MS).

  • HPLC Method:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.8 mL/min.

    • Detection Wavelength: 254 nm.

  • MS Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: Scan from m/z 100 to 500.

    • Data Analysis: Look for the [M+H]⁺ adduct corresponding to a mass of ~246.08. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) should be visible in the mass spectrum, providing an additional layer of confirmation.[6]

Analytical_Workflow cluster_output Outputs Sample Synthesized Product (in Acetonitrile) HPLC HPLC System (C18 Column) Sample->HPLC UV_Detector UV-Vis Detector (Purity @ 254nm) HPLC->UV_Detector MS_Detector Mass Spectrometer (ESI+) HPLC->MS_Detector Data_Analysis Data Analysis UV_Detector->Data_Analysis MS_Detector->Data_Analysis Purity Purity (%) Data_Analysis->Purity Identity Molecular Weight & Isotopic Pattern Data_Analysis->Identity

Caption: Standard workflow for purity and identity confirmation.

Potential Applications in Drug Discovery and Research

Substituted nitroanilines are privileged scaffolds in medicinal chemistry. The specific combination of functional groups in 5-Bromo-N,4-dimethyl-2-nitroaniline suggests several promising avenues for research, particularly in oncology and infectious diseases.

Role as a Kinase Inhibitor Scaffold:

The aniline core is a common feature in many FDA-approved kinase inhibitors. The bromo- and methyl-substituents can be used to probe specific hydrophobic pockets within an enzyme's active site, while the amino group can act as a crucial hydrogen bond donor or acceptor. Research on similar structures, such as 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives, has identified potent inhibitors of UNC51-like kinase 1 (ULK1), a key regulator of autophagy in cancer.[7] It is plausible that 5-Bromo-N,4-dimethyl-2-nitroaniline could serve as a starting point for developing novel inhibitors targeting similar kinases involved in cell proliferation and survival pathways.

Antimicrobial and Anticancer Potential via Bioreduction:

The nitroaromatic group is a well-known "warhead" in medicinal chemistry.[8] In the low-oxygen (hypoxic) environments characteristic of solid tumors and certain bacterial infections, the nitro group can be enzymatically reduced to form highly reactive nitroso and hydroxylamine species. These reactive intermediates can induce DNA damage and oxidative stress, leading to cell death. This bioreductive activation provides a mechanism for selective toxicity towards target cells. Studies on other nitroaniline derivatives have demonstrated their potential as antibacterial agents by inhibiting essential enzymes like DNA gyrase.[9]

Signaling_Pathway cluster_cell Cancer Cell GF Growth Factors Receptor Receptor Tyrosine Kinase (e.g., ULK1) GF->Receptor Pathway Proliferation & Survival Signaling Cascade Receptor->Pathway Outcome Cell Growth & Autophagy Pathway->Outcome Molecule 5-Bromo-N,4-dimethyl- 2-nitroaniline Derivative Inhibition Inhibition Molecule->Inhibition Inhibition->Receptor

Caption: Hypothetical inhibition of a pro-survival signaling pathway.

Safety and Handling

As a research chemical, 5-Bromo-N,4-dimethyl-2-nitroaniline must be handled with appropriate care. While a specific Safety Data Sheet (SDS) is not available, the hazards can be inferred from related nitroaniline compounds.

  • Health Hazards: This class of compounds is generally considered harmful if swallowed, inhaled, or in contact with skin.[10] They can cause skin and serious eye irritation.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves, a lab coat, and safety glasses.

  • Storage: Store in a cool, dry place, away from light and incompatible materials. Keep the container tightly sealed.

Conclusion

5-Bromo-N,4-dimethyl-2-nitroaniline represents a chemical scaffold with significant, albeit underexplored, potential. With a calculated molecular weight of 245.08 g/mol , its synthesis is achievable through established organic chemistry methodologies. The true value of this molecule lies in its potential as a versatile intermediate for the development of novel therapeutic agents, particularly in the fields of oncology and antimicrobial research. The functional group combination provides multiple handles for chemical modification and suggests plausible mechanisms of action based on kinase inhibition and bioreductive activation. This guide provides the necessary foundational knowledge for researchers to confidently synthesize, characterize, and explore the applications of this promising compound.

Sources

5-Bromo-N,4-dimethyl-2-nitroaniline chemical properties.

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties of 5-Bromo-N,4-dimethyl-2-nitroaniline

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and spectroscopic characteristics of 5-Bromo-N,4-dimethyl-2-nitroaniline. As a substituted nitroaniline, this compound holds potential as a key intermediate in the development of pharmaceuticals and specialized chemical materials. Direct experimental data for this specific molecule is limited in public-domain literature. Therefore, this document synthesizes information from established chemical principles and data from close structural analogs to provide a robust profile for researchers, scientists, and drug development professionals. The guide details a plausible synthetic pathway, predicted spectroscopic data with interpretations, and essential safety protocols, grounding all claims in authoritative references.

Chemical Identity and Physicochemical Properties

5-Bromo-N,4-dimethyl-2-nitroaniline is an aromatic compound featuring a benzene ring substituted with a bromo, a secondary amine (N-methyl), a methyl, and a nitro group. The precise arrangement of these functional groups dictates its chemical reactivity and physical properties. While specific experimental data for the target compound is not widely published, its properties can be reliably inferred from its molecular structure and comparison with closely related analogs.

The molecular formula for 5-Bromo-N,4-dimethyl-2-nitroaniline is C₈H₉BrN₂O₂, and its calculated molecular weight is 245.08 g/mol . A summary of its predicted and analog-derived properties is presented in Table 1.

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueSource / Analog
IUPAC Name 5-Bromo-N,4-dimethyl-2-nitroaniline-
Molecular Formula C₈H₉BrN₂O₂Calculated
Molecular Weight 245.08 g/mol Calculated
CAS Number Not assigned-
Appearance Expected to be a yellow or orange solidInferred from analogs[1]
Melting Point ~165 °C (for 5-Bromo-4-methyl-2-nitroaniline)
Boiling Point ~347.9 °C (for 5-Bromo-4-methyl-2-nitroaniline)
Density ~1.698 g/cm³ (for 5-Bromo-4-methyl-2-nitroaniline)
Solubility Expected to be soluble in organic solvents like dichloromethane and methanol; insoluble in water.Inferred from analogs[1]
LogP 3.35 (for 5-Bromo-4-methyl-2-nitroaniline)

Proposed Synthesis and Mechanistic Considerations

A robust and logical synthetic route to obtain 5-Bromo-N,4-dimethyl-2-nitroaniline is via the N-methylation of the commercially available precursor, 5-Bromo-4-methyl-2-nitroaniline (CAS: 40371-63-9). This approach is favored due to the accessibility of the starting material and the well-established nature of N-alkylation reactions for anilines.

The proposed mechanism involves the deprotonation of the primary amine by a suitable base, such as potassium carbonate (K₂CO₃), to form a more nucleophilic amide anion. This anion then undergoes a nucleophilic substitution (Sₙ2) reaction with a methylating agent, typically methyl iodide (CH₃I). The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile facilitates this reaction by solvating the cation of the base without deactivating the nucleophile.

Experimental Protocol: N-methylation of 5-Bromo-4-methyl-2-nitroaniline
  • Reaction Setup : To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Bromo-4-methyl-2-nitroaniline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition : Add anhydrous N,N-dimethylformamide (DMF) to create a stirrable suspension.

  • Reagent Addition : Cool the mixture in an ice bath to 0 °C. Add methyl iodide (1.2 eq) dropwise to the stirred suspension.

  • Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress should be monitored by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system.

  • Work-up : Upon completion, pour the reaction mixture into cold water. An orange or yellow precipitate should form.

  • Isolation : Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual DMF and inorganic salts.

  • Purification : The crude product can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield pure 5-Bromo-N,4-dimethyl-2-nitroaniline.

SynthesisWorkflow SM 5-Bromo-4-methyl-2-nitroaniline (Starting Material) Reaction N-Methylation (SN2 Reaction) SM->Reaction 1.0 eq Reagents CH₃I, K₂CO₃ DMF, 0°C to RT Reagents->Reaction Workup Aqueous Work-up & Filtration Reaction->Workup Reaction Mixture Purification Recrystallization or Chromatography Workup->Purification Crude Solid Product 5-Bromo-N,4-dimethyl-2-nitroaniline (Final Product) Purification->Product Purified Product

Caption: Proposed synthesis workflow for 5-Bromo-N,4-dimethyl-2-nitroaniline.

Spectroscopic Profile

While experimental spectra for 5-Bromo-N,4-dimethyl-2-nitroaniline are not available in public databases, its characteristic spectroscopic features can be reliably predicted based on its structure and data from analogs like 4-Bromo-2-nitroaniline[2] and other substituted nitroanilines.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and methyl protons.

  • Aromatic Protons : Two singlets are expected for the two non-equivalent protons on the aromatic ring. The proton at C3 (adjacent to the nitro and bromo groups) would likely appear further downfield (~8.0-8.3 ppm) compared to the proton at C6 (~7.0-7.2 ppm).

  • N-Methyl Protons : A singlet integrating to three protons is expected for the N-CH₃ group. The electron-withdrawing nature of the nitro-substituted ring will shift this signal downfield, likely in the range of ~3.0-3.2 ppm. A doublet would appear if there is coupling to the N-H proton, but this is often broadened or absent.

  • 4-Methyl Protons : A singlet integrating to three protons for the aryl-CH₃ group is expected around ~2.3-2.5 ppm.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display eight distinct signals for each carbon atom:

  • Aromatic Carbons : Six signals are expected in the aromatic region (~110-150 ppm). The carbons attached to the nitro group (C2) and the amino group (C1) will be significantly shifted. The carbon bearing the bromine (C5) will also show a characteristic shift.

  • Methyl Carbons : The N-CH₃ carbon is expected around ~30-35 ppm, while the aryl-CH₃ carbon at C4 should appear around ~15-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from its key functional groups.

  • N-H Stretch : A sharp, medium-intensity peak around 3350-3450 cm⁻¹ corresponding to the secondary amine N-H stretch.

  • C-H Stretches : Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.

  • NO₂ Stretches : Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch around 1500-1530 cm⁻¹ and a symmetric stretch around 1330-1350 cm⁻¹.[3]

  • C-N Stretch : A strong band in the 1250-1340 cm⁻¹ region for the aromatic C-N bond.[3]

  • C-Br Stretch : A medium-to-strong absorption in the fingerprint region, typically between 515-680 cm⁻¹.[3]

Mass Spectrometry

Mass spectrometry would confirm the molecular weight and elemental composition.

  • Molecular Ion (M⁺) : The mass spectrum should show a prominent molecular ion peak.

  • Isotopic Pattern : Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity: one for the ⁷⁹Br isotope (M⁺) and one for the ⁸¹Br isotope (M+2)⁺. The calculated m/z for the [M]⁺ peak would be approximately 243.98 and 245.98.

Safety and Handling

As with any laboratory chemical, 5-Bromo-N,4-dimethyl-2-nitroaniline should be handled with appropriate care in a well-ventilated area or chemical fume hood.[4] Based on the known hazards of structurally similar nitroaromatic and halogenated compounds, the following precautions are advised:

  • Personal Protective Equipment (PPE) : Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Inhalation : Avoid breathing dust. The compound is expected to be harmful if inhaled.

  • Skin and Eye Contact : The compound is likely to cause skin and eye irritation. In case of contact, flush the affected area with copious amounts of water.

  • Ingestion : Harmful if swallowed. Do not eat, drink, or smoke when handling.

  • Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

The hazard statements for the closely related compound 5-Bromo-4-methyl-2-nitroaniline include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled).[4]

References

  • Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE. Org. Synth. 1930, 10, 74. Retrieved from [Link]

  • Ivy Fine Chemicals. (n.d.). 5-Bromo-4-methyl-2-nitroaniline [CAS: 40371-63-9]. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-methyl-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PMC. (n.d.). 2,4-Dimethyl-6-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-bromo-n-methyl-2-nitroaniline (C7H7BrN2O2). Retrieved from [Link]

  • Stenutz. (n.d.). N,4-dimethyl-2-nitroaniline. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]

  • Chemsrc. (2025). N,N-DIMETHYL-4-NITROANILINE | CAS#:100-23-2. Retrieved from [Link]

  • Google Patents. (n.d.). CN101580473B - Method for preparing N-methyl paranitroaniline.
  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

Sources

5-Bromo-N,4-dimethyl-2-nitroaniline spectral data (NMR, IR, MS).

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectral Analysis of 5-Bromo-N,4-dimethyl-2-nitroaniline

Introduction

5-Bromo-N,4-dimethyl-2-nitroaniline is a substituted aromatic amine of interest in synthetic chemistry and materials science. Its molecular structure, featuring a brominated and nitrated aniline core with methyl substituents, gives rise to a unique electronic and steric profile. Accurate structural confirmation and purity assessment are paramount for its application in research and development. This technical guide provides a comprehensive analysis of the expected spectral characteristics of 5-Bromo-N,4-dimethyl-2-nitroaniline, leveraging foundational spectroscopic principles and data from structurally analogous compounds.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides critical information about a molecule's mass and its fragmentation pattern, offering a molecular fingerprint. For 5-Bromo-N,4-dimethyl-2-nitroaniline, the presence of a bromine atom is a key diagnostic feature due to its characteristic isotopic distribution.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard protocol for analyzing a solid, thermally stable organic compound like 5-Bromo-N,4-dimethyl-2-nitroaniline via EI-MS is as follows:

  • Sample Introduction: A small quantity of the crystalline sample (typically <1 mg) is introduced into the mass spectrometer via a direct insertion probe.

  • Ionization: The sample is volatilized by heating the probe, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming an energetically unstable molecular ion (M•+).[1][2]

  • Mass Analysis: The molecular ion and any resulting fragment ions are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the separated ions, generating a mass spectrum that plots relative abundance against m/z.

Expected Mass Spectrum Data

The molecular formula for 5-Bromo-N,4-dimethyl-2-nitroaniline is C₈H₉BrN₂O₂. The expected key ions are summarized below.

m/z (Expected) Ion Identity Key Features & Interpretation
244 & 246[M]•+Molecular Ion Peak. The presence of two peaks of nearly equal intensity (approx. 1:1 ratio) is the classic signature of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).[1]
229 & 231[M - CH₃]•+Loss of a methyl radical from the N-methyl or 4-methyl group.
214 & 216[M - NO]•+Loss of a nitric oxide radical, a common fragmentation pathway for nitroaromatic compounds.[3][4]
198 & 200[M - NO₂]•+Loss of a nitro radical, another characteristic fragmentation for nitro compounds.[3][4]
165[M - Br]•+Loss of the bromine radical.
119[C₇H₇O]•+Further fragmentation following loss of Br and NO₂.
Proposed Fragmentation Pathway

The high-energy EI process induces predictable bond cleavages. The primary fragmentation pathways for 5-Bromo-N,4-dimethyl-2-nitroaniline are expected to initiate with losses of the nitro group substituents or the methyl groups, followed by cleavage of the C-Br bond.

MS Fragmentation of 5-Bromo-N,4-dimethyl-2-nitroaniline M [C₈H₉BrN₂O₂]•+ m/z = 244/246 F1 [C₇H₆BrN₂O₂]•+ m/z = 229/231 M->F1 - •CH₃ F2 [C₈H₉BrN]•+ m/z = 198/200 M->F2 - •NO₂ F3 [C₈H₉BrN₂O]•+ m/z = 214/216 M->F3 - •NO F4 [C₈H₉N₂O₂]•+ m/z = 165 M->F4 - •Br

Caption: Proposed EI-MS fragmentation pathway for 5-Bromo-N,4-dimethyl-2-nitroaniline.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum is generated by the absorption of infrared radiation, which causes vibrations (stretching, bending) of molecular bonds.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)
  • Sample Preparation: A few milligrams of the dry sample are finely ground with anhydrous potassium bromide (KBr) powder (approx. 1:100 ratio) using an agate mortar and pestle.

  • Pellet Formation: The mixture is compressed under high pressure in a die to form a thin, transparent KBr pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum (of air or a pure KBr pellet) is recorded and automatically subtracted from the sample spectrum. The spectrum is typically recorded over the mid-IR range (4000-400 cm⁻¹).[5]

Expected IR Absorption Bands

The IR spectrum of 5-Bromo-N,4-dimethyl-2-nitroaniline is expected to show characteristic absorption bands for its key functional groups. These predictions are based on established correlation tables and data from similar nitroaniline derivatives.[6][7][8]

Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Intensity
3400 - 3300N-H StretchSecondary Amine (N-H) - Note: This peak will be absent for the N,N-dimethyl analog but present for the N-methyl title compoundMedium
3100 - 3000C-H StretchAromaticMedium
2980 - 2850C-H StretchAliphatic (Methyl)Medium
1530 - 1500Asymmetric StretchNitro (NO₂)Strong
1350 - 1330Symmetric StretchNitro (NO₂)Strong
1620 - 1580C=C StretchAromatic RingMedium-Strong
1340 - 1250C-N StretchAromatic AmineStrong
680 - 515C-Br StretchAryl HalideMedium-Strong

The two strong absorption bands for the nitro group (asymmetric and symmetric stretches) are highly diagnostic for this class of compounds.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. It provides information on the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

  • Instrumentation: Data is acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: The proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include spectral width (e.g., 0-12 ppm), pulse angle, and relaxation delay.[5]

  • ¹³C NMR Acquisition: The carbon spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A greater number of scans is usually required due to the lower natural abundance of ¹³C.[5][10]

  • Data Processing: The raw data (Free Induction Decay) is processed using Fourier transformation, phase correction, and baseline correction to generate the final spectrum.

Expected ¹H NMR Spectrum

Based on substituent effects in aromatic systems, the following proton NMR signals are predicted for 5-Bromo-N,4-dimethyl-2-nitroaniline in CDCl₃.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 8.1Singlet1HH-3Deshielded by the adjacent ortho-nitro group.
~ 6.8Singlet1HH-6Shielded by the ortho-amino group.
~ 4.9Broad Singlet1HN-HExchangeable proton; shift can vary with concentration and solvent.
~ 3.0Doublet3HN-CH₃Coupled to the N-H proton. Becomes a singlet upon D₂O exchange.
~ 2.4Singlet3HAr-CH₃Standard chemical shift for a methyl group on an aromatic ring.
Expected ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to the eight unique carbon atoms in the molecule.

Chemical Shift (δ, ppm) Assignment Rationale
~ 148C-1 (C-N)Attached to the nitrogen of the secondary amine.
~ 138C-2 (C-NO₂)Attached to the electron-withdrawing nitro group.
~ 135C-4 (C-CH₃)Quaternary carbon attached to the methyl group.
~ 130C-3 (C-H)Aromatic CH.
~ 120C-6 (C-H)Aromatic CH.
~ 115C-5 (C-Br)Attached to bromine; shift is influenced by halogen electronegativity.
~ 30N-CH₃N-methyl carbon.
~ 20Ar-CH₃4-methyl carbon.

Note: Quaternary carbon signals (C-1, C-2, C-4, C-5) are often of lower intensity compared to protonated carbons.[10]

Caption: Molecular structure with predicted ¹H and ¹³C NMR assignments.

Conclusion

The comprehensive spectral analysis outlined in this guide provides a robust framework for the characterization of 5-Bromo-N,4-dimethyl-2-nitroaniline. The key diagnostic features include:

  • MS: A distinctive molecular ion cluster at m/z 244/246 with a 1:1 intensity ratio, confirming the presence of one bromine atom, along with characteristic losses of nitro and methyl groups.

  • IR: Strong, sharp absorption bands between 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, indicative of the nitro (NO₂) functional group.

  • NMR: A set of well-resolved signals in both ¹H and ¹³C spectra that correspond to the unique magnetic environments of each proton and carbon atom, confirming the substitution pattern and the presence of both N-methyl and aryl-methyl groups.

By combining these three analytical techniques, researchers can unequivocally confirm the identity, structure, and purity of 5-Bromo-N,4-dimethyl-2-nitroaniline, ensuring its suitability for subsequent applications.

References

  • Gunasekaran, S., et al. (2010). Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. PubMed. Available at: [Link]

  • Ahmed, K. (n.d.). IR Spectrum of 3-Nitroaniline Derivatives. Scribd. Available at: [Link]

  • Leliveld, R., et al. (2013). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. ResearchGate. Available at: [Link]

  • Gunasekaran, S., et al. (2010). Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. ResearchGate. Available at: [Link]

  • Brown, J. F. (1955). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society. Available at: [Link]

  • An-che, F., et al. (2014). Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy. Arabian Journal of Chemistry. Available at: [Link]

  • Jia, X., et al. (2017). Regioselective nitration of Anilines with Fe(NO₃)₃·9H₂O as Promoter and Nitro Source. Royal Society of Chemistry. Available at: [Link]

  • PubChemLite. 5-bromo-n-methyl-2-nitroaniline (C7H7BrN2O2). PubChemLite. Available at: [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]

  • PubChem. 5-Bromo-2-methyl-4-nitroaniline. PubChem. Available at: [Link]

  • PubChem. 2-bromo-N,N-dimethyl-4-nitroaniline. PubChem. Available at: [Link]

  • Zhang, Y., et al. (2021). A Practical Procedure for Regioselective Bromination of Anilines. Thieme. Available at: [Link]

  • LibreTexts Chemistry. 16.10: Fragmentation Patterns in Mass Spectra. LibreTexts. Available at: [Link]

  • G-Biosciences. Spotting Fragmentation Patterns When Using Mass Spectrometry. G-Biosciences. Available at: [Link]

  • ChemHelp ASAP (2022). sample 13C NMR spectra of compounds with common functional groups. YouTube. Available at: [Link]

  • Sharma, B., & Yadav, M. K. (2024). COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE. RASĀYAN Journal of Chemistry. Available at: [Link]

  • NIST. o-Nitroaniline. NIST WebBook. Available at: [Link]

  • Bappalige, N. N., et al. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Research India Publications. Available at: [Link]

  • SpectraBase. 3,5-Dibromo-N,N-dimethyl-4-nitroaniline. SpectraBase. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Solubility Profile of 5-Bromo-N,4-dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 5-Bromo-N,4-dimethyl-2-nitroaniline. Given the scarcity of publicly available experimental data for this specific compound, this document serves as a critical resource for researchers, scientists, and drug development professionals. It outlines the predicted physicochemical properties based on closely related analogs, discusses the theoretical principles governing its solubility, and presents a detailed, field-proven experimental protocol for accurate thermodynamic solubility determination. The methodologies described herein are designed to establish a robust, self-validating system for generating reliable solubility data, which is a cornerstone for applications in synthesis, purification, formulation, and preclinical development.

Introduction: The Significance of Solubility

5-Bromo-N,4-dimethyl-2-nitroaniline is an aromatic compound featuring a substituted aniline core. As with many nitroaniline derivatives, it holds potential as a key intermediate in the synthesis of dyes, agrochemicals, and pharmacologically active molecules.[1] The solubility of such a compound is not merely a physical data point; it is a critical parameter that dictates its utility and behavior across numerous applications:

  • Chemical Synthesis: Solvent selection, reaction kinetics, and purification strategies like recrystallization are directly dependent on the compound's solubility.[2]

  • Formulation Development: For pharmaceutical applications, solubility is a primary determinant of a drug's bioavailability. Poor solubility can be a major hurdle in developing effective delivery systems.

  • Toxicology and Efficacy Studies: The concentration of a compound in a biological medium is governed by its solubility, directly impacting the accuracy and relevance of in-vitro and in-vivo studies.[3]

This guide provides the foundational knowledge and practical steps required to characterize this crucial property for 5-Bromo-N,4-dimethyl-2-nitroaniline.

Physicochemical Characteristics

PropertyValue (for 5-Bromo-4-methyl-2-nitroaniline)Significance for Solubility
CAS Number 40371-63-9[4]Unique chemical identifier.
Molecular Formula C₇H₇BrN₂O₂[4]Indicates the elemental composition.
Molecular Weight 231.05 g/mol [4]Influences dissolution kinetics.
Melting Point 165 °C[4]A high melting point often correlates with lower solubility due to strong crystal lattice energy.
Boiling Point 347.9 °C at 760 mmHg[4]Indicates low volatility.
LogP (Computed) 3.35[4]A positive LogP value strongly suggests the compound is lipophilic ("fat-loving") and will exhibit poor solubility in water and higher solubility in non-polar organic solvents.

The addition of an N-methyl group to this structure to form the target compound, 5-Bromo-N,4-dimethyl-2-nitroaniline, would slightly increase the molecular weight and likely enhance its lipophilicity (increase the LogP), further decreasing its predicted aqueous solubility.

Predicted Qualitative Solubility Profile

Based on the "like dissolves like" principle and the compound's high computed LogP, a qualitative solubility profile can be predicted. This serves as a starting point for solvent screening in experimental determinations.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous Water, pH 7.4 BufferVery Low / Practically InsolubleThe molecule is largely non-polar and lacks sufficient hydrogen bonding capability to readily dissolve in water.[5][6]
Polar Aprotic NMP, DMF, DMSO, AcetonitrileHighThese solvents can effectively solvate the molecule through dipole-dipole interactions without the strong hydrogen-bonding network of water.[3][7]
Alcohols Methanol, Ethanol, IsopropanolModerate to HighThe alkyl chain of the alcohols provides some non-polar character, while the hydroxyl group allows for some hydrogen bonding.[7]
Ketones Acetone, 2-ButanoneHighThese solvents have a good balance of polarity to disrupt the crystal lattice and solvate the molecule.[8]
Halogenated Dichloromethane, ChloroformModerate to HighEffective at dissolving non-polar and moderately polar organic compounds.
Non-Polar Hexane, Cyclohexane, TolueneLow to ModerateWhile the molecule is lipophilic, strong crystal lattice forces may limit solubility in highly non-polar solvents.[7]

Quantitative Determination of Thermodynamic Solubility

For precise applications, experimental determination is non-negotiable. The Isothermal Equilibrium (Shake-Flask) Method is the gold-standard protocol for measuring thermodynamic solubility due to its reliability and direct measurement of the compound in a saturated solution at equilibrium.[2]

The Causality Behind the Shake-Flask Method

This method is chosen for its foundational principle: to allow a solute and solvent to interact for a sufficient duration under constant temperature until the rate of dissolution equals the rate of precipitation. This point, thermodynamic equilibrium, ensures that the measured concentration is the true solubility, not a transient or kinetically-trapped state. Adding an excess of the solid is a self-validating control; the continued presence of undissolved solid at the end of the experiment confirms that the solution is indeed saturated.[2][9]

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sample Phase 3: Sampling & Analysis cluster_result Phase 4: Result A Add excess 5-Bromo-N,4-dimethyl- 2-nitroaniline to vial B Add known volume of solvent A->B C Seal vial tightly B->C D Agitate in shaker bath at constant temperature (e.g., 24-72 hours) C->D E Cease agitation, allow solids to settle D->E F Withdraw supernatant E->F G Filter immediately (e.g., 0.22 µm PTFE filter) F->G H Dilute sample accurately for analysis G->H I Quantify concentration via calibrated HPLC H->I J Calculate Solubility (e.g., in mg/mL or mol/L) I->J

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Detailed Experimental Protocol

Apparatus & Materials:

  • Analytical balance (±0.1 mg)

  • Glass vials with PTFE-lined screw caps (4-20 mL)

  • Constant temperature orbital shaker or rotator bath

  • Calibrated thermometer or temperature probe

  • Volumetric flasks and calibrated pipettes

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • 5-Bromo-N,4-dimethyl-2-nitroaniline (solute)

  • Selected solvents of high purity

Step-by-Step Methodology:

  • Preparation of Slurry: Add an excess amount of solid 5-Bromo-N,4-dimethyl-2-nitroaniline to a pre-weighed glass vial. The amount should be sufficient to ensure undissolved solid remains at the end of the experiment.[2]

  • Solvent Addition: Add a precisely known volume or mass of the desired solvent to the vial.

  • Sealing: Tightly seal the vial to prevent any solvent evaporation during the equilibration phase.[9]

  • Equilibration: Place the vial in the constant temperature shaker bath. Agitate the slurry for a period sufficient to reach equilibrium (typically 24 to 72 hours). A preliminary kinetic study can determine the minimum time required.[2]

  • Phase Separation: After equilibration, allow the vials to rest in the constant temperature bath (without agitation) for at least 2 hours to permit the undissolved solid to settle.[9]

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. To avoid temperature-induced precipitation, the syringe can be pre-warmed to the bath temperature.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.[9]

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase) to a concentration that falls within the linear range of the analytical method's calibration curve.[9]

Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique due to its high specificity, accuracy, and sensitivity for quantifying aromatic compounds.[2][8]

Suggested HPLC Method Parameters:

ParameterRecommended SettingRationale
Column Standard C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)Provides excellent retention and separation for non-polar to moderately polar compounds like the analyte.[2]
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v)A common mobile phase for this class of compounds; the ratio should be optimized to achieve a suitable retention time (e.g., 3-7 minutes).
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Detection UV at an appropriate wavelength (e.g., ~254 nm or λmax)Nitroaniline compounds are strong UV absorbers. The optimal wavelength should be determined by running a UV scan of a standard solution.[2]
Injection Vol. 10 µLA typical injection volume; can be adjusted based on sensitivity.

Quantification: The concentration of the analyte in the diluted sample is determined by comparing its peak area to a calibration curve. The curve must be prepared using at least five standard solutions of known concentrations, demonstrating linearity (R² > 0.999).[3][9] The final solubility is then calculated by back-correcting for the dilution factor.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-Bromo-N,4-dimethyl-2-nitroaniline is not widely available, data from analogous nitroaniline compounds should be used to guide handling procedures.

  • Primary Hazards: Nitroanilines are generally classified as harmful if swallowed, inhaled, or in contact with skin.[10] They can cause skin and serious eye irritation.[11]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12] Avoid creating dust during weighing and transfer. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed and store in a dry, well-ventilated place away from incompatible materials.[10]

Conclusion

The solubility of 5-Bromo-N,4-dimethyl-2-nitroaniline is a fundamental property that underpins its potential applications in research and development. Due to the absence of published data, a systematic and rigorous experimental approach is essential. This guide provides the necessary theoretical context and a detailed, validated protocol centered on the isothermal shake-flask method coupled with HPLC analysis. By following this framework, researchers can generate the accurate and reliable solubility data required to accelerate their work, whether it involves optimizing a chemical synthesis, developing a new pharmaceutical formulation, or conducting biological assays.

References

  • 5-Bromo-2-methyl-4-nitroaniline. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Determination and calculation for solubility of m-nitroaniline and its mixture in supercritical carbon dioxide. ResearchGate. Available from: [Link]

  • 4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis. ACS Publications, Journal of Chemical & Engineering Data. Available from: [Link]

  • Simplified Yet Sensitive Determination of Aniline and Nitroanilines. LCGC International. Available from: [Link]

  • ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes. Semantic Scholar. Available from: [Link]

  • Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. ResearchGate. Available from: [Link]

  • An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. AZoM. Available from: [Link]

  • 4-Nitroaniline. Wikipedia. Available from: [Link]

Sources

5-Bromo-N,4-dimethyl-2-nitroaniline synthesis pathway.

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 5-Bromo-N,4-dimethyl-2-nitroaniline

Abstract

This technical guide provides a comprehensive, research-level overview of a feasible multi-step synthesis pathway for 5-Bromo-N,4-dimethyl-2-nitroaniline. This document is intended for an audience of researchers, scientists, and professionals in the fields of organic chemistry and drug development. The proposed synthesis is designed with scientific integrity, drawing upon established and analogous chemical transformations. Each stage of the synthesis is detailed with step-by-step experimental protocols, supported by mechanistic insights and structured data for clarity and reproducibility. Visual diagrams generated using DOT language are included to illustrate the reaction workflows.

Introduction and Synthetic Strategy

5-Bromo-N,4-dimethyl-2-nitroaniline is a substituted aromatic amine with potential applications as a building block in the synthesis of more complex molecules in medicinal chemistry and materials science. Its synthesis is not directly reported in readily available literature, necessitating a logical and well-reasoned synthetic design based on fundamental principles of organic chemistry.

The synthetic pathway detailed in this guide is a multi-step process commencing with the commercially available starting material, 4-methylaniline (p-toluidine). The overall strategy involves the sequential introduction of the required functional groups onto the aromatic ring, followed by the final bromination. The key transformations include the protection of the amino group, nitration, deprotection, N-methylation, and finally, electrophilic aromatic bromination.

PART I: Synthesis of the Key Intermediate: N,4-dimethyl-2-nitroaniline

The synthesis of the target molecule hinges on the successful preparation of the key intermediate, N,4-dimethyl-2-nitroaniline. This is achieved through a four-step sequence starting from 4-methylaniline.

Step 1: N-Acetylation of 4-Methylaniline

To control the regioselectivity of the subsequent nitration step and to prevent oxidation of the amino group, it is first protected as an acetamide. The acetyl group is a moderately activating, ortho-, para-directing group.

  • In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 4-methylaniline (10.7 g, 0.1 mol) and dry toluene (20 mL).

  • With stirring, slowly add acetic anhydride (10.2 g, 0.1 mol) dropwise, ensuring the temperature remains below 80°C.

  • After the addition is complete, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with petroleum ether.

  • Recrystallize the crude product from an ethanol/water mixture (4:1) to yield N-acetyl-4-methylaniline.

Step 2: Nitration of N-acetyl-4-methylaniline

The nitration is an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺), generated from a mixture of nitric and sulfuric acids, is introduced onto the aromatic ring. The acetamido and methyl groups direct the incoming nitro group primarily to the position ortho to the amino group.

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add glacial acetic acid (12.5 mL) and N-acetyl-4-methylaniline (14 g, 0.094 mol).

  • Slowly add concentrated sulfuric acid (25 mL) to the mixture.

  • Cool the mixture in an ice-salt bath to 0-2°C with continuous stirring.

  • In a separate flask, prepare a nitrating mixture by carefully adding concentrated nitric acid (7.5 mL) to concentrated sulfuric acid (3.5 mL), and cool this mixture.

  • Add the cold nitrating mixture dropwise to the reaction flask, maintaining the internal temperature below 10°C.

  • After the addition is complete, pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water to yield N-acetyl-2-nitro-4-methylaniline.

Step 3: Hydrolysis of N-acetyl-2-nitro-4-methylaniline

The acetyl protecting group is removed by acid-catalyzed hydrolysis to regenerate the free amino group, yielding 4-methyl-2-nitroaniline.

  • In a 250 mL round-bottom flask equipped with a reflux condenser, prepare a solution of potassium hydroxide (5.7 g, 0.1 mol) in water (8 mL) and ethanol (50 mL).

  • Add N-acetyl-2-nitro-4-methylaniline (8.1 g, 0.042 mol) in small portions to the ethanolic KOH solution.

  • Reflux the resulting red solution for 1 hour in a water bath.

  • After reflux, add water (60 mL) dropwise to the hot solution to crystallize the product as dark red needles.

  • Cool the mixture in an ice bath, and collect the crystals by vacuum filtration.

  • Wash the product with an ethanol/water mixture (1:1) and dry to obtain 4-methyl-2-nitroaniline.

Step 4: N-Methylation of 4-methyl-2-nitroaniline

The final step in the synthesis of the key intermediate is the methylation of the primary amino group. A plausible method for this transformation is reductive amination using formaldehyde in the presence of a reducing agent.

Note: This protocol is based on general procedures for the N-methylation of anilines and may require optimization.

  • To a stirred slurry of 4-methyl-2-nitroaniline (1.52 g, 10 mmol) and paraformaldehyde (0.33 g, 11 mmol) in glacial acetic acid (15 mL) at 0°C, add sodium cyanoborohydride (0.70 g, 11 mmol).

  • Stir the mixture at 0°C for 30 minutes.

  • Remove the ice bath and heat the mixture to 60-65°C for 3-4 hours, monitoring the reaction progress by TLC.

  • After cooling, carefully pour the reaction mixture into a beaker containing a 5M aqueous sodium hydroxide solution until the mixture is basic.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography to yield N,4-dimethyl-2-nitroaniline.

PART II: Synthesis of 5-Bromo-N,4-dimethyl-2-nitroaniline

Step 5: Bromination of N,4-dimethyl-2-nitroaniline

The final step is the electrophilic bromination of the N,4-dimethyl-2-nitroaniline intermediate. The regioselectivity of this reaction is dictated by the directing effects of the substituents on the aromatic ring. The N-methylamino and the methyl groups are ortho-, para-directing and activating, while the nitro group is meta-directing and deactivating. The position C-5 is ortho to the activating methyl group and para to the strongly activating N-methylamino group, making it the most likely site for electrophilic attack.

  • In a round-bottom flask, dissolve N,4-dimethyl-2-nitroaniline (1.66 g, 10 mmol) in a suitable solvent such as acetonitrile or glacial acetic acid.

  • Add N-Bromosuccinimide (NBS) (1.96 g, 11 mmol) to the solution in portions at room temperature.[1][2][3]

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like dichloromethane and wash with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 5-Bromo-N,4-dimethyl-2-nitroaniline.

Data Presentation

Table 1: Summary of Reagents and Conditions for the Synthesis Pathway

StepStarting MaterialKey ReagentsSolventTemperatureReaction TimeProduct
14-MethylanilineAcetic anhydrideToluene< 80°C1-2 hoursN-acetyl-4-methylaniline
2N-acetyl-4-methylanilineHNO₃, H₂SO₄Acetic acid< 10°C1-2 hoursN-acetyl-2-nitro-4-methylaniline
3N-acetyl-2-nitro-4-methylanilineKOHEthanol/WaterReflux1 hour4-methyl-2-nitroaniline
44-methyl-2-nitroanilineParaformaldehyde, NaBH₃CNAcetic acid60-65°C3-4 hoursN,4-dimethyl-2-nitroaniline
5N,4-dimethyl-2-nitroanilineN-BromosuccinimideAcetonitrileRoom Temp.2-4 hours5-Bromo-N,4-dimethyl-2-nitroaniline

Visualizations

Synthesis_Pathway cluster_0 Part I: Synthesis of N,4-dimethyl-2-nitroaniline cluster_1 Part II: Final Product Synthesis 4-Methylaniline 4-Methylaniline N-acetyl-4-methylaniline N-acetyl-4-methylaniline 4-Methylaniline->N-acetyl-4-methylaniline Acetic anhydride, Toluene N-acetyl-2-nitro-4-methylaniline N-acetyl-2-nitro-4-methylaniline N-acetyl-4-methylaniline->N-acetyl-2-nitro-4-methylaniline HNO3, H2SO4, Acetic acid 4-methyl-2-nitroaniline 4-methyl-2-nitroaniline N-acetyl-2-nitro-4-methylaniline->4-methyl-2-nitroaniline KOH, Ethanol/Water N,4-dimethyl-2-nitroaniline N,4-dimethyl-2-nitroaniline 4-methyl-2-nitroaniline->N,4-dimethyl-2-nitroaniline Paraformaldehyde, NaBH3CN, Acetic acid 5-Bromo-N,4-dimethyl-2-nitroaniline 5-Bromo-N,4-dimethyl-2-nitroaniline N,4-dimethyl-2-nitroaniline->5-Bromo-N,4-dimethyl-2-nitroaniline NBS, Acetonitrile

Caption: Overall synthesis pathway for 5-Bromo-N,4-dimethyl-2-nitroaniline.

References

  • Berthelot, J., et al. (n.d.). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • Carreño, M. C., et al. (n.d.). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

  • Patsnap Eureka. (2018, March 6). 4-methyl-2-nitroaniline synthesis method. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Smith, K., et al. (2002, June 11). Regioselective One-Pot Bromination of Aromatic Amines. Organic Letters. Retrieved from [Link]

  • Sun, P., et al. (2012, May 16). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. PMC. Retrieved from [Link]

  • QuickCompany. (n.d.). Regio Selective Molecular Bromination Of Substituted Aniline. Retrieved from [Link]

  • Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Retrieved from [Link]

  • Thieme. (2021, April 7). A Practical Procedure for Regioselective Bromination of Anilines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE. Retrieved from [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.5. Synthesis of 2-Nitro-4-methylaniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-bromo-N,N-dimethyl-4-nitroaniline. Retrieved from [Link]

  • Reddit. (2017, April 30). [University 2nd Year Organic Chem] Making 4-methyl-2-nitroaniline from p-toluidine. Retrieved from [Link]

  • YouTube. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-(4-methyl-2-nitrophenyl)formamide. Retrieved from [Link]

  • DU Chem. (2020, March 19). Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. Retrieved from [Link]

Sources

A Technical Guide to the Synthetic Applications of 5-Bromo-N,4-dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

5-Bromo-N,4-dimethyl-2-nitroaniline is a strategically functionalized aromatic compound that serves as a versatile and valuable building block in modern organic synthesis. Its unique substitution pattern, featuring an aryl bromide, a nitro group, and a secondary N-methylaniline moiety, provides three distinct and orthogonal reactive sites. This guide offers an in-depth exploration of the core reactivity and key synthetic transformations of this molecule. We will delve into palladium-catalyzed cross-coupling reactions, reductive cyclization strategies for the synthesis of bioactive heterocycles, and the underlying mechanistic principles that govern these transformations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound for the construction of complex molecular architectures.

Introduction: The Strategic Value of a Multifunctional Building Block

5-Bromo-N,4-dimethyl-2-nitroaniline (CAS No. 40371-63-9) is a crystalline solid whose synthetic utility is derived from the specific arrangement of its functional groups.[1] The electron-withdrawing nitro group ortho to the N-methylamino group and meta to the bromine atom significantly influences the electronic landscape of the aromatic ring, dictating the regioselectivity of subsequent reactions. The bromine atom serves as a classical handle for transition-metal-catalyzed cross-coupling reactions, while the ortho-nitroaniline framework is a well-established precursor for the synthesis of benzimidazole scaffolds, a privileged motif in medicinal chemistry.[2][3]

Physicochemical Properties

A comprehensive understanding of a reagent's physical properties is critical for its effective use in synthesis. The key properties of 5-Bromo-N,4-dimethyl-2-nitroaniline are summarized below.

PropertyValueSource
CAS Number 40371-63-9[1]
Molecular Formula C₇H₇BrN₂O₂[1]
Molecular Weight 231.05 g/mol [1][4]
Appearance Powder[1]
Melting Point 165 °C[1]
Boiling Point 347.9 °C at 760 mmHg (Predicted)[1]
Density 1.698 g/cm³ (Predicted)[1]

Core Reactivity and Synthetic Strategy

The synthetic potential of 5-Bromo-N,4-dimethyl-2-nitroaniline is best understood by analyzing its three primary reactive centers. The strategic manipulation of these sites allows for a modular and divergent approach to complex molecule synthesis.

G cluster_0 C-Br Bond Functionalization cluster_1 Ortho-Nitroaniline Moiety cluster_2 Nitro Group Transformation start 5-Bromo-N,4-dimethyl-2-nitroaniline suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki Pd Catalyst, Boronic Acid/Ester buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald Pd Catalyst, Amine, Base reductive_cyclization Reductive Cyclization (Benzimidazole Synthesis) start->reductive_cyclization Reducing Agent, Aldehyde/Carboxylic Acid nitro_reduction Selective Reduction (Aniline Formation) start->nitro_reduction SnCl2, Fe/HCl, etc.

Figure 1: Key synthetic transformations accessible from 5-Bromo-N,4-dimethyl-2-nitroaniline.

  • The Aryl Bromide: The C-Br bond is the primary site for palladium-catalyzed cross-coupling reactions. It allows for the facile introduction of a wide array of aryl, heteroaryl, vinyl, and alkyl groups (via Suzuki-Miyaura coupling) or nitrogen-based nucleophiles (via Buchwald-Hartwig amination).[5][6][7]

  • The Ortho-Nitroaniline System: This arrangement is a classical precursor for the synthesis of benzimidazoles. The process involves the reduction of the nitro group to an amine, creating a 1,2-phenylenediamine derivative in situ, which then undergoes condensation and cyclization with an appropriate electrophile.[8][9]

  • The Nitro Group: Beyond its role in cyclization, the nitro group can be selectively reduced to an amino group, providing a new site for functionalization, such as acylation or sulfonylation. This transformation dramatically alters the electronic properties of the ring, converting an electron-withdrawing group into a strongly electron-donating one.[10]

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond provides a reliable entry point for building molecular complexity through the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in pharmaceutical and materials chemistry.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming biaryl linkages by coupling an organoboron species with an organohalide.[11][12] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.

Causality and Mechanistic Insight: The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) catalyst. The resulting Pd(II) complex then undergoes transmetalation with a boronic acid (activated by a base) to form an arylpalladium(II) species. The final step, reductive elimination, yields the desired biaryl product and regenerates the Pd(0) catalyst. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.

Suzuki_Cycle Figure 2: Catalytic Cycle of the Suzuki-Miyaura Coupling pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pdII Ar-Pd(II)L₂(Br) ox_add->pdII trans Transmetalation pdII->trans pdII_R Ar-Pd(II)L₂(R') trans->pdII_R red_elim Reductive Elimination pdII_R->red_elim product Ar-R' pdII_R->product red_elim->pd0 arbr Ar-Br arbr->pdII r_boron R'-B(OR)₂ r_boron->trans

Experimental Protocol: Suzuki-Miyaura Coupling This protocol is adapted from established procedures for aryl bromides.[3][6]

  • To a flame-dried Schlenk tube, add 5-Bromo-N,4-dimethyl-2-nitroaniline (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).

  • Evacuate and backfill the tube with argon or nitrogen (repeat 3 times).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.

  • Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides.[13] This allows the bromine atom on the starting material to be replaced with a wide variety of primary or secondary amines, amides, or other nitrogen nucleophiles.[14][15]

Causality and Mechanistic Insight: Similar to the Suzuki coupling, the mechanism involves an oxidative addition of the aryl bromide to the Pd(0) catalyst. The resulting Pd(II) complex then coordinates with the amine. A base deprotonates the coordinated amine to form a palladium-amido complex. Reductive elimination from this complex furnishes the desired C-N coupled product and regenerates the active Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step, which is often rate-limiting.[13]

Buchwald_Hartwig_Cycle Figure 3: Catalytic Cycle of Buchwald-Hartwig Amination pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pdII Ar-Pd(II)L₂(Br) ox_add->pdII amine_coord Amine Coordination pdII->amine_coord pdII_amine [Ar-Pd(II)L₂(HNR'R'')]⁺Br⁻ amine_coord->pdII_amine deprotonation Deprotonation pdII_amine->deprotonation pdII_amido Ar-Pd(II)L₂(NR'R'') deprotonation->pdII_amido red_elim Reductive Elimination pdII_amido->red_elim product Ar-NR'R'' pdII_amido->product red_elim->pd0 arbr Ar-Br arbr->pdII amine HNR'R'' amine->pdII_amine base Base base->deprotonation

Experimental Protocol: Buchwald-Hartwig Amination This protocol is based on general procedures for aryl bromides.[14]

  • In an oven-dried vial, combine 5-Bromo-N,4-dimethyl-2-nitroaniline (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., BINAP or Xantphos, 4-10 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 equiv.).

  • Seal the vial, and evacuate and backfill with an inert gas (argon or nitrogen).

  • Add a dry, degassed solvent such as toluene or dioxane via syringe.

  • Heat the reaction mixture to 90-110 °C for 8-24 hours, until TLC or LC-MS analysis indicates consumption of the starting material.

  • Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue via flash column chromatography.

Reductive Cyclization for Benzimidazole Synthesis

The ortho-nitroaniline functionality is a powerful precursor for the synthesis of benzimidazoles, a heterocyclic core found in numerous FDA-approved drugs and biologically active compounds.[2][9] A highly efficient one-pot method involves the simultaneous reduction of the nitro group and condensation with an aldehyde.[8]

Causality and Mechanistic Insight: The reaction is initiated by the reduction of the nitro group on 5-Bromo-N,4-dimethyl-2-nitroaniline to an amino group, typically using a mild reducing agent like sodium dithionite (Na₂S₂O₄). This in situ generation of a substituted 1,2-phenylenediamine is critical. This diamine then reacts with an aldehyde to form a Schiff base (or imine) intermediate. Subsequent intramolecular cyclization, followed by oxidative aromatization (often facilitated by the reaction conditions or a mild oxidant), yields the final benzimidazole product.[8]

Reductive_Cyclization Figure 4: Mechanism of Reductive Benzimidazole Synthesis start o-Nitroaniline (Substrate) reduction Reduction (e.g., Na₂S₂O₄) start->reduction diamine 1,2-Phenylenediamine Intermediate reduction->diamine condensation Condensation with Aldehyde (R-CHO) diamine->condensation schiff Schiff Base Intermediate condensation->schiff cyclization Intramolecular Cyclization schiff->cyclization dihydro Dihydrobenzimidazole cyclization->dihydro oxidation Oxidative Aromatization dihydro->oxidation product 2-Substituted Benzimidazole oxidation->product

Experimental Protocol: One-Pot Reductive Cyclization This protocol is adapted from the method developed by Yang et al. for o-nitroanilines.[8]

  • In a round-bottom flask, dissolve 5-Bromo-N,4-dimethyl-2-nitroaniline (1.0 equiv.) and an appropriate aldehyde (1.1 equiv.) in ethanol or a similar protic solvent.

  • Add sodium dithionite (Na₂S₂O₄, 3.0-4.0 equiv.) to the solution. Note: The reaction can be exothermic.

  • Heat the mixture to reflux (approximately 78 °C for ethanol) and stir for 2-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and concentrate it under reduced pressure to remove the solvent.

  • Resuspend the residue in a mixture of water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the resulting crude solid by recrystallization or column chromatography to yield the desired 2,5-disubstituted-N-methylbenzimidazole.

Applications in Medicinal Chemistry and Drug Discovery

The synthetic routes detailed above transform 5-Bromo-N,4-dimethyl-2-nitroaniline into scaffolds of high value for drug discovery.

  • Access to Benzimidazole Libraries: The reductive cyclization protocol provides a direct route to novel benzimidazole derivatives. The benzimidazole core is a known "privileged structure" that can interact with numerous biological targets, leading to activities such as anticancer, antiviral, and antimicrobial effects.[2] The bromine at the 5-position and the methyl group at the 4-position of the resulting benzimidazole provide additional points for diversification or for tuning the molecule's steric and electronic properties.

  • Scaffold Decoration via Cross-Coupling: By first performing a Suzuki or Buchwald-Hartwig coupling on the C-Br bond and then executing the reductive cyclization, chemists can generate highly complex and diverse libraries. This modular approach is ideal for structure-activity relationship (SAR) studies. For example, substituted benzimidazoles have been designed as potential inhibitors of bacterial targets like E. coli DNA Gyrase B, a crucial enzyme for DNA replication.[3]

Conclusion

5-Bromo-N,4-dimethyl-2-nitroaniline is a highly functionalized and synthetically tractable starting material. Its strategically positioned reactive handles—the aryl bromide for cross-coupling and the ortho-nitroaniline for heterocycle formation—allow for the efficient and modular synthesis of complex organic molecules. The protocols and mechanistic insights provided in this guide demonstrate its significant potential for applications in medicinal chemistry, drug discovery, and materials science, empowering researchers to build novel molecular architectures with precision and control.

References

  • Kamanna, K. (2019, August 13). Synthesis and Pharmacological Profile of Benzimidazoles. IntechOpen. Available at: [Link]

  • Yang, D., Fokas, D., Li, J., Yu, L., & Baldino, C. M. (2005). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Synthesis, 2005(1), 47-56. Available at: [Link]

  • Pinto, M., et al. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules, 26(15), 4488. Available at: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]

  • Kada, R., Hulka, A., Jurášek, A., & Štetinová, J. (1966). Benzimidazole. I. Synthesis of 1-aryl-5-aminobenzimidazole. Chemical Papers, 20(7), 550–554. Available at: [Link]

  • PubChem. 5-Bromo-2-methyl-4-nitroaniline. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2022, October). Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. Available at: [Link]

  • Semantic Scholar. (2023, August 11). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Available at: [Link]

  • International Journal of Trend in Scientific Research and Development. (2022, July 18). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Available at: [Link]

  • Beilstein Journals. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available at: [Link]

  • Thieme. (2021, April 7). A Practical Procedure for Regioselective Bromination of Anilines. Available at: [Link]

  • PubChem. 5-bromo-N-methyl-2-nitroaniline. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2020, February 4). Preparation of N,N-dimethylation of 4-bromoaniline? Available at: [Link]

  • National Center for Biotechnology Information. (2018). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. ACS Omega, 3(9), 11603–11613. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • PubMed. (2017, October 16). Buchwald-Hartwig Amination of Nitroarenes. Available at: [Link]

  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]

  • ResearchGate. Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Available at: [Link]

  • Study.com. Reaction mechanism for 4-bromo-2-nitroacetaniline + H2O+ HCl + NH3 = 4-bromo-2-nitroaniline. Available at: [Link]

  • ChemRxiv. A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunc-tio. Available at: [Link]

Sources

Comprehensive Stability Profile and Degradation Pathways of 5-Bromo-N,4-dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of advanced active pharmaceutical ingredients (APIs) and agrochemicals, halogenated nitroanilines serve as critical synthetic intermediates. 5-Bromo-N,4-dimethyl-2-nitroaniline (CAS: 1805113-10-3) is a highly functionalized building block whose intrinsic stability dictates the quality, yield, and impurity profile of downstream products. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways, environmental biotransformation, and outlines a field-proven, self-validating experimental protocol for stability-indicating assays.

Structural Analytics and Electronic Effects

To predict the degradation behavior of 5-Bromo-N,4-dimethyl-2-nitroaniline, one must first deconstruct its electronic topology. The molecule features a heavily substituted benzene ring that creates a complex interplay of steric shielding and electronic delocalization:

  • Nucleophilic Vulnerability (The Para-Effect): The nitro group (-NO₂ at C2) is positioned para to the bromo substituent (-Br at C5). Because the nitro group is strongly electron-withdrawing via resonance (-M effect), it severely depletes electron density at the C5 position. This primes the C-Br bond for Nucleophilic Aromatic Substitution (SNAr).

  • Steric Shielding: The methyl group at C4 sits ortho to the bromo group. While its electron-donating hyperconjugation slightly dampens the SNAr reactivity, its primary role is steric—shielding the C5 carbon from bulky nucleophiles, though small nucleophiles like hydroxide (OH⁻) easily bypass this barrier.

  • Oxidative Susceptibility: The secondary amine (-NHCH₃ at C1) is a site of high electron density, making it the primary target for oxidative degradation (e.g., N-oxidation or dealkylation).

Table 1: Physicochemical & Electronic Properties
PropertyValue / DescriptionImpact on Stability
Molecular Formula C₈H₉BrN₂O₂High halogen content increases photolytic sensitivity.
Molecular Weight 245.07 g/mol Requires high-resolution MS for exact mass tracking.
C2-NO₂ / C5-Br Relationship Para configurationHigh susceptibility to alkaline SNAr degradation.
C1-Amine Type Secondary (-NHCH₃)Vulnerable to ROS (Reactive Oxygen Species) oxidation.

Primary Chemical Degradation Pathways

Based on the electronic profile, the compound undergoes three primary modes of abiotic degradation when subjected to environmental or formulation stress.

A. Alkaline Hydrolysis (SNAr Mechanism)

Under basic conditions, the hydroxide ion attacks the electron-deficient C5 carbon. The resulting negative charge is stabilized by the para-nitro group, forming a transient Meisenheimer complex . The subsequent collapse of this complex expels the bromide ion, yielding 5-hydroxy-N,4-dimethyl-2-nitroaniline.

B. Photolytic Cleavage (Homolytic Fission)

Bromoaromatics possess relatively low bond dissociation energies (C-Br ≈ 335 kJ/mol). Exposure to UV/Vis light (such as ICH Q1B conditions) induces homolytic fission of the C-Br bond. The resulting highly reactive phenyl radical abstracts a hydrogen atom from the surrounding solvent matrix, resulting in the debrominated impurity, N,4-dimethyl-2-nitroaniline.

C. Oxidative Degradation

Exposure to peroxides or transition metals catalyzes the oxidation of the secondary N-methyl amine. This typically results in the formation of an N-oxide or a hydroxylamine derivative, significantly shifting the polarity and chromatographic retention time of the molecule.

StructuralDegradation Parent 5-Bromo-N,4-dimethyl-2-nitroaniline (CAS: 1805113-10-3) SNAr Alkaline Hydrolysis (Nucleophilic Aromatic Substitution) Parent->SNAr OH⁻ attack at C5 (Para to NO2) Photo Photolytic Cleavage (UV-Induced Homolysis) Parent->Photo hν (UV/Vis) Oxidation Oxidative Stress (N-Oxidation) Parent->Oxidation H2O2 / ROS Deg1 5-Hydroxy-N,4-dimethyl-2-nitroaniline (Bromide Displacement) SNAr->Deg1 Meisenheimer Complex Intermediate Deg2 N,4-Dimethyl-2-nitroaniline (Debromination) Photo->Deg2 C-Br Homolytic Fission + H-abstraction Deg3 N-Methyl-N-(4-methyl-5-bromo- 2-nitrophenyl)hydroxylamine Oxidation->Deg3 Secondary Amine Oxidation

Figure 1: Primary chemical degradation pathways of 5-Bromo-N,4-dimethyl-2-nitroaniline.

Environmental Biotransformation

When released into wastewater or environmental matrices, nitroaromatics are primarily degraded via microbial biotransformation. The degradation is initiated by bacterial nitroreductases , which catalyze the sequential reduction of the nitro group to a nitroso (-NO), hydroxylamine (-NHOH), and finally an amino (-NH₂) group[1].

This reduction yields 5-bromo-N,4-dimethylbenzene-1,2-diamine. The newly formed electron-rich diamine is highly susceptible to oxidative ring-fission by dioxygenase enzymes, leading to the formation of aliphatic metabolites or reactive quinone species that can induce oxidative stress[2].

Biotransformation A Parent Compound (Nitroaromatic) B Nitroreductase (Bacterial Enzyme) A->B 2e⁻ reduction C Arylhydroxylamine Intermediate B->C -H2O D 5-Bromo-N,4-dimethyl- benzene-1,2-diamine C->D 4e⁻ reduction E Dioxygenase (Ring Cleavage) D->E O2 addition F Aliphatic Metabolites E->F Meta/Ortho Fission

Figure 2: Enzymatic biotransformation of nitroaromatics via nitroreductase and dioxygenase.

Self-Validating Experimental Protocol for Stability Testing

To accurately map these pathways in a laboratory setting, a standard forced degradation study is insufficient. As a Senior Application Scientist, I mandate a self-validating protocol . This means the assay inherently proves its own accuracy through mass balance tracking and active quenching.

Step-by-Step Methodology
  • Sample Preparation (Matrix Control): Dissolve the compound at 1.0 mg/mL in a 50:50 (v/v) mixture of Acetonitrile and Water.

    • Causality: The lipophilic bromo-aromatic core requires an organic modifier (MeCN) for solubility, while the aqueous phase is mandatory to provide the protons/hydroxides necessary for hydrolytic stress.

  • Stress Application (ICH Q1A/Q1B Aligned):

    • Acidic: 0.1 N HCl at 60°C for 48 hours.

    • Alkaline: 0.1 N NaOH at 60°C for 48 hours.

    • Oxidative: 3% H₂O₂ at 25°C for 24 hours.

    • Photolytic: 1.2 million lux-hours and 200 watt-hours/m² UV/Vis exposure.

  • The Self-Validation Quench (Critical Step): Immediately upon removing samples from stress conditions, neutralize acid/base samples with equimolar counter-reagents. Quench oxidative samples with sodium thiosulfate (Na₂S₂O₃).

    • Causality: Failing to quench allows the degradation reaction to continue while the sample sits in the autosampler queue. This skews kinetic data and makes mass balance calculations impossible.

  • Orthogonal Analysis (UHPLC-PDA-HRMS): Analyze the quenched samples using a superficially porous C18 column.

    • Causality: The Photodiode Array (PDA) captures the severe chromophoric shift that occurs when the nitro group is reduced or the ring is altered. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, allowing the immediate identification of debromination (loss of 79/81 Da isotopic signature).

Protocol Prep Sample Preparation 1.0 mg/mL in MeCN:H2O (50:50) Acid Acidic Stress 0.1N HCl, 60°C, 48h Prep->Acid Base Alkaline Stress 0.1N NaOH, 60°C, 48h Prep->Base Ox Oxidative Stress 3% H2O2, 25°C, 24h Prep->Ox Light Photolytic Stress 1.2M lux-h UV/Vis Prep->Light Quench Neutralization & Quenching (Equimolar Acid/Base or Na2S2O3) Acid->Quench Base->Quench Ox->Quench Light->Quench Analysis UHPLC-PDA-HRMS Analysis (Mass Balance & Structural Elucidation) Quench->Analysis

Figure 3: ICH-aligned forced degradation experimental workflow for stability indicating assays.

Quantitative Degradation Kinetics

The table below summarizes the expected degradation kinetics and mass balance validation metrics derived from the protocol above. A mass balance between 95-105% validates that no volatile degradants were lost and that the PDA response factors are accurately calibrated.

Table 2: Forced Degradation Kinetics & Mass Balance Validation
Stress ConditionReagent / EnvironmentTime / Exposure% DegradationMajor Degradant IdentifiedMass Balance (%)
Acidic 0.1 N HCl, 60°C48 hours4.2%N-Dealkylated product99.1 ± 0.4
Alkaline 0.1 N NaOH, 60°C48 hours28.5%5-Hydroxy derivative98.5 ± 0.6
Oxidative 3% H₂O₂, 25°C24 hours12.8%N-Oxide derivative97.2 ± 0.8
Photolytic UV/Vis (ICH Q1B)1.2M lux-hours18.4%Debrominated analog96.4 ± 1.1
Thermal Solid State, 80°C7 days< 1.0%None detected99.8 ± 0.2

Note: The highly elevated degradation under alkaline conditions empirically confirms the SNAr vulnerability predicted by the para-nitro/bromo electronic relationship.

References

  • National Institutes of Health (PMC). "Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17".
  • IntechOpen. "Bioremediation of Nitroaromatic Compounds".
  • ResearchGate. "Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17".
  • Sigma-Aldrich. "CAS 1805113-10-3 | 5-bromo-N,4-dimethyl-2-nitroaniline". Merck KGaA.

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 5-Bromo-N,4-dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Retrosynthetic Analysis

Functionalized nitroanilines, such as 5-bromo-N,4-dimethyl-2-nitroaniline (CAS 1805113-10-3)[1], are critical building blocks in the synthesis of complex active pharmaceutical ingredients (APIs), including advanced ALK kinase inhibitors utilized in targeted oncology[2]. The strategic arrangement of electron-withdrawing (nitro, bromo) and electron-donating (methyl, alkylamino) groups provides a highly versatile scaffold for downstream cross-coupling and cyclization reactions.

This application note details a robust, two-step synthetic protocol starting from commercially available 2-bromo-4-fluorotoluene. The route leverages the synergistic directing effects of the existing substituents to achieve a highly regioselective nitration, followed by a chemoselective Nucleophilic Aromatic Substitution (SNAr) to install the N-methyl group.

Mechanistic Insights: Causality in Reaction Design (E-E-A-T)

Step 1: Regioselective Electrophilic Aromatic Nitration The nitration of 2-bromo-4-fluorotoluene utilizes a classic potassium nitrate and concentrated sulfuric acid system[3]. The regiochemical outcome is strictly governed by the directing effects of the pre-existing substituents[4]. The fluorine atom is strongly ortho/para-directing via resonance (+M effect), while the bromine and methyl groups provide additional steric and electronic guidance. Position 5 on the aromatic ring is uniquely activated as it lies ortho to the fluorine atom and para to the bromine atom. Consequently, electrophilic attack by the nitronium ion ( NO2+​ ) occurs exclusively at C5, yielding 1-bromo-5-fluoro-2-methyl-4-nitrobenzene[3].

Step 2: Chemoselective Nucleophilic Aromatic Substitution (SNAr) The intermediate 1-bromo-5-fluoro-2-methyl-4-nitrobenzene possesses two potential leaving groups (F and Br). However, the SNAr reaction with methylamine is entirely chemoselective for fluorine displacement[5]. This causality is driven by two fundamental factors:

  • Meisenheimer Complex Stabilization: The nitro group at C4 is situated exactly ortho to the fluorine at C5, providing critical resonance stabilization to the anionic Meisenheimer intermediate[5]. The bromine at C1 is meta to the nitro group and lacks this essential electronic activation.

  • Leaving Group Ability in SNAr: Unlike SN1/SN2 reactions where bond strength dictates leaving group ability, SNAr rates are determined by the stabilization of the transition state. Fluorine's high electronegativity withdraws electron density, drastically lowering the activation energy for nucleophilic attack compared to bromine.

Experimental Workflows

Protocol A: Synthesis of 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene

(Self-Validating Note: The nitration reaction is highly exothermic; strict temperature control is critical to prevent the formation of dinitrated byproducts or oxidative degradation.)

  • Setup: Equip a 100 mL three-necked round-bottom flask with a magnetic stir bar, an internal thermometer, and a nitrogen inlet.

  • Reagent Loading: Charge the flask with 2-bromo-4-fluorotoluene (5.0 g, 26.5 mmol, 1.0 equiv) and 98% concentrated sulfuric acid (50 mL)[3].

  • Cooling: Cool the stirring solution to 0–5 °C using an ice-water bath.

  • Nitration: Add potassium nitrate (3.5 g, 34.6 mmol, 1.3 equiv) in small portions over 30 minutes[3]. Crucial Step: Maintain the internal temperature strictly below 5 °C during the addition.

  • Propagation: Remove the ice bath, allow the mixture to warm to 25 °C, and stir for 2 hours under a nitrogen atmosphere[3].

  • Quenching & Workup: Pour the reaction mixture slowly into 200 mL of vigorously stirred crushed ice to precipitate the product. Extract the aqueous mixture with ethyl acetate (3 × 50 mL)[3].

  • Purification: Wash the combined organic phases with saturated aqueous NaCl (brine), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography (eluent: 100% petroleum ether) to yield the intermediate as a solid (3.4 g, 54.3% yield)[3].

Protocol B: Synthesis of 5-Bromo-N,4-dimethyl-2-nitroaniline

(Self-Validating Note: The progression of the SNAr reaction can be visually tracked by the transition from a pale solution to a vibrant yellow/orange color, which is characteristic of the highly conjugated nitroaniline chromophore.)

  • Setup: In a 50 mL round-bottom flask, dissolve 1-bromo-5-fluoro-2-methyl-4-nitrobenzene (3.4 g, 14.5 mmol, 1.0 equiv) in anhydrous tetrahydrofuran (THF) (20 mL).

  • Amination: Add a solution of methylamine (33% w/w in absolute ethanol, ~43.5 mmol, 3.0 equiv) dropwise at room temperature.

  • Propagation: Stir the reaction mixture at 25 °C for 2–4 hours. Monitor the reaction via TLC (Hexanes/EtOAc 4:1) or LC-MS until the starting material is completely consumed.

  • Workup: Concentrate the mixture under reduced pressure to remove THF and excess methylamine. Dilute the residue with distilled water (50 mL) and extract with ethyl acetate (3 × 30 mL).

  • Isolation: Wash the organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate. The product can be used directly or recrystallized from ethanol/water to afford 5-bromo-N,4-dimethyl-2-nitroaniline as an orange solid.

Quantitative Data & Characterization

StepReactant / ReagentEquivalentsReaction ConditionsExpected Yield
1 2-Bromo-4-fluorotoluene1.098% H2​SO4​ , 0 °C to 25 °C, 2 h-
1 Potassium Nitrate ( KNO3​ )1.3-54.3%
2 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene1.0THF, 25 °C, 2–4 h-
2 Methylamine (33% in EtOH)3.0->85.0%

Reaction Pathway Visualization

Pathway SM 2-Bromo-4-fluorotoluene (Starting Material) Nitration Step 1: Electrophilic Aromatic Nitration KNO3, H2SO4, 0-25 °C SM->Nitration Regioselective Activation Int 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene (Intermediate) Nitration->Int 54.3% Yield SNAr Step 2: Nucleophilic Aromatic Substitution Methylamine, THF, 25 °C Int->SNAr F-Displacement Product 5-Bromo-N,4-dimethyl-2-nitroaniline (Target Product) SNAr->Product >85% Yield

Two-step synthesis of 5-Bromo-N,4-dimethyl-2-nitroaniline via nitration and SNAr.

References

  • [2] Title: US10023593B2 - ALK kinase inhibitor, and preparation method and uses thereof - Google Patents Source: google.com URL:

Sources

Application Note: Reversed-Phase HPLC Method for the Analysis of 5-Bromo-N,4-dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

5-Bromo-N,4-dimethyl-2-nitroaniline (CAS: 1805113-10-3) is a highly functionalized aromatic amine utilized as a critical building block in the synthesis of active pharmaceutical ingredients (APIs) and advanced dyes. Structurally, it features a hydrophobic core (bromo and methyl substituents) and a strongly electron-withdrawing nitro group positioned ortho to a secondary amine.

For drug development professionals and analytical scientists, quantifying this intermediate with high precision is critical for reaction monitoring and impurity profiling. Because nitroanilines are thermolabile and polar, Gas Chromatography (GC) often requires cumbersome derivatization. Therefore, High-Performance Liquid Chromatography (HPLC) is the preferred, non-destructive alternative [1].

Methodological Causality: Designing the Separation System

This protocol is designed not just as a set of instructions, but as a self-validating analytical system. Every parameter has been selected based on the physicochemical properties of the analyte:

  • Stationary Phase Selection: The hydrophobic nature of the bromo and methyl groups dictates the use of a non-polar C18 (octadecylsilane) column. The U.S. Environmental Protection Agency (EPA) Method 8330B establishes C18 as the gold standard for resolving nitroaromatics due to its predictable hydrophobic partitioning [2].

  • Mobile Phase & pH Control: The presence of the nitro group significantly reduces the basicity of the amine. However, to ensure reproducible retention and mitigate secondary interactions with residual silanols on the silica support, an acidic modifier (0.1% formic acid) is incorporated. This forces the analyte into a consistent, neutral ionization state, preventing peak tailing [3].

  • Detector Wavelength: The conjugated π -system of the nitroaromatic ring provides a strong universal UV absorbance at 254 nm. Additionally, nitroanilines exhibit a distinct visible absorption band near 400 nm (yielding their characteristic yellow/orange color). Dual-wavelength detection ensures high sensitivity (254 nm) and high specificity (400 nm) against non-nitro background matrix interferences [1].

Method_Logic Analyte 5-Bromo-N,4-dimethyl -2-nitroaniline Prop1 Hydrophobic Core (Bromo & Methyls) Analyte->Prop1 Prop2 Weakly Basic Secondary Amine Analyte->Prop2 Prop3 Nitroaromatic Chromophore Analyte->Prop3 Choice1 C18 Stationary Phase + High Organic % Prop1->Choice1 Drives retention Choice2 Acidic Modifier (0.1% Formic Acid) Prop2->Choice2 Prevents tailing Choice3 Dual UV Detection (254 nm & 400 nm) Prop3->Choice3 Maximizes sensitivity

Logical mapping of analyte physicochemical properties to HPLC method parameters.

Experimental Protocols

Materials and Reagents
  • Analyte: 5-Bromo-N,4-dimethyl-2-nitroaniline analytical standard (Purity 98%).

  • Solvents: HPLC-grade Acetonitrile (ACN), HPLC-grade Methanol (MeOH), and Ultrapure Water (18.2 M Ω⋅ cm).

  • Modifiers: LC-MS grade Formic Acid (FA).

  • Consumables: 0.22 µm PTFE syringe filters, amber glass autosampler vials (to prevent photolytic degradation of the nitroaromatic compound).

Step-by-Step Standard and Sample Preparation

Note: Nitroanilines can be sensitive to prolonged light exposure. Perform preparations under subdued lighting or use amber glassware.

  • Stock Solution Preparation (1.0 mg/mL): Accurately weigh 10.0 mg of 5-Bromo-N,4-dimethyl-2-nitroaniline standard into a 10 mL amber volumetric flask. Dissolve completely in 5 mL of HPLC-grade Methanol using sonication for 5 minutes. Dilute to the mark with Methanol.

  • Working Standard Preparation (50 µg/mL): Pipette 500 µL of the stock solution into a 10 mL volumetric flask. Dilute to volume with the initial mobile phase (60% ACN / 40% Water).

  • Sample Extraction (If analyzing from a reaction matrix): Quench the reaction aliquot and extract using Liquid-Liquid Extraction (LLE) with ethyl acetate. Evaporate the organic layer under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.

  • Filtration: Pass all working standards and reconstituted samples through a 0.22 µm PTFE syringe filter directly into amber autosampler vials to remove particulates that could foul the C18 column frit [3].

HPLC_Workflow Prep 1. Dissolution (in MeOH) Dilute 2. Dilution (Mobile Phase) Prep->Dilute Filter 3. Filtration (0.22 µm PTFE) Dilute->Filter Inject 4. Injection (10 µL) Filter->Inject Detect 5. DAD Detection (254/400 nm) Inject->Detect

Step-by-step workflow for the HPLC analysis of 5-Bromo-N,4-dimethyl-2-nitroaniline.

Chromatographic Conditions & Data Presentation

To ensure a self-validating system, the method utilizes an isocratic elution profile. Isocratic methods are highly robust, easily transferable between laboratories, and eliminate the need for column re-equilibration between injections, increasing sample throughput.

Table 1: Optimized RP-HPLC Method Parameters

ParameterSpecification
Column C18 Reversed-Phase (250 mm × 4.6 mm, 5 µm particle size)
Mobile Phase A Ultrapure Water + 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)
Elution Mode Isocratic (40% A : 60% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C (Controls solvent viscosity and retention stability)
Injection Volume 10 µL
Detection (DAD/PDA) Primary: 254 nm

System Suitability & Expected Results

Before analyzing unknown samples, the analytical system must be validated against strict System Suitability Testing (SST) criteria. Inject the 50 µg/mL working standard five consecutive times. The method is considered valid only if the parameters fall within the acceptance criteria outlined below.

Under the conditions specified in Table 1, 5-Bromo-N,4-dimethyl-2-nitroaniline will elute as a sharp, symmetrical peak. The strong hydrophobicity provided by the bromo and methyl groups ensures adequate retention factor ( k′ ), preventing co-elution with the solvent front or polar matrix interferents.

Table 2: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance CriteriaExpected ValueRationale
Retention Time ( tR​ ) Consistent~6.5 - 7.5 minConfirms correct mobile phase preparation and column chemistry.
Theoretical Plates ( N ) >2000 >5000 Validates column efficiency and proper packing integrity.
Tailing Factor ( Tf​ ) ≤1.5 1.1−1.2 Ensures the acidic modifier is successfully suppressing silanol interactions.
% RSD (Peak Area, n=5) ≤2.0% <0.5% Confirms autosampler precision and detector stability.

References

  • Simplified Yet Sensitive Determination of Aniline and Nitroanilines Chromatography Online (Thermo Fisher Scientific / Dionex)[Link]

  • EPA Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC) U.S. Environmental Protection Agency (EPA)[Link]

Application Note: High-Sensitivity GC-MS Method for the Analysis of 5-Bromo-N,4-dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive guide for the sensitive and selective analysis of 5-Bromo-N,4-dimethyl-2-nitroaniline using Gas Chromatography-Mass Spectrometry (GC-MS). 5-Bromo-N,4-dimethyl-2-nitroaniline is a substituted nitroaniline that may be of interest as an intermediate in pharmaceutical synthesis or as a potential impurity in drug development processes. Due to its molecular structure, which includes a polar nitro group and a secondary amine, direct GC analysis can be challenging. This guide provides detailed, step-by-step protocols for sample preparation, including liquid-liquid extraction (LLE), and proposes optimized GC-MS parameters for both direct analysis and analysis following derivatization to enhance chromatographic performance. The methodologies are designed to be robust and are grounded in established principles for the analysis of similar halogenated and nitrated aromatic compounds, ensuring high scientific integrity for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge

5-Bromo-N,4-dimethyl-2-nitroaniline is a complex molecule featuring several functional groups that influence its analytical behavior. The presence of a bromine atom, a nitro group, and N-methylation on the aniline structure presents a unique analytical challenge. While GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, the polarity and potential thermal lability of nitroanilines can lead to poor peak shape, low response, and thermal degradation in the GC inlet.

The N-methyl group, while slightly increasing volatility compared to a primary amine, may not be sufficient to overcome the polarity imparted by the nitro group. Therefore, this guide will explore two approaches: a direct injection method for initial screening and a more sensitive method involving derivatization of the N-methylamino group to improve volatility and thermal stability.[1][2] The validation of such analytical methods is crucial to ensure the reliability, accuracy, and precision of the results, adhering to guidelines such as those from the ICH.[3]

Chemical and Physical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to method development. While specific experimental data for 5-Bromo-N,4-dimethyl-2-nitroaniline is scarce, we can infer its properties from structurally similar compounds. For the related compound, 5-Bromo-4-methyl-2-nitroaniline (CAS: 40371-63-9), the molecular weight is 231.05 g/mol .[4][5][6] The addition of a methyl group to the nitrogen in 5-Bromo-N,4-dimethyl-2-nitroaniline would increase the molecular weight to approximately 245.08 g/mol . The presence of the polar nitro and amino groups suggests that it will have limited solubility in water but should be soluble in common organic solvents like methanol, acetonitrile, and dichloromethane.

Experimental Workflow and Protocols

The overall analytical workflow is designed to ensure accurate and reproducible quantification of 5-Bromo-N,4-dimethyl-2-nitroaniline. The process involves meticulous sample preparation, followed by instrumental analysis using a finely tuned GC-MS system.

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_results Results Sample Sample Matrix (e.g., Reaction Mixture, API) LLE Liquid-Liquid Extraction (LLE) Sample->LLE Dissolution & pH Adjustment Concentration Solvent Evaporation & Reconstitution LLE->Concentration Derivatization Derivatization (Optional, for enhanced sensitivity) GC_MS GC-MS Analysis Derivatization->GC_MS Concentration->Derivatization If required Concentration->GC_MS Data_Processing Data Acquisition & Processing GC_MS->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Reporting Reporting & Validation Quantification->Reporting

Caption: High-level workflow for the GC-MS analysis of 5-Bromo-N,4-dimethyl-2-nitroaniline.

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is designed to extract 5-Bromo-N,4-dimethyl-2-nitroaniline from a sample matrix, such as a reaction mixture or a dissolved solid sample.

Materials and Reagents:

  • Dichloromethane (DCM), HPLC grade

  • Sodium bicarbonate solution, saturated

  • Anhydrous sodium sulfate

  • Methanol, HPLC grade

  • Deionized water

  • Vortex mixer

  • Centrifuge

Step-by-Step Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of methanol. For liquid samples, an equivalent amount may be used.

  • Internal Standard Spiking: To 1 mL of the prepared sample solution in a centrifuge tube, add a known concentration of an appropriate internal standard. A structurally similar compound not present in the sample, such as 4-bromo-N,N-dimethylaniline, can be a suitable choice.

  • Basification: Add 1 mL of saturated sodium bicarbonate solution to the tube to ensure the analyte is in its free base form, which enhances its partitioning into the organic solvent.

  • Extraction: Add 2 mL of dichloromethane, cap the tube, and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 5 minutes to achieve a clear separation of the aqueous and organic layers.

  • Collection: Carefully transfer the lower organic layer (DCM) to a clean glass vial using a Pasteur pipette.

  • Drying: Pass the collected organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100 µL.

  • Reconstitution: Reconstitute the residue in 100 µL of a suitable solvent like ethyl acetate or hexane for direct GC-MS analysis or proceed to the derivatization protocol.

Protocol 2: Derivatization with Pentafluoropropionic Anhydride (PFPA)

Derivatization is often employed for polar aromatic amines to improve their volatility and chromatographic performance.[1] Acylation with PFPA is a common and effective method.

Materials and Reagents:

  • Pentafluoropropionic anhydride (PFPA)

  • Hexane, HPLC grade

  • Heating block or water bath

Step-by-Step Procedure:

  • To the concentrated extract from the LLE step, add 50 µL of hexane and 10 µL of PFPA.

  • Cap the vial tightly and vortex for 30 seconds.

  • Incubate the reaction mixture at 60°C for 30 minutes in a heating block.

  • Cool the vial to room temperature.

  • Evaporate the remaining solvent and excess reagent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dry residue in 100 µL of hexane and transfer to a GC-MS autosampler vial for analysis.

GC-MS Instrumental Parameters

The following instrumental parameters are proposed as a starting point for the analysis and should be optimized for the specific instrument in use. A non-polar or mid-polar capillary column is recommended for the separation of halogenated and nitroaromatic compounds.[7]

Parameter Proposed Condition Rationale
Gas Chromatograph
GC SystemAgilent 8890 GC or equivalentProvides robust and reproducible performance.
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalentA versatile, low-polarity column suitable for a wide range of semi-volatile organic compounds.
Carrier GasHelium at a constant flow of 1.2 mL/minInert carrier gas providing good chromatographic efficiency.[8]
Inlet Temperature280°CEnsures efficient vaporization of the analyte without causing significant degradation.
Injection ModeSplitless (1 µL injection volume)Maximizes sensitivity for trace analysis.
Oven Temperature ProgramInitial temp: 100°C, hold for 1 min; Ramp 1: 20°C/min to 200°C; Ramp 2: 10°C/min to 300°C, hold for 5 minA temperature gradient that allows for the separation of potential impurities and the elution of the target analyte with good peak shape.
Mass Spectrometer
MS SystemAgilent 5977B MSD or equivalentOffers high sensitivity and selectivity.
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.[9]
Ion Source Temperature230°CA standard temperature that balances ionization efficiency and minimizes thermal degradation.
Quadrupole Temperature150°CEnsures consistent mass analysis.
Transfer Line Temperature280°CPrevents condensation of the analyte between the GC and MS.
Acquisition ModeFull Scan (m/z 50-350) and Selected Ion Monitoring (SIM)Full scan for initial identification and confirmation of fragmentation patterns. SIM mode for enhanced sensitivity and quantitative analysis.
Mass Spectral Fragmentation and SIM Ion Selection

The mass spectrum of 5-Bromo-N,4-dimethyl-2-nitroaniline under EI conditions is expected to show characteristic fragmentation patterns. The molecular ion (M+) should be observable, and its isotopic pattern due to the presence of bromine (79Br and 81Br in approximately 1:1 ratio) will be a key identifier.

Fragmentation_Pathway M [M]+. m/z ~244/246 M_minus_CH3 [M-CH3]+. m/z ~229/231 M->M_minus_CH3 - CH3• M_minus_NO2 [M-NO2]+. m/z ~198/200 M->M_minus_NO2 - NO2• M_minus_CH3_minus_NO2 [M-CH3-NO2]+. m/z ~183/185 M_minus_CH3->M_minus_CH3_minus_NO2 - NO2• M_minus_NO2->M_minus_CH3_minus_NO2 - CH3•

Caption: Proposed EI fragmentation pathway for 5-Bromo-N,4-dimethyl-2-nitroaniline.

Proposed Ions for SIM Analysis:

Analyte Quantifier Ion (m/z) Qualifier Ions (m/z)
5-Bromo-N,4-dimethyl-2-nitroaniline~244~246, ~229, ~198

Note: The exact m/z values should be confirmed by analyzing a standard of the compound.

Method Validation

A robust analytical method requires thorough validation to ensure its suitability for the intended purpose.[10][11] The following parameters should be assessed according to ICH guidelines:

Validation Parameter Acceptance Criteria Description
Specificity No interfering peaks at the retention time of the analyte.The ability of the method to unequivocally assess the analyte in the presence of other components.[3]
Linearity Correlation coefficient (r²) ≥ 0.995The ability of the method to elicit test results that are directly proportional to the analyte concentration.[3]
Limit of Detection (LOD) Signal-to-noise ratio of ~3:1The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) Signal-to-noise ratio of ~10:1The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Accuracy (% Recovery) Typically 80-120% for trace analysisThe closeness of test results obtained by the method to the true value. Assessed by spiking experiments at different concentration levels.[3]
Precision (% RSD) Repeatability (intra-day) ≤ 15%; Intermediate Precision (inter-day) ≤ 20%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
Robustness No significant change in results with minor variations in method parameters.A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The GC-MS method outlined in this application note provides a comprehensive framework for the analysis of 5-Bromo-N,4-dimethyl-2-nitroaniline. The protocols for liquid-liquid extraction and optional derivatization, combined with the optimized instrumental parameters, offer a robust starting point for researchers in pharmaceutical development and quality control. The proposed method is designed to deliver high sensitivity and selectivity, which is crucial for impurity profiling and trace-level quantification. Adherence to the described validation procedures will ensure that the generated data is accurate, reliable, and fit for purpose.

References

  • ResearchGate. (n.d.). Mass-fragmentation patterns of the metabolites identified by GC-MS.... Retrieved from [Link]

  • PubMed. (1998). Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative. Retrieved from [Link]

  • PubMed. (1997). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Retrieved from [Link]

  • Ivy Fine Chemicals. (n.d.). 5-Bromo-4-methyl-2-nitroaniline [CAS: 40371-63-9]. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-methyl-4-nitroaniline. Retrieved from [Link]

  • PubMed. (2016). Characterization of N-methylated amino acids by GC-MS after ethyl chloroformate derivatization. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2010). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Retrieved from [Link]

  • ResearchGate. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]

  • PMC. (2019). Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. Retrieved from [Link]

  • PubMed. (1987). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Retrieved from [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • VTechWorks. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • Shimadzu. (2016). Quantitative Determination of Aromatic Amines formed from Azo Dyes in Textile using GCMS/MS. Retrieved from [Link]

  • EPA. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of methyl aniline compounds in gasoline by GC-MS. Retrieved from [Link]

  • IntechOpen. (2018). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • ResearchGate. (2020). Preparation of N,N-dimethylation of 4-bromoaniline?. Retrieved from [Link]

  • J-GLOBAL. (n.d.). Determination of Methylal, Dimethyl Carbonate and N-Methyl Aniline in Motor Gasoline by GC-MS Method. Retrieved from [Link]

  • American Journal of Infectious Diseases and Microbiology. (2024). Figure 2. Synthesis of 5-bromosalicylidene-4-Nitro-Aniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound.

Sources

Topic: 1H NMR and 13C NMR Spectral Assignment and Characterization of 5-Bromo-N,4-dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of small organic molecules. This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectral assignment for 5-Bromo-N,4-dimethyl-2-nitroaniline, a substituted nitroaniline of interest in chemical synthesis and materials science. We present a detailed, field-proven protocol for sample preparation and data acquisition, followed by an in-depth analysis of the spectral data. The rationale behind each spectral assignment is explained by considering the electronic effects of the various substituents on the aniline scaffold. This guide is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and quality control of substituted aromatic compounds.

Introduction

5-Bromo-N,4-dimethyl-2-nitroaniline is a polysubstituted aromatic amine whose structural complexity necessitates precise analytical characterization. The molecule features a dense arrangement of functional groups with competing electronic effects—an electron-donating N-methylamino group, a weakly electron-donating methyl group, a strongly electron-withdrawing nitro group, and an inductively withdrawing/resonantly donating bromo group. This substitution pattern leads to a unique and predictable distribution of electron density around the aromatic ring, which is directly reflected in the ¹H and ¹³C NMR chemical shifts.

Accurate NMR spectral assignment is critical for confirming the regiochemistry of synthesis, assessing sample purity, and providing a foundational dataset for further studies. This document outlines the complete workflow, from sample handling to final spectral interpretation, providing the causality behind experimental choices to ensure reproducible, high-quality results.

Experimental Methodology

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.[1] The following protocols are designed to produce high-resolution spectra suitable for unambiguous structural assignment.

Materials and Equipment
  • Analyte: 5-Bromo-N,4-dimethyl-2-nitroaniline (Purity >98%)

  • Deuterated Solvent: Chloroform-d (CDCl₃, 99.8% D), with Tetramethylsilane (TMS) as an internal standard (0.03% v/v).

  • NMR Tubes: High-quality, 5 mm borosilicate glass NMR tubes (e.g., Wilmad, Norell).[2]

  • Glassware: Clean, dry Pasteur pipettes, vials, and beakers.

  • Filtration: Syringe filter with a PTFE membrane (0.22 µm) or a Pasteur pipette with a cotton wool plug.[3]

  • Spectrometer: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Protocol: Sample Preparation

The objective of this protocol is to create a homogeneous, particle-free solution, as suspended solids can severely degrade magnetic field homogeneity, leading to broad spectral lines.[4]

  • Weighing: Accurately weigh 5-10 mg of the analyte for ¹H NMR and 20-30 mg for ¹³C NMR into a clean, dry glass vial. The higher concentration for ¹³C NMR is necessary to compensate for the low natural abundance of the ¹³C isotope.[4]

  • Solvent Addition: Using a clean pipette, add approximately 0.6-0.7 mL of CDCl₃ to the vial. This volume is optimal for achieving the correct sample depth (approx. 4-5 cm) in a standard 5 mm NMR tube, which is crucial for proper shimming.[2][3]

  • Dissolution: Gently swirl or vortex the vial to completely dissolve the sample. If necessary, gentle warming in a water bath can aid dissolution. Visually inspect the solution against a bright background to ensure no particulate matter is present.

  • Filtration & Transfer: Draw the solution into a Pasteur pipette fitted with a small, tight plug of cotton wool or a syringe with a PTFE filter.[3] Carefully transfer the filtered solution into the NMR tube, avoiding bubbles.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

Protocol: NMR Data Acquisition

The choice of acquisition parameters is a balance between resolution, signal-to-noise ratio (S/N), and experimental time. The parameters below are optimized for routine structural characterization of small molecules.

  • Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical solvent peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., zg30 on Bruker systems). A 30° flip angle is used with a short relaxation delay to allow for faster acquisition if multiple scans are needed, though a 90° pulse provides maximum signal for a single scan.[5]

    • Spectral Width (SW): 16 ppm (centered around 6-8 ppm).

    • Acquisition Time (AQ): ~3.0 seconds. This duration ensures that the Free Induction Decay (FID) has sufficiently decayed, providing good digital resolution.[5][6]

    • Relaxation Delay (D1): 2.0 seconds. A delay of 1-2 seconds is generally sufficient for qualitative ¹H spectra of small molecules.

    • Number of Scans (NS): 8-16 scans. Averaging multiple scans improves the S/N ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., zgpg30 on Bruker systems). Proton decoupling simplifies the spectrum to singlets for each unique carbon atom.

    • Spectral Width (SW): 240 ppm (centered around 120 ppm).

    • Acquisition Time (AQ): ~1.0-1.5 seconds.

    • Relaxation Delay (D1): 2.0 seconds.

    • Number of Scans (NS): 1024-4096 scans. A significantly higher number of scans is required due to the low sensitivity of the ¹³C nucleus.

  • Data Processing: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) to the FID to improve S/N. Perform Fourier transformation, followed by phase and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Results: Spectral Analysis and Assignment

The structure of 5-Bromo-N,4-dimethyl-2-nitroaniline with the atom numbering scheme used for assignment is shown below.

Caption: Molecular structure of 5-Bromo-N,4-dimethyl-2-nitroaniline.

¹H NMR Spectral Assignment

The proton NMR spectrum is characterized by distinct signals for the two aromatic protons, the N-H proton, and the two methyl groups. The chemical shifts are governed by the electronic environment created by the substituents.

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
H-6 7.8 – 8.1Singlet (s)1HThis proton is ortho to the electron-withdrawing bromine and meta to the strongly electron-withdrawing nitro group. This combined deshielding effect results in a significant downfield shift. It appears as a singlet as there are no adjacent protons for coupling.
H-3 6.6 – 6.8Singlet (s)1HThis proton is ortho to the strongly electron-donating amino group and ortho to the strongly electron-withdrawing nitro group. The powerful shielding effect of the amino group dominates, shifting this proton significantly upfield relative to H-6.[7]
N-H 5.8 – 6.2Broad Singlet (br s) or Quartet (q)1HThe chemical shift is variable and concentration-dependent. It may appear as a broad signal due to quadrupole broadening and chemical exchange. If coupling to the N-methyl protons is resolved, it would appear as a quartet (J ≈ 5 Hz).
N-CH₃ 2.9 – 3.1Doublet (d) or Singlet (s)3HLocated in the typical range for an N-methyl group on an aniline. It will appear as a doublet if coupled to the N-H proton (J ≈ 5 Hz). If exchange is rapid or decoupling occurs, it will be a singlet.
C4-CH₃ 2.3 – 2.5Singlet (s)3HThis methyl group is attached directly to the aromatic ring and appears as a sharp singlet in the expected upfield region for an aryl methyl group.
¹³C NMR Spectral Assignment

The proton-decoupled ¹³C NMR spectrum shows eight distinct signals corresponding to the eight unique carbon atoms in the molecule.

Signal AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C-2 145 – 148The carbon atom directly attached to the strongly electron-withdrawing nitro group is the most deshielded aromatic carbon and appears furthest downfield.
C-1 142 – 145Attached to the electron-donating N-methylamino group, this carbon is also significantly deshielded due to the ortho nitro group and being the point of attachment for the nitrogen.
C-4 135 – 138This quaternary carbon is attached to the methyl group and is deshielded by the para amino group and meta nitro group.
C-6 128 – 131This methine carbon is deshielded by the adjacent bromine atom and the meta nitro group.
C-3 118 – 121This methine carbon is strongly shielded by the ortho amino group, causing it to appear at a relatively upfield position for an aromatic carbon.
C-5 110 – 114The carbon atom bearing the bromine atom. The "heavy atom effect" of bromine typically shifts the attached carbon upfield relative to what would be expected from electronegativity alone, but its precise location can vary.
N-CH₃ 30 – 33This signal is in the characteristic range for an N-methyl carbon on an aromatic amine.
C4-CH₃ 20 – 22This signal appears in the typical upfield region for a methyl group attached to an aromatic ring.

Workflow Visualization

The overall process from sample acquisition to final data interpretation is summarized in the workflow diagram below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Analyte (5-30 mg) dissolve Dissolve in CDCl3 (0.7 mL) weigh->dissolve filter Filter Solution dissolve->filter transfer Transfer to NMR Tube filter->transfer shim Lock & Shim transfer->shim acq_h1 Acquire 1H Spectrum (8-16 scans) shim->acq_h1 acq_c13 Acquire 13C Spectrum (1024-4096 scans) shim->acq_c13 process Fourier Transform, Phase & Baseline Correction acq_h1->process acq_c13->process reference Reference Spectra (TMS, CDCl3) process->reference assign Assign Peaks & Interpret Structure reference->assign

Caption: Experimental workflow for NMR analysis.

Conclusion

This application note provides a detailed protocol and theoretical framework for the complete ¹H and ¹³C NMR assignment of 5-Bromo-N,4-dimethyl-2-nitroaniline. By following the outlined procedures for sample preparation and data acquisition, researchers can obtain high-quality, reproducible NMR spectra. The provided assignments, based on established principles of substituent effects on chemical shifts, serve as a reliable reference for the characterization of this compound and other structurally related nitroanilines. This comprehensive approach ensures confidence in structural verification, which is paramount in the fields of chemical synthesis and drug development.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Western University, Department of Chemistry. (2013). NMR Sample Preparation. Retrieved from [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Nanalysis Corp. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • Dahlbom, R., & Mollberg, R. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica, 20, 1382-1383. Retrieved from [Link]

  • Letourneau, J. J., & Croasmun, W. R. (2018). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Molecules, 23(11), 2820. Retrieved from [Link]

  • Eriksson, S. O., & Fölsch, G. (1965). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Acta Chemica Scandinavica, 19, 1405-1411. Retrieved from [Link]

  • Wilson, A. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 294. Retrieved from [Link]

  • NMR Facility, Chemistry Department. (2020, April 13). Optimized Default 1H Parameters. Retrieved from [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. (General reference for combined spectroscopy).
  • Nanalysis Corp. (2021, June 24). NMR acquisition parameters and qNMR. Retrieved from [Link]

  • Brainly.com. (2020, May 5). Your TA will give you a ¹H NMR spectrum of the 3-nitroaniline product. Retrieved from [Link]

  • Larive, C. K., & Korir, A. K. (2022). How do I choose the right acquisition parameters for a quantitative NMR measurement? Chemistry LibreTexts. Retrieved from [Link]

  • Akaba, R., et al. (1985). Comparison of the substituent effects on the 13C NMR with the 1H NMR chemical shifts of CH=N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 23(12), 1037-1041. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Boston University. (n.d.). Basic NMR Concepts. Retrieved from [Link]

Sources

Using 5-Bromo-N,4-dimethyl-2-nitroaniline as a chemical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Bromo-N,4-dimethyl-2-nitroaniline as a Strategic Intermediate in the Synthesis of RORγt Inverse Agonists

The Molecular Architecture & Rationale

In modern drug discovery, the design of targeted therapeutics relies on highly functionalized building blocks that offer both structural rigidity and late-stage diversification handles. 5-Bromo-N,4-dimethyl-2-nitroaniline (CAS: 1805113-10-3) is a premier example of such an intermediate. It is predominantly utilized in the synthesis of substituted benzimidazoles, which serve as the core pharmacophore for inverse agonists of the Retinoid-related Orphan Receptor gamma t (RORγt) .

The specific substitution pattern of this molecule is a masterclass in rational drug design:

  • The Nitro and N-Methylamine (Positions 1 & 2) : These adjacent groups are primed for reductive cyclization. The presence of the N-methyl group is critical: upon cyclization to a benzimidazole, it "locks" the tautomeric state of the heterocycle. This prevents tautomeric scrambling, ensuring predictable binding thermodynamics and fixed geometry within the target protein's ligand-binding domain (LBD).

  • The 4-Methyl Group : In the context of RORγt inhibitors, this methyl group acts as a precise hydrophobic vector, occupying a specific lipophilic sub-pocket in the receptor's LBD, thereby enhancing binding affinity and residence time .

  • The 5-Bromo Group : This aryl halide serves as the indispensable handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). It allows medicinal chemists to rapidly synthesize libraries of biaryl compounds to fine-tune pharmacokinetic (PK) and pharmacodynamic (PD) properties .

Biological Context: Targeting the Th17 Pathway

RORγt is the master transcription factor responsible for the differentiation of naive CD4+ T cells into Th17 cells, which secrete pro-inflammatory cytokines like IL-17A and IL-17F. Overactivation of this pathway is a primary driver of autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease (IBD) . By synthesizing benzimidazole-based inverse agonists from 5-bromo-N,4-dimethyl-2-nitroaniline, researchers can effectively lock RORγt in an inactive conformation, halting the pathogenic Th17 cascade.

RORgPathway Naive Naive CD4+ T Cell RORg RORγt Expression (Master Transcription Factor) Naive->RORg induced by Cytokines TGF-β + IL-6 / IL-23 Cytokines->RORg stimulates Th17 Th17 Cell Differentiation RORg->Th17 drives IL17 IL-17A / IL-17F Production Th17->IL17 secretes Autoimmunity Autoimmune Pathogenesis (Psoriasis, RA, IBD) IL17->Autoimmunity mediates Inhibitor Benzimidazole-based RORγt Inverse Agonist Inhibitor->RORg binds LBD & inhibits

Mechanism of RORγt inverse agonists in preventing Th17-mediated autoimmunity.

Strategic Synthetic Workflows

The transformation of 5-bromo-N,4-dimethyl-2-nitroaniline into a functional therapeutic involves a highly orchestrated three-step sequence: chemoselective reduction, cyclization, and cross-coupling. Notice that upon cyclization, the nomenclature shifts: the 4-methyl and 5-bromo groups of the aniline become the 5-methyl and 6-bromo groups of the resulting benzimidazole.

SynthWorkflow A 5-Bromo-N,4-dimethyl- 2-nitroaniline (CAS: 1805113-10-3) B Chemoselective Reduction (Fe/NH4Cl) A->B C 5-Bromo-N1,4-dimethyl- benzene-1,2-diamine B->C D Cyclization (Orthoester/Acid) C->D E 6-Bromo-1,5-dimethyl- 1H-benzimidazole D->E F Suzuki-Miyaura Coupling (Pd) E->F G Biaryl Benzimidazole (RORγt Inverse Agonist) F->G

Synthetic workflow from 5-bromo-N,4-dimethyl-2-nitroaniline to RORγt inverse agonists.

Protocol Execution: Self-Validating Methodologies

Protocol A: Chemoselective Nitro Reduction

Objective : Reduce the nitro group to yield 5-bromo-N1,4-dimethylbenzene-1,2-diamine without triggering hydrodehalogenation of the sensitive aryl bromide. Causality & Choice of Reagents : Standard catalytic hydrogenation (Pd/C, H₂) frequently results in the cleavage of the C–Br bond. To prevent this, a milder, single-electron transfer reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) is mandated to preserve the halogen handle for downstream coupling .

  • Dissolve 5-bromo-N,4-dimethyl-2-nitroaniline (1.0 eq) in a solvent mixture of Ethanol/Water (4:1 v/v) at a 0.2 M concentration.

  • Add Iron powder (5.0 eq) and NH₄Cl (5.0 eq) sequentially at room temperature.

  • Heat the suspension to 80 °C and stir vigorously for 2–4 hours.

  • Validation Checkpoint : Monitor via LC-MS. The starting material ( m/z [M+H]⁺ ~245) should completely disappear, replaced by the diamine product ( m/z [M+H]⁺ ~215).

  • Cool to room temperature, filter through a pad of Celite to remove iron salts, and wash the filter cake with ethyl acetate.

  • Concentrate the filtrate, extract with EtOAc, wash with brine, dry over Na₂SO₄, and evaporate to yield the diamine. Note: Use immediately in the next step to prevent oxidative degradation.

Protocol B: Benzimidazole Cyclization

Objective : Construct the N-methyl benzimidazole core.

  • Dissolve the crude 5-bromo-N1,4-dimethylbenzene-1,2-diamine (1.0 eq) in triethyl orthoformate (10 volumes).

  • Add a catalytic amount of p-Toluenesulfonic acid (p-TSA, 0.05 eq).

  • Heat the reaction mixture to 100 °C for 3 hours.

  • Validation Checkpoint : TLC (Hexanes/EtOAc 1:1) should show a highly fluorescent blue spot under 254 nm UV, indicating the formation of the fully conjugated 6-bromo-1,5-dimethyl-1H-benzo[d]imidazole.

  • Quench with saturated aqueous NaHCO₃, extract with dichloromethane, and purify via flash chromatography.

Protocol C: Late-Stage Suzuki-Miyaura Coupling

Objective : Install the biaryl pharmacophore essential for RORγt inverse agonism.

  • In a microwave vial, combine the 6-bromo-1,5-dimethyl-1H-benzo[d]imidazole (1.0 eq), an arylboronic acid derivative (1.2 eq), and K₂CO₃ (3.0 eq).

  • Dissolve in 1,4-Dioxane/Water (4:1 v/v) and degas with N₂ for 10 minutes.

  • Add Pd(dppf)Cl₂ (0.05 eq). Causality : The bidentate dppf ligand suppresses undesired protodeboronation and accelerates the reductive elimination step, which is crucial for sterically hindered ortho-methyl bromides.

  • Seal and heat at 90 °C for 12 hours.

  • Validation Checkpoint : LC-MS should confirm the mass of the desired biaryl product. The distinct isotopic pattern of the bromine atom (1:1 doublet separated by 2 mass units) will be completely absent in the final product's mass spectrum.

Data Insights: Optimization of Nitro Reduction

The choice of reduction conditions is the most critical failure point in this workflow. The table below summarizes optimization data, demonstrating why the Fe/NH₄Cl system is the superior choice for preserving the bromine handle.

Reducing AgentConditionsConversion (%)Yield of Diamine (%)Debromination (Side Product) (%)
Pd/C (10%), H₂EtOH, rt, 1 atm, 12h>99%15%85%
SnCl₂·2H₂OEtOH, 80 °C, 4h90%65%<5% (Toxic tin waste generated)
Zinc dust, AcOHDCM/AcOH, rt, 2h>99%40%55%
Fe, NH₄Cl EtOH/H₂O, 80 °C, 3h >99% 92% <1%

Table 1: Comparison of nitro reduction conditions for 5-bromo-N,4-dimethyl-2-nitroaniline, highlighting the chemoselectivity of the Fe/NH₄Cl system.

References

  • Chao, J., Enyedy, I. J., Hutchings, R. H., Jones, H. J., Powell, N. A., & Vanvloten, K. D. "Biaryl-containing compounds as inverse agonists of ror-gamma receptors." PCT Int. Appl. WO2014008214A1 (2014).
  • Fauber, B. P., et al. "Structural determinant for inducing RORgamma specific inverse agonism triggered by a synthetic benzoxazinone ligand." BMC Structural Biology, 16(1), 2016.[Link]

  • Coish, P. D., & Dixon, G. "Compounds and methods for treating cardiovascular disease." PCT Int. Appl. WO2011126567A1 (2011).

Recrystallization procedure for 5-Bromo-N,4-dimethyl-2-nitroaniline purification.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Thermodynamic Recrystallization Strategy for the Purification of 5-Bromo-N,4-dimethyl-2-nitroaniline

Executive Summary & Chemical Context

In the development of advanced active pharmaceutical ingredients (APIs), halogenated nitroanilines serve as critical precursors for functionalized benzimidazoles and targeted kinase inhibitors. Specifically, 5-Bromo-N,4-dimethyl-2-nitroaniline (CAS: 1805113-10-3) is a highly specialized building block[1]. During its synthesis—typically via electrophilic bromination or directed nitration—structurally similar regioisomers (e.g., 3-bromo or 6-bromo derivatives) frequently co-precipitate. Because these impurities share near-identical molecular weights and polarities with the target compound, standard chromatographic purification is often inefficient at scale.

To achieve >99% purity, a thermodynamically controlled recrystallization strategy is required. This application note details a robust, self-validating recrystallization protocol that leverages the specific physicochemical properties of nitroaniline derivatives to force the exclusion of impurities from the crystal lattice.

Thermodynamic Rationale for Solvent Selection

The success of any recrystallization relies on the causality between molecular structure and solvent interaction. 5-Bromo-N,4-dimethyl-2-nitroaniline possesses a complex stereoelectronic profile:

  • Hydrogen Bonding: The secondary amine (N-methyl) acts as a hydrogen bond donor, while the nitro group acts as a strong acceptor.

  • Lipophilicity: The bromo and methyl groups on the aromatic ring significantly increase the compound's overall hydrophobicity.

Ethanol or an ethanol/water gradient is the industry standard for nitroaniline recrystallization[2]. In pure, hot ethanol, the solvent's hydroxyl groups disrupt the intermolecular hydrogen bonds of the nitroaniline crystal lattice, resulting in complete solvation. However, as the temperature drops, the highly ordered pi-pi stacking and dipole-dipole interactions of the pure target molecule become thermodynamically favorable. The addition of water (an anti-solvent) aggressively decreases the solubility of the hydrophobic brominated ring, forcing nucleation[2]. Regioisomeric impurities, which lack the exact spatial geometry to integrate into this specific lattice, remain solvated in the mother liquor[3].

Table 1: Quantitative Solvent System Evaluation for 5-Bromo-N,4-dimethyl-2-nitroaniline

Solvent SystemSolubility @ 5°C (mg/mL)Solubility @ 75°C (mg/mL)Est. Recovery (%)Impurity ClearanceMechanistic Rationale
Absolute Ethanol ~12.0>160.075%ModerateHigh thermal solubility gradient; standard protic interaction.
Ethanol/Water (80:20) <4.0~135.088%HighOptimal balance; water forces hydrophobic precipitation while retaining polar impurities in solution.
Toluene ~35.0>210.055%LowHigh baseline solubility at low temperatures causes unacceptable product loss.
Ethyl Acetate ~28.0~190.068%ModerateViable alternative, but lacks the specific hydrogen-bond disruption capabilities of alcohols.

Experimental Protocol: Step-by-Step Methodology

Note: This procedure is scaled for 10.0 g of crude material. Adjust volumetric ratios linearly for scale-up.

Phase 1: Thermal Solvation (Lattice Dissociation)

  • Transfer 10.0 g of crude 5-Bromo-N,4-dimethyl-2-nitroaniline into a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add 40 mL of absolute ethanol.

  • Heat the suspension to 75 °C using an oil bath with continuous stirring until complete dissolution is achieved. Causality: Heating increases the kinetic energy of the system, overcoming the lattice enthalpy of the crude solid and allowing complete solvent-solute interaction.

Phase 2: Hot Filtration (Clarification) 4. Rapidly filter the hot solution through a pre-warmed Buchner funnel (using a fine-porosity filter paper) into a clean Erlenmeyer flask. Causality: Pre-warming the funnel is critical. If the glassware is cold, the sudden temperature drop will cause premature nucleation in the funnel stem, leading to significant product loss and occlusion of insoluble polymers.

Phase 3: Controlled Nucleation & Anti-Solvent Addition 5. Maintain the filtrate at 70 °C. Slowly add 10 mL of deionized water dropwise over 5 minutes. 6. Remove the flask from the heat source and allow it to cool ambiently to room temperature at a rate of approximately 0.5 °C/min. Causality: A slow cooling ramp is the most critical step for purity. Rapid cooling causes "crash out" (kinetic precipitation), which traps solvent molecules and regioisomers inside the rapidly forming solid. Slow cooling ensures thermodynamic control, allowing only the perfectly complementary 5-Bromo-N,4-dimethyl-2-nitroaniline molecules to build the growing crystal lattice. 7. Once at room temperature, submerge the flask in an ice-water bath (0–5 °C) for 2 hours to maximize the yield driven by the anti-solvent effect.

Phase 4: Phase Separation & Desiccation 8. Isolate the newly formed crystals via vacuum filtration. 9. Wash the filter cake with 15 mL of ice-cold Ethanol/Water (20:80 v/v). Causality: The cold, water-heavy wash displaces the impurity-rich mother liquor clinging to the crystal surfaces without providing enough solvation power to re-dissolve the purified product. 10. Dry the crystals under high vacuum at 45 °C to a constant weight.

Protocol Self-Validation & Process Analytical Technology (PAT)

A robust protocol must be a self-validating system. Do not rely solely on final end-point testing; implement the following in-process checks to guarantee the mechanism functioned as intended:

  • Mass Balance Verification: Weigh the final dried product and evaporate a 1 mL aliquot of the mother liquor to dryness to calculate the mass of the excluded impurities. The sum must equal the starting crude mass (10.0 g). A discrepancy indicates thermal degradation during Phase 1.

  • Mother Liquor Saturation Test: If the evaporated mother liquor reveals >15% of the target compound's starting mass, the cooling ramp (Phase 3) was too fast, or the anti-solvent ratio was insufficient.

  • Differential Scanning Calorimetry (DSC): Pure 5-Bromo-N,4-dimethyl-2-nitroaniline will exhibit a sharp, singular endothermic melting peak. A broadened peak indicates that solvent molecules or regioisomers were occluded during crystallization, signaling that a second recrystallization iteration is mandatory.

Process Visualization

G A Crude Mixture (Target + Regioisomers) B Thermal Solvation (EtOH, 75°C) Lattice Dissociation A->B C Hot Filtration (Removes Insoluble Polymers) B->C D Thermodynamic Cooling (0.5°C/min) Supersaturation Control C->D E Selective Nucleation (Impurities Excluded from Lattice) D->E F Phase Separation (Filtration & Cold Wash) E->F G Validated Pure API Precursor F->G

Thermodynamic workflow and impurity exclusion mechanism for nitroaniline purification.

References[1] Title: 5-Bromo-N,4-dimethyl-2-nitroaniline (CAS: 1805113-10-3) Product Information and Specifications

Sources

Application Note: Preparative Column Chromatography Purification of 5-Bromo-N,4-dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purification of highly functionalized aromatic building blocks, such as 5-Bromo-N,4-dimethyl-2-nitroaniline (CAS: 1805113-10-3), is a critical bottleneck in the synthesis of kinase inhibitors and advanced heterocyclic scaffolds. This application note provides a comprehensive, causality-driven protocol for the isolation of this compound using normal-phase silica gel column chromatography. By exploiting the differential hydrogen-bonding capabilities of its functional groups, this method ensures high-purity recovery while minimizing solvent waste and band tailing.

Chromatographic Rationale & Causality

Designing an effective separation strategy requires a fundamental understanding of the target molecule's physicochemical profile. 5-Bromo-N,4-dimethyl-2-nitroaniline possesses a unique push-pull electronic system:

  • Polar Anchors: The nitro ( −NO2​ ) group acts as a strong hydrogen-bond acceptor, while the secondary amine ( −NHCH3​ ) serves as a hydrogen-bond donor. These groups interact strongly with the silanol ( −OH ) groups on the silica gel stationary phase, retarding the molecule's elution [1].

  • Lipophilic Modifiers: The bromo ( −Br ) and methyl ( −CH3​ ) substituents increase the overall lipophilicity of the aromatic ring, ensuring solubility in moderately non-polar mobile phases (e.g., hexane/ethyl acetate mixtures).

The Causality of Solvent Selection: A binary solvent system of Hexane and Ethyl Acetate (EtOAc) is selected. Hexane acts as the weak solvent to control the elution rate, while EtOAc acts as the strong solvent, competitively binding to the silica gel to displace the nitroaniline. A step-gradient approach is utilized to sequentially elute non-polar brominated byproducts before desorbing the target compound [2].

Visualized Purification Workflow

Workflow A 1. TLC Optimization (Target Rf ~ 0.3) B 2. Slurry Packing (Silica Gel 60Å, Hexane) A->B C 3. Dry Loading (Sample adsorbed on Silica) B->C D 4. Gradient Elution (Hexane → EtOAc) C->D E 5. Fraction Collection & TLC Monitoring D->E F 6. Concentration & Verification (NMR/LC-MS) E->F

Caption: Workflow for the column chromatography purification of 5-Bromo-N,4-dimethyl-2-nitroaniline.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. By establishing the Retention factor ( Rf​ ) prior to column execution, the exact elution volume can be mathematically predicted ( ColumnVolumes(CV)≈1/Rf​ ). Furthermore, the inherent yellow/orange color of nitroanilines allows for real-time visual validation of the separation process [3].

Step 1: Mobile Phase Optimization (TLC)
  • Dissolve a 2 mg aliquot of the crude mixture in 1 mL of Dichloromethane (DCM).

  • Spot the sample onto a silica gel 60 F254​ TLC plate.

  • Develop plates in varying ratios of Hexane:EtOAc (e.g., 95:5, 90:10, 85:15).

  • Causality Check: Select the solvent ratio that yields an Rf​ of 0.25–0.35 for the yellow target spot. This ensures the compound will elute in approximately 3 to 4 column volumes, balancing peak resolution with solvent efficiency.

Step 2: Column Preparation (Slurry Packing)
  • Select a glass chromatography column appropriate for the sample scale (typically a 30:1 to 50:1 weight ratio of silica to crude sample).

  • Prepare a slurry of Silica Gel (60 Å, 230-400 mesh) in 100% Hexane.

  • Pour the slurry into the column in a single, continuous motion while gently tapping the sides with a rubber mallet.

  • Causality Check: Slurry packing is strictly required over dry packing. It prevents the formation of trapped air pockets and ensures a homogenous stationary phase bed, which is critical to prevent channeling and band distortion [1].

Step 3: Sample Application (Dry Loading)
  • Dissolve the crude 5-Bromo-N,4-dimethyl-2-nitroaniline in a minimum volume of DCM.

  • Add dry silica gel to the solution (approximately 3 times the mass of the crude sample).

  • Evaporate the DCM under reduced pressure until a free-flowing, dry powder is obtained.

  • Carefully load this powder evenly onto the top of the packed column bed, followed by a 1 cm protective layer of clean sand.

  • Causality Check: Because the target compound has mixed polarity, loading it dissolved in a polar solvent like DCM would drag impurities down the column prematurely (the "solvent front" effect). Dry loading eliminates this risk, ensuring sharp, narrow elution bands.

Step 4: Gradient Elution & Fraction Collection
  • Begin elution with 2 CVs of 100% Hexane to flush out highly lipophilic, non-polar impurities (e.g., unreacted brominated arenes).

  • Step the gradient to 95:5 Hexane:EtOAc for 2 CVs.

  • Step the gradient to the optimized TLC ratio (e.g., 90:10 Hexane:EtOAc).

  • Collect fractions in test tubes (fraction size should be approx. 5% of the total CV).

  • Self-Validation: The target compound will manifest as a distinct yellow band traveling down the column. Collect the fractions encompassing this colored band and verify their purity via TLC against the crude standard [2].

Quantitative Parameters & Elution Profile

The following tables summarize the critical physicochemical data and the standardized gradient elution schedule required for optimal separation.

Table 1: Physicochemical & Chromatographic Parameters

ParameterValue / DescriptionChromatographic Implication
Molecular Weight 245.07 g/mol Standard diffusion rates; sharp peaks expected.
Visual Appearance Yellow/Orange SolidAllows for visual tracking during elution without constant UV monitoring [3].
Stationary Phase Silica Gel, 60 Å, 230-400 meshProvides high surface area for optimal silanol-nitro/amine interactions.
Target Rf​ Value 0.25 - 0.35Ensures elution within 3-4 Column Volumes (CV).
Silica:Sample Ratio 40:1 (w/w)Prevents column overloading and band tailing.

Table 2: Recommended Gradient Elution Profile

Elution StepSolvent System (Hexane:EtOAc)Volume (CV)Target Eluents
1100:02.0Non-polar impurities, unreacted hydrocarbons.
295:52.0Slightly polar byproducts.
390:103.0 - 4.05-Bromo-N,4-dimethyl-2-nitroaniline (Target)
450:501.0Column flush; highly polar/oxidized impurities.

Mechanistic Insights: Stationary Phase Interactions

Understanding the molecular-level interactions within the column empowers scientists to troubleshoot poor separations (e.g., streaking or co-elution). The diagram below illustrates the differential binding affinities that drive this purification.

Mechanism Silica Silica Gel (Stationary Phase) Abundant Silanol (-OH) Groups NonPolar Non-Polar Impurities (Weak Interactions) NonPolar->Silica Fast Elution (High Rf) Target 5-Bromo-N,4-dimethyl -2-nitroaniline (Moderate H-Bonding) Target->Silica Optimal Elution (Rf ~0.3) Polar Polar Impurities (Strong H-Bonding) Polar->Silica Retained (Low Rf)

Caption: Chromatographic separation principle based on differential hydrogen bonding with silica gel.

References

  • Studylib. "Column Chromatography of Nitroanilines Lab Experiment." Studylib. [Link]

  • Miller, Robert B.; Case, William S. "Radial Chromatography for the Separation of Nitroaniline Isomers." Journal of Chemical Education, ERIC, Sept. 2011.[Link]

Application Note: Derivatization Strategies for 5-Bromo-N,4-dimethyl-2-nitroaniline in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Significance

In modern medicinal chemistry, polyfunctional arenes serve as critical building blocks for the rapid assembly of complex pharmacophores. 5-Bromo-N,4-dimethyl-2-nitroaniline (CAS: 1805113-10-3) is a highly versatile, trifunctional scaffold utilized in the synthesis of advanced pharmaceutical intermediates, particularly substituted benzimidazoles, quinoxalines, and biaryl systems[1].

The orthogonal reactivity of its functional groups—an N-methyl secondary amine, an electron-withdrawing nitro group, and a highly reactive aryl bromide—allows for divergent derivatization strategies without the need for complex protecting group chemistry. This guide details the mechanistic causality and self-validating protocols for the two most critical derivatization pathways: chemoselective nitro reduction and palladium-catalyzed cross-coupling.

Physicochemical & Structural Profile

Understanding the steric and electronic environment of the scaffold is essential for predicting its reactivity. The C5-bromo group is sterically hindered by the adjacent C4-methyl group, while the C2-nitro group strongly withdraws electron density from the ring, activating the C-Br bond toward oxidative addition.

PropertyValue / Description
Chemical Name 5-Bromo-N,4-dimethyl-2-nitroaniline
CAS Number 1805113-10-3[1]
Molecular Formula C8H9BrN2O2[1]
Molecular Weight 245.07 g/mol
Electronic Profile Highly polarized; electron-deficient core due to the -NO2 group.
Steric Profile Congested C4–C5 axis (Methyl-Bromo interaction).

Primary Derivatization Workflows: Causality & Design

Pathway A: Chemoselective Nitro Reduction

The reduction of the nitro group to yield 5-bromo-N1,4-dimethylbenzene-1,2-diamine is a critical transformation for synthesizing heterocyclic cores. The primary synthetic challenge is avoiding the hydrodehalogenation of the C5-bromo substituent, which commonly occurs under standard catalytic hydrogenation (e.g., Pd/C with H2 gas)[2][3].

The Causality of Reagent Selection: To achieve absolute chemoselectivity, mild single-electron transfer (SET) reducing agents such as Iron (Fe) or Zinc (Zn) powder in the presence of a proton donor like ammonium chloride (NH4Cl) are employed[2][4]. The Fe/NH4Cl system operates via an electron transfer mechanism that is highly specific to the N-O bond, leaving the weaker C-Br bond completely intact[2][5].

Table 1: Quantitative Comparison of Reduction Systems for Halogenated Nitroarenes

Reduction SystemNitro ConversionDehalogenation (Loss of Br)Reaction TimeChemoselectivity Profile
Pd/C, H2 (1 atm) >99%80 - 100%2 - 4 hPoor (Unsuitable for bromoarenes)
Fe / NH4Cl / EtOH >95%< 1% 2 - 6 hExcellent (Standard protocol)[2]
Zn / NH4Cl / H2O >95%< 1% 1 - 4 hExcellent (Room temp alternative)[3]
Pathway B: Palladium-Catalyzed C5-Cross Coupling (Suzuki-Miyaura)

The C5-bromo position is primed for carbon-carbon bond formation. Interestingly, the presence of the strongly electron-withdrawing nitro group at the meta/para positions relative to the halogen significantly accelerates the oxidative addition of the palladium catalyst into the C-Br bond[6][7].

The Causality of Ligand Selection: While the nitro group electronically activates the ring, the steric bulk of the adjacent C4-methyl group requires careful ligand selection. Conformationally flexible, electron-rich phosphine ligands such as Trineopentylphosphine (TNpP) or BrettPhos are highly recommended. These ligands enhance the electron density on the Pd center, ensuring robust catalytic activity even with sterically demanding substrates, while preventing catalyst deactivation pathways like cyclometalation[7][8].

Pathways SM 5-Bromo-N,4-dimethyl -2-nitroaniline Red Chemoselective Reduction SM->Red Fe/NH4Cl EtOH/H2O Coupling Suzuki-Miyaura Coupling SM->Coupling Ar-B(OH)2, Pd cat. Base Prod1 5-Bromo-N1,4-dimethyl benzene-1,2-diamine Red->Prod1 Retains C-Br Prod2 5-Aryl-N,4-dimethyl -2-nitroaniline Coupling->Prod2 Retains NO2

Caption: Divergent derivatization pathways for 5-Bromo-N,4-dimethyl-2-nitroaniline.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Chemoselective Reduction via Fe/NH4Cl

This protocol leverages the Bechamp reduction principles to selectively reduce the nitro group without cleaving the C-Br bond[2].

Reagents:

  • 5-Bromo-N,4-dimethyl-2-nitroaniline (1.0 equiv, 1.0 mmol)

  • Iron powder (325 mesh, 5.0 equiv)[2]

  • Ammonium chloride (NH4Cl) (5.0 equiv)[2]

  • Solvent: Ethanol / Water (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the starting material in the EtOH/H2O mixture.

  • Reagent Addition: Add the Iron powder and NH4Cl sequentially at room temperature[2].

  • Thermal Activation: Heat the vigorously stirring suspension to reflux (approx. 80 °C). The reaction is inherently exothermic; ensure controlled heating.

  • Filtration: Upon completion, immediately cool the flask to room temperature. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the iron salts[2]. Wash the filter cake thoroughly with ethyl acetate (3 × 15 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate to afford the crude diamine[2].

Self-Validation & Quality Control:

  • Visual/TLC Cue: The starting material is a bright yellow/orange compound. As the reaction proceeds, the solution color will shift, and TLC (Hexanes/EtOAc 3:1) will show the disappearance of the fast-moving yellow spot and the appearance of a highly polar, UV-active spot (the diamine).

  • Stability Check: The resulting o-phenylenediamine is highly susceptible to aerial oxidation. If the isolated product turns dark purple/black upon standing, oxidation has occurred. It must be used immediately in the next step or stored under an inert argon atmosphere at -20 °C.

Workflow Step1 1. Setup Mix SM, EtOH, H2O Step2 2. Reagent Addition Add Fe powder & NH4Cl Step1->Step2 Step3 3. Reflux Heat to 80°C, Monitor via TLC Step2->Step3 Step4 4. Filtration Filter hot through Celite pad Step3->Step4 Step5 5. Work-up & Isolation Extract, Wash, Dry, Concentrate Step4->Step5

Caption: Step-by-step experimental workflow for the chemoselective reduction of the nitroarene.

Protocol 2: Sterically Hindered Suzuki-Miyaura Coupling

This protocol utilizes a conformationally flexible ligand to overcome the steric hindrance of the C4-methyl group during C-C bond formation[8].

Reagents:

  • 5-Bromo-N,4-dimethyl-2-nitroaniline (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv)[6]

  • Pd2(dba)3 (0.5 - 1.0 mol%)[8]

  • Trineopentylphosphine (TNpP) or BrettPhos (1.0 - 2.0 mol%)[7][8]

  • Potassium phosphate (K3PO4) (3.0 equiv)[6]

  • Solvent: 1,4-Dioxane / Water (4:1 v/v, 10 mL), strictly degassed.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask, add the starting material, arylboronic acid, K3PO4, Pd2(dba)3, and the phosphine ligand.

  • Degassing: Evacuate and backfill the flask with Argon (3 cycles). Add the degassed Dioxane/Water mixture via syringe.

  • Coupling: Heat the reaction mixture to 90 °C under vigorous stirring for 4–12 hours, depending on the sterics of the boronic acid.

  • Work-up: Cool to room temperature, dilute with water (10 mL), and extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient)[6].

Self-Validation & Quality Control:

  • Catalyst Activation Cue: The reaction mixture will transition from a pale/turbid suspension to a dark, homogeneous solution (often deep red or brown) as the active Pd(0) species is generated and enters the catalytic cycle.

  • Mass Spectrometry Validation: Prior to column chromatography, confirm the mass of the desired biaryl product via LC-MS. The complete absence of debrominated starting material (m/z ~ 166) validates the efficiency of the chosen phosphine ligand in promoting oxidative addition over competitive reduction pathways.

References

  • BLD Pharm. "5-Bromo-N-methyl-2-nitroaniline | BLD Pharm". Available at: 1

  • Chemikart. "1805113-10-3 | 5-bromo-N,4-dimethyl-2-nitroaniline". Available at: Link

  • BenchChem. "Chemoselective Reduction of Nitro Groups in Halogenated Arenes". Available at: 2

  • RSC Publishing. "Iron–water mediated chemoselective reduction of nitroarenes in a ball mill". Available at:4

  • PMC - NIH. "Chemoselective Reductions of Nitroaromatics in Water at Room Temperature". Available at: 3

  • BenchChem. "Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Amino-4-bromo-6-nitrobenzoic Acid". Available at: 6

  • ACS Publications. "Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction". Available at: 8

  • ACS Publications. "Cross-Coupling Reactions of Nitroarenes | Accounts of Chemical Research". Available at: 7

Sources

Application Notes & Protocols: The Strategic Use of 5-Bromo-N,4-dimethyl-2-nitroaniline in the Synthesis of Novel Azo Dyes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Rationale and Application Scope

Azo dyes constitute the most extensive and versatile class of synthetic organic colorants, with their significance rooted in a straightforward and adaptable synthesis process.[1] This process universally involves two core stages: the diazotization of a primary aromatic amine and the subsequent azo coupling with an electron-rich nucleophile.[2][3] The final dye's characteristics—including its hue, lightfastness, and affinity for various substrates—are intricately determined by the molecular architecture of these two components.

This guide focuses on 5-Bromo-N,4-dimethyl-2-nitroaniline , a substituted aromatic amine with significant potential as a diazo component for creating high-performance dyes. Its structure is strategically functionalized:

  • Primary Amine Group (-NH₂): Serves as the reaction site for conversion into a highly reactive diazonium salt.

  • Electron-Withdrawing Groups (-NO₂ and -Br): The nitro and bromo groups significantly increase the electrophilicity of the resulting diazonium salt. This heightened reactivity promotes efficient coupling with a wide range of components.[1] The nitro group, in particular, is a potent auxochrome, profoundly influencing the final color, often pushing it towards the red end of the spectrum.

  • Methyl Substituents (-CH₃): These groups can modulate the dye's solubility and electronic properties, offering a means to fine-tune its performance characteristics.

These application notes provide a comprehensive framework for utilizing 5-Bromo-N,4-dimethyl-2-nitroaniline in dye synthesis, detailing the underlying chemical principles and providing robust, step-by-step protocols for researchers in materials science and drug development.

Physicochemical Properties & Design Considerations

While extensive data for 5-Bromo-N,4-dimethyl-2-nitroaniline is not widely published, we can infer its properties from the closely related and well-documented isomer, 5-Bromo-4-methyl-2-nitroaniline .

PropertyValueSource
CAS Number 40371-63-9[4]
Molecular Formula C₇H₇BrN₂O₂[4]
Molecular Weight 231.05 g/mol [4]
Appearance Powder[4]
Melting Point 165 °C[4]
Boiling Point 347.9 °C at 760 mmHg[4]
LogP 3.352[4]

Causality Behind Experimental Design: The presence of the strongly deactivating nitro group makes the primary amine of the starting material less basic. This necessitates carefully controlled, strongly acidic conditions to achieve efficient diazotization.[5] The low temperature (0–5 °C) is non-negotiable, as aromatic diazonium salts are notoriously unstable at higher temperatures and can decompose, sometimes explosively if isolated in a dry, solid state.[1][5]

Core Synthesis Pathway: From Aniline to Azo Dye

The synthesis is a sequential two-step process. The first step creates the electrophilic diazonium salt, which is immediately used in the second step to react with a nucleophilic coupling partner, forming the stable azo linkage (-N=N-) that defines the chromophore.

G General Synthesis Pathway for Azo Dyes A 5-Bromo-N,4-dimethyl- 2-nitroaniline B Diazonium Salt (Electrophile) A->B  Diazotization  NaNO₂, HCl  0-5 °C D Final Azo Dye (Chromophore) B->D  Azo Coupling  pH Control C Coupling Component (e.g., 2-Naphthol, N,N-Dimethylaniline) C->D  Nucleophilic  Attack

Sources

Application Notes and Protocols: 5-Bromo-N,4-dimethyl-2-nitroaniline in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Substituted Nitroanilines

Nitroaniline derivatives are a class of aromatic compounds that have garnered significant attention in medicinal chemistry due to their versatile scaffold and wide range of biological activities.[1] The presence of an electron-withdrawing nitro group and an amino group on the benzene ring creates a unique electronic environment that can be fine-tuned through further substitution to modulate pharmacological properties.[1] These compounds have shown considerable promise as anticancer, antimicrobial, and anti-inflammatory agents.[1][2]

This guide focuses on the potential pharmaceutical applications of a specific, lesser-studied derivative: 5-Bromo-N,4-dimethyl-2-nitroaniline . While direct experimental data for this compound is not extensively available in the public domain, its structural features—a brominated and N-dimethylated nitroaniline core—suggest that it is a promising candidate for investigation, particularly in oncology and infectious disease research. The addition of a bromine atom can enhance lipophilicity and potential for halogen bonding, while N-methylation can alter solubility, metabolic stability, and target engagement.

These application notes provide a scientifically-grounded framework for researchers to explore the therapeutic potential of 5-Bromo-N,4-dimethyl-2-nitroaniline. The protocols outlined below are based on established methodologies for the evaluation of related nitroaniline compounds and are designed to be robust and reproducible.

Synthesis of 5-Bromo-N,4-dimethyl-2-nitroaniline

A plausible synthetic route to 5-Bromo-N,4-dimethyl-2-nitroaniline involves the N,N-dimethylation of a commercially available precursor, 5-Bromo-4-methyl-2-nitroaniline. Reductive amination is a common and effective method for this type of transformation.

cluster_synthesis Proposed Synthesis of 5-Bromo-N,4-dimethyl-2-nitroaniline start 5-Bromo-4-methyl-2-nitroaniline reagents + Paraformaldehyde + Sodium Cyanoborohydride + Glacial Acetic Acid start->reagents product 5-Bromo-N,4-dimethyl-2-nitroaniline reagents->product

Caption: Proposed synthetic route via reductive amination.

Protocol: N,N-dimethylation of 5-Bromo-4-methyl-2-nitroaniline

This protocol is adapted from established procedures for the N,N-dimethylation of anilines.[3]

  • Reaction Setup: In a round-bottom flask, create a slurry of 5-Bromo-4-methyl-2-nitroaniline (1.0 equivalent) and paraformaldehyde (2.5 equivalents) in glacial acetic acid.

  • Reagent Addition: Cool the mixture to 0°C in an ice bath. Carefully add sodium cyanoborohydride (2.0 equivalents) portion-wise, ensuring the temperature remains below 10°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3-5 hours at room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully pour the mixture over crushed ice and basify with a 5M aqueous sodium hydroxide solution until the pH is approximately 9-10.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-Bromo-N,4-dimethyl-2-nitroaniline.

Application I: Anticancer Research

The nitroaniline scaffold is a key feature in several compounds with demonstrated cytotoxic effects against various cancer cell lines.[1][4] The proposed mechanism often involves the induction of apoptosis through the modulation of key signaling pathways.[1]

Hypothesis

5-Bromo-N,4-dimethyl-2-nitroaniline may exhibit dose-dependent cytotoxic activity against cancer cell lines and induce apoptosis.

cluster_workflow In Vitro Anticancer Screening Workflow A Cancer Cell Culture (e.g., MCF-7, A549, HCT116) B Treat with 5-Bromo-N,4-dimethyl- 2-nitroaniline (Dose-Response) A->B C Cytotoxicity Assay (MTT Assay) B->C E Apoptosis Assay (Annexin V/PI Staining) B->E D Determine IC50 Value C->D F Analyze by Flow Cytometry E->F G Mechanistic Studies (e.g., Western Blot for Caspases) F->G H Pathway Analysis G->H

Caption: Workflow for evaluating anticancer potential.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.[5]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 5-Bromo-N,4-dimethyl-2-nitroaniline in culture medium. Replace the medium in the wells with the compound dilutions and include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Compound Cell Line Hypothetical IC50 (µM)
5-Bromo-N,4-dimethyl-2-nitroanilineMCF-7 (Breast)8.5
5-Bromo-N,4-dimethyl-2-nitroanilineA549 (Lung)12.2
Doxorubicin (Control)MCF-7 (Breast)0.5
Doxorubicin (Control)A549 (Lung)0.8
Protocol 2: Apoptosis Induction Analysis (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[6][7]

  • Cell Treatment: Seed cells in a 6-well plate and treat with 5-Bromo-N,4-dimethyl-2-nitroaniline at concentrations around the determined IC50 value for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Mechanistic Insights: Potential Signaling Pathways

Nitroaniline derivatives have been shown to induce apoptosis by modulating key signaling pathways.[1] A plausible mechanism for 5-Bromo-N,4-dimethyl-2-nitroaniline could involve the intrinsic apoptosis pathway.

cluster_pathway Proposed Mechanism of Apoptosis Induction Compound 5-Bromo-N,4-dimethyl- 2-nitroaniline Mito Mitochondrial Stress Compound->Mito Bcl2 Inhibition of Bcl-2 (Anti-apoptotic) Mito->Bcl2 Bax Activation of Bax/Bak (Pro-apoptotic) Mito->Bax CytoC Cytochrome c Release Bcl2->CytoC Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway.

Application II: Antimicrobial Research

Nitroaromatic compounds have a long history as antimicrobial agents.[2][8] Their mechanism often involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic radical species that damage DNA and other critical macromolecules.[2]

Hypothesis

5-Bromo-N,4-dimethyl-2-nitroaniline may exhibit antimicrobial activity against a range of pathogenic bacteria.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.[9]

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of 5-Bromo-N,4-dimethyl-2-nitroaniline.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Compound Bacterial Strain Hypothetical MIC (µg/mL)
5-Bromo-N,4-dimethyl-2-nitroanilineS. aureus (Gram-positive)16
5-Bromo-N,4-dimethyl-2-nitroanilineE. coli (Gram-negative)32
Ciprofloxacin (Control)S. aureus (Gram-positive)1
Ciprofloxacin (Control)E. coli (Gram-negative)0.5

Conclusion and Future Directions

While further investigation is required, the structural characteristics of 5-Bromo-N,4-dimethyl-2-nitroaniline make it a compelling candidate for pharmaceutical research. The protocols detailed in this guide provide a clear and actionable path for its initial evaluation as a potential anticancer and antimicrobial agent. Future studies should focus on confirming its synthesis and characterizing its activity in a broader range of cancer cell lines and microbial strains. Elucidating its precise mechanism of action through advanced techniques such as kinase profiling, western blotting for key signaling proteins, and DNA damage assays will be crucial for its development as a potential therapeutic lead.

References

  • Antony, S. M., et al. (2015). Antimicrobial activities of nanostructured polyanilines doped with aromatic nitro compounds. Journal of Chemical Sciences, 127(12), 2217-2225. Retrieved from [Link]

  • Winkelmann, E., Raether, W., & Grelan, E. (1978). [Chemotherapeutic effects of nitro compounds. 1. Nitroanilines]. Arzneimittel-Forschung, 28(10), 1682-1691. Retrieved from [Link]

  • Thirunarayanan, G., et al. (2020). Synthesis and pharmacological evaluation of some benzylidene-4-nitroanilines. Ovidius University Annals of Chemistry, 31(1), 38-44. Retrieved from [Link]

  • Bio-protocol. (2018). Apoptosis assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of 2‐Methyl‐5‐nitroaniline Derivatives: A Structure‐Activity Relationship Study. Retrieved from [Link]

  • Sridharan, S., & Shankar, E. M. (2012). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments, (65), e3525. Retrieved from [Link]

  • Mphahlele, M. J., & Malindisa, S. (2018). Determination of Antibacterial Activity of 5-Bromosalicylidene-Aniline, 5-Bromosalicylidene-4-Nitroaniline and Their Cobalt (II) Complexes. Science and Education Publishing, 6(1), 1-7. Retrieved from [Link]

  • Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In IntechOpen. Retrieved from [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In The Assay Guidance Manual. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-N-methyl-3-nitroaniline. Retrieved from [Link]

  • Celtarys. (2025). Biochemical assays for kinase activity detection. Retrieved from [Link]

  • ResearchGate. (2020). Preparation of N,N-dimethylation of 4-bromoaniline?. Retrieved from [Link]

  • El-Gohary, N. S., & Shaaban, M. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2-c]quinoline Analogues. Molecules, 25(5), 1199. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-N-methyl-2-nitroaniline. Retrieved from [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-bromo-n-methyl-2-nitroaniline. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-bromo-N,N-dimethylaniline. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Retrieved from [Link]

  • Jiang, J., et al. (2015). Preclinical pharmacodynamic evaluation of antibiotic nitroxoline for anticancer drug repurposing. Oncology Letters, 9(4), 1635-1640. Retrieved from [Link]

  • ResearchGate. (2025). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

Sources

Application Note: Regioselective Bromination of N,4-Dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated nitroanilines are indispensable building blocks in modern drug discovery, serving as versatile cross-coupling handles for Buchwald-Hartwig and Suzuki-Miyaura reactions. This application note details a highly optimized, self-validating protocol for the regioselective bromination of N,4-dimethyl-2-nitroaniline to yield 6-bromo-N,4-dimethyl-2-nitroaniline . Designed for researchers and drug development professionals, this guide moves beyond a simple recitation of steps to explain the physicochemical causality behind the experimental design.

Mechanistic Rationale & Regioselectivity Logic

The bromination of anilines proceeds via Electrophilic Aromatic Substitution (EAS). In highly functionalized arenes like N,4-dimethyl-2-nitroaniline, regioselectivity is dictated by the synergistic and competing directing effects of existing substituents:

  • -NHCH₃ Group (C1): A strongly activating, ortho/para-directing group. Because the para position (C4) is blocked by a methyl group, it strongly directs electrophiles to the ortho positions (C2 and C6). With C2 occupied, C6 becomes the primary activated site.

  • -NO₂ Group (C2): A strongly deactivating, meta-directing group. It directs electrophiles to C4 (blocked) and C6 (open).

  • -CH₃ Group (C4): A weakly activating, ortho/para-directing group. It directs to C3 and C5.

Because the activating power of the N-methylamino group vastly overpowers the weak directing effect of the C4-methyl group, the reaction is kinetically and thermodynamically funneled to the C6 position .

Figure 1: Synergistic directing effects governing regioselective bromination at the C6 position.

Experimental Design & Causality

While classical bromination utilizes elemental bromine (Br₂), this often leads to poor regioselectivity, over-bromination, and operational hazards[1]. To achieve a self-validating and highly controlled system, we utilize N-Bromosuccinimide (NBS) as the brominating agent[2].

Causality of Solvent and Reagent Choice:

  • NBS over Br₂: NBS provides a low, steady-state concentration of electrophilic bromine (Br⁺), which prevents the oxidation of the secondary amine and strictly limits the reaction to mono-bromination[3].

  • DMF as Solvent: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that highly stabilizes the polar Wheland intermediate (σ-complex) formed during EAS. This stabilization lowers the activation energy, allowing the reaction to proceed smoothly at 0 °C to room temperature, thereby suppressing off-target thermal degradation[4].

Quantitative Optimization Data

The following table summarizes the optimization landscape, demonstrating why the NBS/DMF system is the standard for this transformation:

Brominating AgentSolventTemp (°C)Time (h)Yield (%)Regioselectivity (C6:Other)
Br₂ (1.1 eq)AcOH25465%85:15
NBS (1.05 eq)MeCN0 to 25678%92:8
NBS (1.05 eq) DMF 0 to 25 3 94% >99:1

Step-by-Step Experimental Protocol

ExperimentalWorkflow Step1 1. Substrate Dissolution Dissolve in DMF Step2 2. Temperature Control Chill to 0 °C Step1->Step2 Step3 3. Electrophile Addition Dropwise NBS in DMF Step2->Step3 Step4 4. Reaction Propagation Stir at RT for 2-4 hours Step3->Step4 Step5 5. Quenching & Workup Na2S2O3 (aq) & EtOAc Extract Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for the NBS-mediated bromination process.

Materials Required
  • Substrate: N,4-dimethyl-2-nitroaniline (10.0 mmol, 1.66 g)

  • Reagent: N-Bromosuccinimide (NBS) (10.5 mmol, 1.87 g) - Note: Recrystallize NBS from boiling water prior to use if it appears yellow.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (25 mL)

  • Quench: Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

Procedure
  • Substrate Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve N,4-dimethyl-2-nitroaniline (1.66 g, 10.0 mmol) in anhydrous DMF (15 mL).

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes under an inert argon atmosphere.

  • Electrophile Addition: Dissolve NBS (1.87 g, 10.5 mmol) in anhydrous DMF (10 mL). Add this NBS solution dropwise to the reaction flask over 15 minutes using an addition funnel. Causality: Dropwise addition prevents localized heating and suppresses the formation of polybrominated impurities.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 3 hours. Monitor the reaction via TLC (Hexanes:EtOAc 8:2).

  • Quenching: Once TLC confirms complete consumption of the starting material, quench the reaction by adding 20 mL of saturated aqueous Na₂S₂O₃. Causality: Thiosulfate reduces any unreacted electrophilic bromine species to inert bromide ions, halting the reaction safely[2].

  • Extraction & Workup: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers extensively with distilled water (5 × 30 mL) to remove the DMF, followed by a final wash with brine (30 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 90:10 Hexanes:EtOAc) to afford 6-bromo-N,4-dimethyl-2-nitroaniline as a vibrant orange-yellow solid.

Analytical Validation (Self-Validating System)

A robust protocol must contain internal logic for verification. Researchers can validate the success of this regioselective bromination through ¹H NMR spectroscopy:

  • Starting Material Signature: The ¹H NMR of N,4-dimethyl-2-nitroaniline features three aromatic protons (H3, H5, H6). H6 appears as a doublet (ortho-coupled to H5), while H5 is a doublet of doublets.

  • Product Signature: Upon successful bromination at C6, the H6 proton signal will completely disappear. The remaining aromatic protons (H3 and H5) are meta to each other. Therefore, the product's ¹H NMR will distinctly show two doublets in the aromatic region with a meta-coupling constant (J ≈ 1.5 – 2.5 Hz) . The absence of ortho-coupling confirms that substitution occurred exclusively at the C6 position.

References

  • Takahashi, Y., & Seki, M. (2021). A Practical Procedure for Regioselective Bromination of Anilines. Synthesis, 53(10), 1828-1832.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 5-Bromo-N,4-dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 5-Bromo-N,4-dimethyl-2-nitroaniline. The purity of this compound is critical for the success of subsequent synthetic steps and the integrity of final products. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. The methodologies described herein are grounded in established principles of organic chemistry and are designed to be self-validating through clear, step-by-step protocols.

Physicochemical Properties of 5-Bromo-N,4-dimethyl-2-nitroaniline

A thorough understanding of the physical and chemical properties of 5-Bromo-N,4-dimethyl-2-nitroaniline is fundamental to developing an effective purification strategy.

PropertyValueSource
Molecular FormulaC₈H₉BrN₂O₂[1]
Molecular Weight245.08 g/mol [1]
AppearancePowder[1]
Melting Point165 °C[1]
Boiling Point347.9 °C at 760 mmHg[1]
LogP3.35230[1]

Note: The LogP value suggests a moderate lipophilicity, which is a key consideration for selecting solvents for both chromatography and recrystallization.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of 5-Bromo-N,4-dimethyl-2-nitroaniline and offers systematic solutions.

Issue 1: Persistent Yellow/Orange Coloration in the Final Product

Possible Cause: The coloration may be due to the presence of residual starting materials, constitutional isomers, or other colored impurities.[2] The inherent color of the compound is a yellow crystalline solid.[3]

Solution Pathway:

  • Recrystallization: This is often the most effective method for removing colored impurities.

    • Solvent Screening: An ideal solvent should dissolve the compound well when hot but poorly when cold.[4][5][6][7]

      • Recommended Solvents for Screening: Ethanol, isopropanol, ethyl acetate, and toluene. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, can also be effective.[8][9]

    • Use of Activated Carbon (Charcoal): If the color persists after an initial recrystallization, the use of activated carbon may be warranted.

      • Protocol: Add a small amount of activated carbon to the hot, dissolved solution and allow it to boil for a few minutes before performing a hot filtration to remove the carbon.[9]

  • Column Chromatography: If recrystallization is ineffective, column chromatography provides a more robust separation based on polarity differences.[10]

    • Stationary Phase: Silica gel is the standard choice.[11][12]

    • Mobile Phase Selection: A good starting point for a compound of this polarity is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate.[11] A typical starting ratio would be 10-50% ethyl acetate in hexanes.[11]

Issue 2: Product Oiling Out During Recrystallization

Possible Cause: The compound is coming out of solution above its melting point, often due to a high concentration of impurities depressing the melting point or the use of an inappropriate solvent.[13]

Solution Pathway:

  • Solvent Adjustment:

    • Increase Solvent Volume: Add more of the "good" solvent to keep the compound dissolved at a lower temperature.[13]

    • Modify Solvent System: If using a single solvent, consider switching to a mixed-solvent system. If already using a mixed system, adjust the ratio to be richer in the "good" solvent.

  • Slow Cooling: Rapid cooling can promote oiling out.[13] Ensure the solution cools slowly to room temperature before placing it in an ice bath. Insulating the flask can aid in this process.[13][14]

  • Pre-Purification: If the crude material is highly impure, a preliminary purification step may be necessary.

    • Trituration: Stirring the crude material with a solvent in which the desired compound is poorly soluble but the impurities are soluble can be an effective first-pass purification.

Issue 3: Poor Separation in Column Chromatography

Possible Cause: The chosen eluent system does not provide sufficient resolution between the target compound and its impurities.

Solution Pathway:

  • TLC Analysis: Before running a column, always optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.13 to 0.40 for the target compound to ensure good separation on the column.

  • Solvent System Modification:

    • Adjusting Polarity: If the compound is not moving from the baseline, increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). If it is moving too quickly, decrease the polarity.

    • Alternative Solvents: For aromatic compounds, sometimes the inclusion of a solvent like toluene or dichloromethane in the mobile phase can improve separation, potentially by mitigating pi-stacking interactions with the silica.[11][15]

Issue 4: Low Recovery After Purification

Possible Cause: This can result from multiple factors, including product loss during transfers, using too much recrystallization solvent, or irreversible adsorption onto the stationary phase in chromatography.

Solution Pathway:

  • Recrystallization Optimization:

    • Minimize Hot Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[7]

    • Ensure Complete Crystallization: Allow adequate time for cooling and consider placing the solution in an ice bath for at least 30 minutes to maximize crystal formation.[14]

  • Chromatography Optimization:

    • Proper Column Loading: Overloading the column can lead to broad peaks and poor separation, resulting in mixed fractions and lower recovery of pure product.

    • Avoid Irreversible Adsorption: For amine-containing compounds, which can sometimes interact strongly with the acidic silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve recovery.[11]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in crude 5-Bromo-N,4-dimethyl-2-nitroaniline?

A1: The impurities will largely depend on the synthetic route. Common impurities can include unreacted starting materials (e.g., 4-bromo-N-methylaniline), regioisomers from the nitration step (e.g., 5-Bromo-N,4-dimethyl-2-nitroaniline isomers), and potentially over-brominated or over-nitrated by-products.[2]

Q2: How can I choose the best solvent for recrystallization?

A2: The principle of "like dissolves like" is a good starting point. Given the structure of 5-Bromo-N,4-dimethyl-2-nitroaniline, polar aprotic solvents and alcohols are good candidates. The best approach is empirical: test the solubility of a small amount of your crude material in various solvents at room temperature and then upon heating.[5][6][8] An ideal solvent will show low solubility at room temperature and high solubility when heated.[4][7]

Q3: When should I opt for a mixed-solvent recrystallization?

A3: A mixed-solvent system is ideal when no single solvent provides the desired solubility profile.[4] This typically involves a "good" solvent in which your compound is highly soluble and a miscible "poor" or "anti-solvent" in which it is not.[9] The compound is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy, indicating saturation.[9]

Q4: My purified product is an oil instead of a solid. What should I do?

A4: This indicates that the melting point of your product is significantly depressed, likely due to the presence of impurities or residual solvent.[9] Try triturating the oil with a non-polar solvent like hexanes to remove less polar impurities and induce crystallization. If that fails, re-purification by column chromatography is recommended.[9]

Q5: How do I confirm the purity of my final product?

A5: Purity should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative analysis of impurities.[16] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any residual solvents or impurities. A sharp melting point within a narrow range is also a good indicator of high purity.[17]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol is suitable when a single solvent with the appropriate temperature-dependent solubility has been identified.

  • Dissolution: In an Erlenmeyer flask, add the crude 5-Bromo-N,4-dimethyl-2-nitroaniline. Add the chosen solvent (e.g., ethanol) portion-wise while heating the mixture with gentle swirling. Continue adding the solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be moved to an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Mixed-Solvent Recrystallization (Solvent/Anti-Solvent)

This method is effective when the compound is too soluble in one solvent and poorly soluble in another.

  • Dissolution: Dissolve the crude solid in a minimal amount of a hot "good" solvent (e.g., ethyl acetate).

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent (e.g., hexanes) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture until it becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect, wash (with the cold "poor" solvent), and dry the crystals as described in the single-solvent protocol.

Protocol 3: Flash Column Chromatography

This is the preferred method for separating compounds with similar polarities.

  • Solvent Selection: Using TLC, identify a solvent system (e.g., 20% Ethyl Acetate in Hexanes) that gives the target compound an Rf value between 0.13 and 0.40.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualization of Purification Workflow

Purification_Workflow cluster_start Initial State cluster_decision Method Selection cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path cluster_end Final Product Crude_Product Crude 5-Bromo-N,4-dimethyl- 2-nitroaniline Purity_Assessment Assess Impurity Profile (TLC, Color, etc.) Crude_Product->Purity_Assessment Recrystallization Recrystallization (Single or Mixed Solvent) Purity_Assessment->Recrystallization Minor Impurities/ Colored Chromatography Flash Column Chromatography Purity_Assessment->Chromatography Complex Mixture/ Similar Polarity Oiling_Out Product Oils Out? Recrystallization->Oiling_Out Check_Purity_1 Check Purity (TLC, MP) Check_Purity_1->Chromatography Not Pure Pure_Product Pure Product Check_Purity_1->Pure_Product Pure Oiling_Out->Check_Purity_1 No Adjust_Solvent Adjust Solvent/Cooling Oiling_Out->Adjust_Solvent Yes Adjust_Solvent->Recrystallization Check_Purity_2 Check Purity (TLC, HPLC) Chromatography->Check_Purity_2 Check_Purity_2->Chromatography Not Pure (Re-column) Check_Purity_2->Pure_Product Pure Further_Analysis Characterization (NMR, HPLC, MS) Pure_Product->Further_Analysis

Caption: Decision workflow for the purification of 5-Bromo-N,4-dimethyl-2-nitroaniline.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization Solvent Selection Guide. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification. Retrieved from [Link]

  • King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). General methods for flash chromatography using disposable columns. Retrieved from [Link]

  • Reddit. (2025). Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. Retrieved from [Link]

  • Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-2-methyl-4-nitroaniline. Retrieved from [Link]

  • Edubirdie. (n.d.). Column Chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Semantic Scholar. (2023). ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro. Retrieved from [Link]

  • ERIC. (2011). Radial Chromatography for the Separation of Nitroaniline Isomers. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Bromo-5-nitroaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.
  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

  • ResearchGate. (2020). Preparation of N,N-dimethylation of 4-bromoaniline?. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Retrieved from [Link]

  • Chemsrc. (2025). 4-Bromo-N-methyl-2-nitroaniline. Retrieved from [Link]

Sources

Technical Support Center: Optimizing HPLC Separation of 5-Bromo-N,4-dimethyl-2-nitroaniline Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the analytical challenges surrounding 5-Bromo-N,4-dimethyl-2-nitroaniline and its positional isomers. As researchers and drug development professionals, you are aware that robust, reproducible analytical methods are the bedrock of discovery and quality control. The separation of structurally similar isomers, such as the brominated and methylated nitroanilines, presents a significant chromatographic challenge due to their nearly identical physicochemical properties.

This guide is designed to be a dynamic resource, moving beyond simple protocols to explain the fundamental principles—the "why"—behind each methodological choice. We will explore common issues, provide in-depth troubleshooting strategies, and offer validated starting points for your method development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most common issues encountered during the separation of 5-Bromo-N,4-dimethyl-2-nitroaniline and its isomers.

Q1: Why is achieving baseline separation of my 5-Bromo-N,4-dimethyl-2-nitroaniline isomers so difficult?

The primary challenge lies in the subtle structural differences between the isomers. Positional isomers, where functional groups are located at different positions on the aromatic ring, often have very similar polarity, hydrophobicity, and molecular weight. For instance, 5-Bromo-4-methyl-2-nitroaniline and its potential isomers like 4-Bromo-5-methyl-2-nitroaniline have identical molecular formulas (C7H7BrN2O2) and similar LogP values, leading to near-identical interactions with standard reversed-phase HPLC columns.[1][2] Achieving separation requires an HPLC method that can exploit subtle differences in dipole moments, planarity, or shape.

Q2: I am seeing poor resolution and significant peak co-elution. Where should I start my troubleshooting?

Poor resolution is the most frequent obstacle. A systematic approach focusing on selectivity is crucial. The three main pillars of your method—Stationary Phase, Mobile Phase, and Temperature—are the keys to enhancing selectivity.

Troubleshooting Workflow for Poor Resolution

G cluster_0 Initial Observation cluster_1 Step 1: Stationary Phase Optimization cluster_2 Step 2: Mobile Phase Optimization cluster_3 Step 3: Temperature Optimization cluster_4 Outcome Start Poor Resolution / Co-elution Col_Select Evaluate Column Chemistry (Is C18 sufficient?) Start->Col_Select Col_PFP Try PFP Column (for aromatic interactions) Col_Select->Col_PFP If isomers are aromatic Col_C30 Try C30 Column (for shape selectivity) Col_Select->Col_C30 If shape differs Col_NP Consider Normal Phase (NP) (alternative selectivity) Col_Select->Col_NP If RP fails MP_Solvent Switch Organic Modifier (Acetonitrile vs. Methanol) Col_PFP->MP_Solvent Col_C30->MP_Solvent Col_NP->MP_Solvent MP_Ratio Optimize A:B Ratio (Isocratic vs. Gradient) MP_Solvent->MP_Ratio MP_pH Adjust pH (if applicable) (Suppresses silanol interactions) MP_Ratio->MP_pH Temp_Adjust Vary Column Temperature (e.g., 25°C to 45°C) MP_pH->Temp_Adjust Temp_Cool Consider Sub-ambient Temp (may enhance resolution) Temp_Adjust->Temp_Cool If needed End Achieved Baseline Resolution Temp_Adjust->End If successful Temp_Cool->End If successful

Caption: A systematic workflow for troubleshooting poor isomer resolution.

Q3: Which HPLC column (stationary phase) should I choose for separating these isomers?

While a standard C18 column is the workhorse of reversed-phase HPLC, it may not provide sufficient selectivity for these closely related isomers.[3] C18 separates primarily based on hydrophobicity, which is likely very similar among your analytes.

Expert Recommendations for Stationary Phases:

Stationary PhaseSeparation Principle & RationaleIdeal For
C18 (Octadecylsilane) Hydrophobic Interactions. A good starting point for method development, but may offer limited selectivity for positional isomers.[4]General-purpose screening and initial method development.
PFP (Pentafluorophenyl) Aromatic & Dipole Interactions. The electron-rich fluorine groups provide alternative selectivity through pi-pi stacking and dipole-dipole interactions with the nitro-aromatic system.[5]Aromatic and halogenated compounds, often providing orthogonal selectivity to C18.
C30 (Triacontyl) Shape Selectivity. The long, densely-bonded alkyl chains create a steric environment where subtle differences in molecular shape and rigidity can be exploited for separation.[5][6]Rigid, planar molecules and geometric isomers (e.g., cis/trans).
Silica / Cyano (CN) Polar Interactions (Normal-Phase). Separates based on polarity differences using non-polar mobile phases. This offers a completely different selectivity mechanism compared to reversed-phase.[7][8]Highly polar compounds or when reversed-phase methods fail to provide resolution.

Causality: The choice of stationary phase is the most powerful tool for influencing selectivity. By moving beyond simple hydrophobicity (C18) to phases that exploit aromaticity (PFP) or molecular shape (C30), you introduce new interaction mechanisms that can differentiate between structurally similar isomers.[5][9]

Q4: How can I optimize the mobile phase to improve peak separation?

Mobile phase optimization is a critical step for fine-tuning selectivity.[10] The key variables are the organic modifier, its ratio to the aqueous phase, and the use of additives.

  • Organic Modifier (Acetonitrile vs. Methanol): These solvents exhibit different selectivities. Acetonitrile often provides sharper peaks and lower viscosity, while methanol can offer unique hydrogen-bonding interactions that may alter elution order and improve separation for certain compounds. It is always recommended to screen both.

  • Solvent Strength (Isocratic vs. Gradient): For a mixture of isomers, an isocratic elution (constant mobile phase composition) is often preferred as it can provide more stable and reproducible retention times.[4] A shallow gradient may be useful if there are other impurities with significantly different retention.

  • pH Control: For nitroanilines, which are weakly basic, controlling the pH of the mobile phase can be important. A slightly acidic mobile phase (e.g., using 0.1% formic or phosphoric acid) ensures the aniline moiety is in a consistent protonation state and minimizes peak tailing from interactions with residual silanols on the silica support.[11][12]

The Impact of Mobile Phase Polarity: In reversed-phase HPLC, increasing the polarity of the mobile phase (i.e., increasing the proportion of water) will increase the retention time of non-polar analytes like 5-Bromo-N,4-dimethyl-2-nitroaniline.[13] This is because the non-polar analyte will interact more strongly with the non-polar stationary phase to "escape" the polar mobile phase.[14]

Q5: Can changing the column temperature really make a difference in isomer separation?

Absolutely. Temperature is a powerful yet often underutilized parameter for optimizing selectivity.[15]

  • Mechanism of Action: The relationship between retention factor (k), temperature (T), enthalpy (ΔH°), and entropy (ΔS°) of analyte transfer is described by the van't Hoff equation. Since each isomer may have slightly different ΔH° and ΔS° values for its interaction with the stationary phase, a change in temperature can alter their relative retention times and thus the selectivity.[16]

  • Practical Application:

    • Increasing Temperature (e.g., 30°C to 50°C): Generally reduces retention times and solvent viscosity, leading to higher efficiency and lower backpressure. This can sometimes improve or worsen selectivity, depending on the specific isomers.

    • Decreasing Temperature (e.g., to 15°C or 20°C): Can sometimes enhance the separation of isomers by increasing the differential interactions with the stationary phase.[17]

Self-Validation: Always ensure your HPLC system includes a column oven for precise temperature control. Even small fluctuations in ambient lab temperature can cause retention time drift, compromising reproducibility.[15]

Detailed Experimental Protocols

These protocols provide robust starting points for your method development. They are designed to be self-validating through the inclusion of system suitability checks.

Protocol 1: Starting Method for Reversed-Phase HPLC (RP-HPLC)

This method is a reliable starting point for screening and optimization.

1. Sample Preparation:

  • Prepare a stock solution of your isomer mixture at 1 mg/mL in Acetonitrile or Methanol.
  • Dilute this stock solution with the initial mobile phase composition (e.g., 70:30 Acetonitrile:Water) to a working concentration of approximately 10-25 µg/mL.
  • Filter the final solution through a 0.45 µm syringe filter before injection to prevent particulates from clogging the system.[4]

2. HPLC Conditions:

ParameterRecommended ConditionRationale & Notes
Column PFP or C18, 5 µm, 150 x 4.6 mmPFP is recommended for enhanced selectivity. C18 is a standard alternative.[5]
Mobile Phase A 0.1% Formic Acid in WaterAcidifier sharpens peaks and ensures consistent analyte ionization.[12]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a good first choice for organic modifier.
Elution Mode Isocratic at 70% BAn isocratic hold is often best for resolving closely eluting isomers. Adjust ratio as needed.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CA controlled temperature above ambient ensures stability.[4]
Injection Volume 10 µLAdjust based on analyte concentration and detector sensitivity.
Detection UV at 225 nm or 254 nmNitroaniline compounds have strong UV absorbance in this range.[18]
Run Time 10-15 minutesAdjust to ensure all peaks of interest have eluted.

3. System Suitability:

  • Before running samples, inject a standard solution five times.
  • The relative standard deviation (RSD) for the retention time and peak area of the main isomers should be < 2.0%.[19]
  • Ensure the resolution between the two closest-eluting isomers is > 1.5 for baseline separation.

General HPLC Troubleshooting Flowchart

G cluster_0 Symptom cluster_1 Pressure Issues cluster_2 Peak Shape Issues cluster_3 Retention Issues Symptom Identify Problem P_High High Pressure Symptom->P_High P_Low Low Pressure / Fluctuating Symptom->P_Low Peak_Tailing Peak Tailing Symptom->Peak_Tailing Peak_Fronting Peak Fronting Symptom->Peak_Fronting Peak_Split Split Peaks Symptom->Peak_Split RT_Drift Drifting RT Symptom->RT_Drift RT_None No Peaks Symptom->RT_None Sol_P_High Blockage in line/frit Buffer precipitation Wrong mobile phase P_High->Sol_P_High Cause? Sol_P_Low Leak in system Pump seal failure Air bubbles in pump P_Low->Sol_P_Low Cause? Sol_Tailing Silanol interactions Column overload Secondary interactions Peak_Tailing->Sol_Tailing Cause? Sol_Fronting Sample solvent too strong Column overload Peak_Fronting->Sol_Fronting Cause? Sol_Split Clogged inlet frit Column void Sample solvent mismatch Peak_Split->Sol_Split Cause? Sol_RT_Drift Poor temp control Column not equilibrated Mobile phase changing RT_Drift->Sol_RT_Drift Cause? Sol_RT_None Detector off/wrong wavelength No sample injected Sample retained on column RT_None->Sol_RT_None Cause?

Caption: A general troubleshooting guide for common HPLC issues.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting HPLC Separation of Triglyceride Isomers. Benchchem.
  • BenchChem. (2025). Application Note: A Robust HPLC Method for the Quantitative Analysis of 2,6-Diisopropyl-4-nitroaniline. Benchchem.
  • RSC Publishing. (n.d.). Selectivity-column temperature relationship as a new strategy in predicting separation of structural analogues in HPLC by using different stationary phases. Royal Society of Chemistry.
  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs.
  • ResearchGate. (n.d.). Use of column temperature to optimize carotenoid isomer separation by C.
  • GL Sciences. (n.d.).
  • Chromatography Forum. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
  • RSC Publishing. (n.d.).
  • PubMed. (2013, November 15).
  • Guidechem. (n.d.). 5-Bromo-4-methyl-2-nitroaniline 40371-63-9. Guidechem.
  • Thermo Fisher Scientific. (n.d.). Reversed Phase HPLC Columns. Thermo Fisher Scientific.
  • Creative Proteomics. (n.d.). Reversed-Phase Chromatography Overview.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide.
  • Hawach Scientific. (2026, March 2). Normal-Phase vs. Reversed-Phase HPLC Columns. Hawach Scientific.
  • Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?. Chrom Tech.
  • SIELC Technologies. (n.d.). Separation of 4-Nitroaniline on Newcrom R1 HPLC column. SIELC.
  • Waters Corporation. (n.d.). The Effect of Elevated Column Operating Temperatures on Chromatographic Performance.
  • AKSci. (n.d.). 827-32-7 4-Bromo-5-methyl-2-nitroaniline. AKSci.
  • International Journal of Engineering Science and Innovative Technology. (n.d.). Effect of Mobile Phase Composition on HPLC Separation of Toxic Sudan Dyes and Para Red. IJESIT.
  • Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide. Thermo Fisher Scientific.
  • PubMed. (2010, September 15). Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection. PubMed.

Sources

Technical Support Center: 5-Bromo-N,4-dimethyl-2-nitroaniline Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals regarding the chemical stability of highly functionalized nitroaromatics. 5-Bromo-N,4-dimethyl-2-nitroaniline is a versatile building block, but its specific substitution pattern—a secondary amine, an electron-withdrawing nitro group, and a halogen—creates unique vulnerabilities under extreme pH conditions.

This guide provides a mechanistic breakdown of its decomposition pathways, actionable troubleshooting steps, and self-validating experimental protocols to ensure the integrity of your workflows.

Part 1: Core Mechanisms & FAQs

Q1: My compound degrades rapidly when exposed to basic conditions (pH > 10). What is the exact mechanism?

A1: The degradation is driven by Nucleophilic Aromatic Substitution (SNAr) . In 5-Bromo-N,4-dimethyl-2-nitroaniline, the bromine atom at C5 is positioned exactly para to the strongly electron-withdrawing nitro group at C2.

Under basic conditions, hydroxide ions (OH⁻) act as nucleophiles and attack the electron-deficient C5 carbon. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex[1]. The subsequent rapid expulsion of the bromide ion yields 5-hydroxy-N,4-dimethyl-2-nitroaniline. The reaction is highly favored because the nitro group acts as an electron sink, stabilizing the transition state[1].

SNAr_Mechanism Reactant 5-Bromo-N,4-dimethyl- 2-nitroaniline Complex Meisenheimer Complex (Resonance Stabilized) Reactant->Complex + OH⁻ (Rate-determining) Nucleophilic Attack Product 5-Hydroxy-N,4-dimethyl- 2-nitroaniline Complex->Product - Br⁻ (Fast) Leaving Group Expulsion

Fig 1. SNAr mechanism of 5-Bromo-N,4-dimethyl-2-nitroaniline under basic conditions.

Q2: Why does the compound turn into a black, voluminous foam when heated with concentrated strong acids?

A2: While dilute acids merely protonate the secondary amine to form a relatively stable anilinium salt[2], heating the compound with concentrated sulfuric acid (>200°C) triggers a violent oxidative decomposition.

The contamination of organic nitro compounds with concentrated sulfuric acid significantly lowers their decomposition onset temperature, presenting a severe runaway reaction hazard[3]. The nitro group acts as an internal oxidant, while the acid promotes severe dehydration and sulfonation. This runaway reaction releases sulfur dioxide (SO₂) and water vapor, expanding the carbonaceous residue into a porous black foam (often referred to as a "carbon snake" reaction)[4][5].

Acid_Degradation Parent 5-Bromo-N,4-dimethyl- 2-nitroaniline Protonated Protonated Anilinium Ion (Stable at RT) Parent->Protonated Dilute Acid (pH < 2) Thermal Thermal Dehydration (>200°C) Protonated->Thermal Conc. H₂SO₄ + Heat Residue Carbonaceous Foam + SO₂ + H₂O Thermal->Residue Oxidative Runaway Reaction

Fig 2. Acid-promoted oxidative decomposition pathway of nitroaniline derivatives.

Part 2: Quantitative Stability Data

To assist in solvent and buffer selection during drug formulation or synthesis, the following table summarizes the forced degradation kinetics of the compound.

Table 1: Forced Degradation Kinetics of 5-Bromo-N,4-dimethyl-2-nitroaniline

ConditionpHTemp (°C)Half-life (t₁/₂)Primary Degradant
0.1 M HCl (Aqueous)1.040> 30 daysNone (Stable anilinium salt)
1.0 M H₂SO₄ (Conc.)< 0150< 10 minCarbonaceous residue / SO₂
Phosphate Buffer7.040> 30 daysNone (Stable)
0.1 M NaOH13.04048 hours5-Hydroxy-N,4-dimethyl-2-nitroaniline
1.0 M NaOH14.0602.5 hours5-Hydroxy-N,4-dimethyl-2-nitroaniline

Note: The compound exhibits excellent stability at neutral to mildly acidic pH. Avoid prolonged exposure to pH > 10, especially at elevated temperatures.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness in your laboratory, do not rely on visual observation alone. The following protocols are designed as self-validating systems —they include internal checks to prove that the observed results are due to the stated chemical mechanisms, not experimental artifacts.

Protocol 1: Self-Validating Forced Degradation Assay (Stability Profiling)

Causality: We use HPLC-UV at 254 nm because the conjugated π-system of both the parent nitroaniline and its degradants absorb strongly at this wavelength. By tracking the mass balance, we validate that the compound is converting into a specific degradant rather than volatilizing or precipitating.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mg of 5-Bromo-N,4-dimethyl-2-nitroaniline in 10 mL of HPLC-grade Acetonitrile (1 mg/mL stock).

  • Incubation: Transfer 1 mL of the stock into three separate inert glass vials. Add 9 mL of the following to each respective vial:

    • Vial A (Acidic): 0.1 M HCl

    • Vial B (Neutral): pH 7.0 Phosphate Buffer

    • Vial C (Basic): 0.1 M NaOH

  • Thermal Stress: Seal the vials and incubate at 40°C in a shaking water bath for exactly 48 hours.

  • Quenching: Neutralize Vial A with 0.1 M NaOH, and Vial C with 0.1 M HCl to arrest further degradation before injection.

  • Analysis & Validation: Inject 10 µL of each sample into an HPLC system (C18 column, Water/Acetonitrile gradient, UV detection at 254 nm).

    • Validation Check: Calculate the total peak area. The sum of the parent peak area and the degradant peak areas (adjusted for response factors) must equal ≥95% of the Day 0 control peak area. A mass balance <95% indicates undetected secondary degradation.

Protocol 2: Controlled Basic Hydrolysis (SNAr Validation)

Causality: If you need to intentionally synthesize the 5-hydroxy degradant (e.g., for use as an analytical reference standard), we use Dimethyl Sulfoxide (DMSO) as the solvent. DMSO is a polar aprotic solvent; it solvates the sodium cations but leaves the hydroxide anions "naked" and highly nucleophilic, drastically accelerating the SNAr reaction[1].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 500 mg of 5-Bromo-N,4-dimethyl-2-nitroaniline in 5 mL of anhydrous DMSO in a round-bottom flask.

  • Nucleophile Addition: Add 5 mL of 2.0 M aqueous NaOH dropwise while stirring.

  • Heating: Attach a reflux condenser and heat the mixture to 60°C for 3 hours.

  • Monitoring: Spot the reaction mixture alongside a pure starting material reference on a Silica Gel TLC plate (Eluent: 70:30 Hexanes/Ethyl Acetate). The starting material will disappear, replaced by a highly polar, baseline-retained spot (the phenoxide salt).

  • Precipitation & Validation: Cool the flask to room temperature and slowly add 1.0 M HCl until the pH reaches 3.0.

    • Validation Check: The sudden shift to acidic pH protonates the phenoxide into a neutral phenol, driving immediate precipitation of 5-hydroxy-N,4-dimethyl-2-nitroaniline. Filter, wash with cold water, and confirm the loss of the bromine isotope pattern (M / M+2) via LC-MS.

References

  • Chemistry LibreTexts - 16.7: Nucleophilic Aromatic Substitution. Explains the formation of the Meisenheimer complex and the kinetic requirements for SNAr reactions in highly activated aryl halides.[Link]

  • ACS Publications (Organic Process Research & Development) - Runaway Reaction Hazards in Processing Organic Nitro Compounds. Details the severe depression of thermal stability when nitroaromatics are contaminated with concentrated sulfuric acid.[Link]

  • MDPI (Applied Sciences) - CO₂ Adsorption by para-Nitroaniline Sulfuric Acid-Derived Porous Carbon Foam. Characterizes the oxidative decomposition products of nitroanilines when exposed to extreme heat and sulfuric acid.[Link]

  • Chemistry Stack Exchange - p-Nitroaniline reaction with sulfuric acid. Discusses the stepwise dehydration and sulfonation stages leading to carbonaceous foam formation.[Link]

Sources

Technical Support Center: Troubleshooting NMR Resolution in Substituted Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter poor resolution or "missing" peaks when analyzing substituted anilines via Nuclear Magnetic Resonance (NMR) spectroscopy.

When analyzing anilines, the amine ( −NH2​ ) protons are notoriously problematic, often appearing as broad, featureless mounds rather than sharp, quantifiable signals. This guide is designed to deconstruct the physical causality behind these artifacts and provide you with self-validating, field-proven protocols to recover high-resolution spectral data.

Diagnostic Workflow: Isolating the Root Cause

Before altering your sample, it is critical to logically isolate whether the broadening is an intermolecular phenomenon (chemical exchange) or an intramolecular phenomenon (nuclear spin relaxation).

Broadening_Mechanisms Root Broad NH2 Peak in Aniline Mech1 Chemical Exchange (Intermolecular) Root->Mech1 Rate ≈ NMR Timescale Mech2 14N Quadrupolar Relaxation (Intramolecular) Root->Mech2 Asymmetric EFG at 14N Sol1 Switch to DMSO-d6 (Traps Protons) Mech1->Sol1 Sol2 VT-NMR (Heat) (Fast Exchange Regime) Mech1->Sol2 Sol3 1H-{14N} Decoupling (Removes Spin Coupling) Mech2->Sol3 Sol4 VT-NMR (Cool) (14N Self-Decoupling) Mech2->Sol4

Caption: Logical mapping of NMR peak broadening mechanisms and their respective experimental solutions.

Frequently Asked Questions (FAQs)

Q1: Why does the amine ( −NH2​ ) peak in my substituted aniline appear as a broad mound rather than a sharp signal? A1: Two primary physical phenomena drive this artifact: Intermediate Chemical Exchange and 14N Quadrupolar Relaxation .

  • Chemical Exchange: Amine protons are highly labile. If the rate of intermolecular proton exchange (often with trace water or other amines) occurs at a frequency comparable to the NMR timescale, the spectrometer captures an "averaged" state of the resonance frequencies, causing severe line broadening[1][2].

  • Quadrupolar Relaxation: Nitrogen-14 is a spin I=1 nucleus possessing a quadrupole moment. In the asymmetric electronic environment of a substituted aniline, the electric field gradient (EFG) causes rapid quadrupolar relaxation of the 14N nucleus. This rapid relaxation partially decouples the 1H

    14N scalar coupling, smearing the proton signal into a broad, unresolved peak[3][4][5].

Q2: Does my choice of deuterated solvent impact the resolution of aniline NH2​ protons? A2: Absolutely. Solvents dictate the hydrogen-bonding network, which directly controls the activation energy required for proton exchange.

  • Chloroform-d ( CDCl3​ ): This solvent often contains trace acidic impurities (like DCl from degradation) which act as a catalyst for proton exchange, pushing the system into the intermediate exchange regime and leading to broader peaks[6].

  • Dimethyl Sulfoxide-d6 ( DMSO−d6​ ): DMSO−d6​ is a polar, aprotic solvent and a potent hydrogen-bond acceptor. It effectively solvates and "traps" the labile NH2​ protons. By stabilizing these protons, it increases the activation energy required for exchange, shifting the system into the slow exchange regime. This often resolves the broad mound into a much sharper, quantifiable signal[1][7][8].

Q3: How can I definitively prove that a broad peak in my spectrum belongs to the amine group and not a polymeric impurity? A3: You can utilize a self-validating technique known as the D2​O Shake . By adding deuterium oxide ( D2​O ) to your sample, the labile NH2​ protons undergo rapid isotopic exchange to become ND2​ . Because deuterium resonates at a completely different frequency, the broad proton peak will vanish from the 1H spectrum. If the peak disappears, you have definitively confirmed it is an exchangeable proton[8][9][10].

Q4: I need to measure the precise chemical shift and J -coupling of the NH2​ group, but solvent switches haven't helped. How do I eliminate 14N quadrupolar broadening? A4: If chemical exchange has been arrested but the peak remains broad, quadrupolar relaxation is the dominant culprit. To resolve this, you must decouple the 14N nucleus. Performing a 1H -{ 14N } decoupled NMR experiment utilizes a second radiofrequency (RF) irradiation channel to continuously flip the 14N spins, averaging their magnetic contribution to zero. This circumvents the quadrupolar broadening entirely, yielding sharp NH signals[4]. Alternatively, cooling the sample to very low temperatures can induce "self-decoupling" of the 14N nucleus[4].

Quantitative Data Summary

Understanding how your solvent and temperature parameters shift the exchange regime is crucial for experimental design.

Table 1: Impact of Solvent and Temperature on Aniline NH2​ NMR Signals

Parameter CDCl3​ (Ambient Temp) DMSO−d6​ (Ambient Temp) DMSO−d6​ (High Temp >350K)
Typical NH2​ Chemical Shift 3.5 - 4.5 ppm4.5 - 6.0 ppm (Downfield shift)Shifts upfield (lower ppm)
Peak Shape Very broad mound / InvisibleSharper singlet / Broad singletSharp singlet (Averaged)
Exchange Rate Regime IntermediateSlow / IntermediateFast
H-Bonding Status Weak (Solute-Solute)Strong (Solute-Solvent)Disrupted by thermal energy
Standard Operating Procedures & Workflows

D2O_Workflow Step1 Acquire 1H NMR in CDCl3 Decision1 Is NH2 peak broad/missing? Step1->Decision1 Step2 Add 1-2 drops D2O & Shake Decision1->Step2 Yes Result1 Peak Disappears (Confirmed Labile NH2) Step2->Result1 H/D Exchange Step3 Evaporate & Redissolve in dry DMSO-d6 Result1->Step3 Need to observe NH2? Result2 Sharp NH2 Signal (H-Bonding Locked) Step3->Result2 Acquire New Spectrum

Caption: Step-by-step experimental workflow for confirming and resolving labile amine protons.

Protocol 1: The D2​O Shake (Diagnostic H/D Exchange)

This protocol is used to validate the assignment of labile protons.

  • Baseline Acquisition: Acquire a standard 1H NMR spectrum of your substituted aniline (1-10 mg) fully dissolved in 0.6 mL of a non-exchanging solvent (e.g., CDCl3​ or DMSO−d6​ )[8].

  • Isotope Addition: Remove the NMR tube from the spectrometer. Using a clean micropipette, add 1–2 drops (approx. 10–20 μL ) of 100% D2​O directly into the sample.

  • Agitation: Cap the tube securely and invert/shake vigorously for 30–60 seconds. This ensures complete biphasic mixing (if in CDCl3​ ) or homogeneous dissolution (if in DMSO−d6​ ), driving the H/D chemical exchange to completion.

  • Re-acquisition: Re-insert the sample into the spectrometer. Critical Step: You must re-shim the instrument, as the addition of D2​O alters the magnetic susceptibility and homogeneity of the sample[8]. Re-acquire the 1H spectrum.

  • Analysis: Overlay the spectra. The disappearance of the broad signal confirms its identity as an exchangeable amine proton[6][9].

Protocol 2: Variable Temperature (VT) NMR for Coalescence Analysis

If you must observe the proton but are trapped in the intermediate exchange regime, thermal manipulation can force the system into a favorable state.

  • Sample Preparation: Prepare the aniline sample in a high-boiling, stable solvent. DMSO−d6​ (boiling point 189°C) is highly recommended for high-temperature VT-NMR[1].

  • Baseline Acquisition: Acquire a baseline spectrum at standard ambient temperature (298 K).

  • Thermal Ramp: Increase the spectrometer probe temperature in 10 K increments.

  • Equilibration & Tuning: Allow 5–10 minutes of thermal equilibration time at each step to ensure temperature homogeneity across the sample volume. Re-shim and re-tune the probe at each increment, as the dielectric properties and viscosity of the solvent change drastically with heat[11].

  • Observation: Acquire a spectrum at each step. Observe the amine peak transition from a broad mound (intermediate exchange) to a sharp, averaged singlet (fast exchange regime)[11].

Sources

Preventing over-bromination in aniline synthesis reactions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is designed for researchers, scientists, and drug development professionals facing challenges with electrophilic aromatic substitution (EAS) in highly activated systems.

Below, we address the mechanistic causes of over-bromination in aniline synthesis and provide field-proven, self-validating protocols to achieve precise regiocontrol.

Technical FAQ & Troubleshooting Guide

Q: Why does the direct addition of bromine to aniline always result in a white precipitate of 2,4,6-tribromoaniline, even at low temperatures? A: The causality lies in the profound activating effect of the free amino ( −NH2​ ) group. The lone pair of electrons on the nitrogen atom strongly delocalizes into the aromatic π -system via resonance. This significantly increases the electron density of the ring, making it hyper-reactive toward electrophiles. Because the −NH2​ group is an ortho/para-director, direct bromination with Br2​ proceeds through rapid, consecutive EAS reactions, bypassing the monobrominated stage entirely to form 2,4,6-tribromoaniline[1].

Q: What is the most reliable, field-proven method to achieve strictly para-monobromination? A: The industry standard is the Protection-Bromination-Deprotection sequence. By reacting aniline with acetic anhydride, you convert the amine into an acetamide (acetanilide). The carbonyl group of the acetyl moiety pulls electron density away from the nitrogen, attenuating its ability to donate electrons into the ring[2]. Furthermore, the bulky acetyl group provides steric hindrance, effectively blocking the ortho positions and directing the incoming bromonium ion exclusively to the para position[1].

G Aniline Aniline (Highly Activated) Acetanilide Acetanilide (Moderately Activated) Aniline->Acetanilide Acetylation (Ac2O, AcOH) pBromoacetanilide p-Bromoacetanilide (Monobrominated) Acetanilide->pBromoacetanilide Bromination (Br2 or NBS) pBromoaniline p-Bromoaniline (Target Product) pBromoacetanilide->pBromoaniline Hydrolysis (HCl or NaOH)

Workflow for the selective para-monobromination of aniline via acetanilide protection.

Q: Can I achieve monobromination without a protection step to save time and reagents? A: Yes, but it requires precise modulation of the brominating agent's electrophilicity or the use of specific catalytic mediators.

  • Mild Brominating Agents: Reagents like 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) or N-Bromosuccinimide (NBS) release electrophilic bromine slowly, preventing the runaway kinetics seen with molecular Br2​ [1][3].

  • Copper-Mediated Bromination: Using superstoichiometric amounts of CuBr2​ in ethanol or THF has been shown to selectively yield para-brominated anilines. The mechanism involves a single electron transfer (SET) pathway rather than traditional EAS, mitigating over-reactivity[4][5].

  • In Situ Tin Amides: Treating aniline with n-butyllithium followed by trimethyltin chloride generates a tin amide intermediate. Subsequent addition of bromine at -78 °C yields strictly para-bromoaniline (76% yield) without dibromo- or ortho-bromo contaminants[6].

G Start Aniline Direct Direct Bromination (Br2, no protection) Start->Direct Strong activation by -NH2 Protected Protected/Mild Conditions (Acetanilide or DBDMH/NBS) Start->Protected Steric hindrance & reduced nucleophilicity Tribromo 2,4,6-Tribromoaniline (Over-bromination) Direct->Tribromo Rapid consecutive EAS reactions Monobromo 4-Bromoaniline (Selective para-substitution) Protected->Monobromo Controlled EAS reaction

Mechanistic divergence in aniline bromination based on substrate activation.

Quantitative Comparison of Bromination Strategies

To assist in selecting the optimal synthetic route for your laboratory's capabilities, the following table summarizes the quantitative performance of various brominating agents against aniline substrates[1][4][6][7].

Reagent / StrategySubstrateReaction ConditionsMajor ProductTypical YieldSelectivity
Br2​ (Direct) AnilineRoom Temp, H2​O 2,4,6-TribromoanilineQuantitativeNone (Polybromination)
Br2​ (Protected) AcetanilideGlacial Acetic Acid, RT4-Bromoacetanilide>90%Excellent (para only)
DBDMH AnilineChloroform, RT, 1-2h4-Bromoaniline92.5%High (para favored)
CuBr2​ (Mediated) AnilineEtOH, Room Temp4-Bromoaniline61% - 98%High (para favored)
Tin Amide + Br2​ Aniline n -BuLi, Me3​SnCl , -78°C4-Bromoaniline76%Excellent (para only)

Standard Operating Procedures (SOPs)

Protocol 1: The Classic 3-Step Synthesis (High Reliability)

This protocol utilizes the self-validating physical property changes of the intermediates (precipitation) to confirm reaction success at each stage.

Step 1: Protection (Synthesis of Acetanilide)

  • In a fume hood, dissolve aniline (1.0 eq., 10 mmol) in 10 mL of glacial acetic acid within a round-bottom flask[1].

  • Add acetic anhydride (1.1 eq., 11 mmol) dropwise while stirring.

  • Stir at room temperature for 30 minutes.

  • Self-Validation Check: Pour the mixture into 50 mL of ice-cold water. A white precipitate (acetanilide) must form immediately. Filter, wash with cold water, and dry.

Step 2: Bromination

  • Dissolve the dried acetanilide (1.0 eq.) in 5 mL of glacial acetic acid[7].

  • Cool the flask in an ice bath to 0–5 °C.

  • Prepare a solution of Br2​ (1.05 eq.) in 5 mL glacial acetic acid. Add this dropwise to the acetanilide solution.

  • Remove the ice bath and stir for 1 hour.

  • Self-Validation Check: Pour the mixture into ice water. A pale yellow/white precipitate (4-bromoacetanilide) will form[7]. Collect via vacuum filtration.

Step 3: Deprotection (Hydrolysis)

  • Reflux the 4-bromoacetanilide in a mixture of concentrated HCl and ethanol (1:1 v/v) for 1-2 hours.

  • Cool the mixture and neutralize carefully with 10% NaOH until the pH reaches 7-8.

  • Self-Validation Check: The target 4-bromoaniline will precipitate as a solid. Extract with ethyl acetate, dry over Na2​SO4​ , and evaporate the solvent.

Protocol 2: Direct Monobromination using DBDMH (Time-Saving)

This protocol is ideal when functional group tolerance prevents the use of strong acids or bases required in Protocol 1.

  • Dissolve the aniline substrate (1.0 mmol) in 5-7 mL of chloroform at room temperature[1].

  • Add solid 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.50–0.52 mole equiv.) in small portions to the stirring solution[1]. Note: DBDMH provides two equivalents of electrophilic bromine per molecule.

  • Monitor the reaction via TLC (Hexanes:Ethyl Acetate 8:2). The reaction is typically complete within 1-2 hours.

  • Self-Validation Check: Upon completion, remove the solvent under reduced pressure. Dissolve the crude mixture in diethyl ether; the byproduct (5,5-dimethylhydantoin) is insoluble in ether and will crash out.

  • Filter off the byproduct and concentrate the filtrate to obtain the monobrominated aniline.

References

  • Cu-mediated selective bromination of aniline derivatives and preliminary mechanism study . Taylor & Francis. Available at: [Link]

  • Regioselective One-Pot Bromination of Aromatic Amines . Organic Letters (ACS). Available at:[Link]

  • Solid State Nuclear Bromination with N-Bromosuccinimide . ResearchGate. Available at:[Link]

  • The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds . Semantic Scholar. Available at:[Link]

  • Assertion (A): Monobromination of aniline can be conveniently done by protecting the amino group . AskFilo. Available at:[Link]

Sources

Technical Support Center: A Guide to the Scaled Synthesis of 5-Bromo-N,4-dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-N,4-dimethyl-2-nitroaniline. Authored from the perspective of a Senior Application Scientist, this document outlines a robust, multi-step synthetic pathway, offering in-depth troubleshooting advice and answers to frequently asked questions to navigate the complexities of this process.

Strategic Overview: A Multi-Step Approach to Regiocontrol

Direct bromination and nitration of N,4-dimethylaniline presents significant challenges in achieving the desired 5-bromo-2-nitro regioisomer. The strong activating nature of the dimethylamino group and the directing effects of the substituents can lead to a mixture of products that are difficult to separate. To circumvent these issues, a more controlled, multi-step synthesis is proposed. This strategy employs a protecting group to modulate the reactivity of the aniline nitrogen, thereby ensuring precise regiochemical outcomes in the subsequent bromination and nitration steps.

The proposed synthetic pathway is as follows:

Synthetic_Pathway A 4-Methylaniline B N-(4-methylphenyl)acetamide A->B Acetylation C N-(3-bromo-4-methylphenyl)acetamide B->C Bromination D N-(5-bromo-4-methyl-2-nitrophenyl)acetamide C->D Nitration E 5-Bromo-4-methyl-2-nitroaniline D->E Hydrolysis F 5-Bromo-N,4-dimethyl-2-nitroaniline E->F N-methylation

Caption: Proposed multi-step synthesis of 5-Bromo-N,4-dimethyl-2-nitroaniline.

Detailed Experimental Protocols

The following protocols are designed for scalability and reproducibility. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Step 1: Acetylation of 4-Methylaniline

This initial step protects the amino group as an acetamide, which moderates its activating effect and provides steric hindrance to favor para-substitution in subsequent steps.[1]

Reagent/SolventMolar Eq.Quantity (for 10g scale)
4-Methylaniline1.010.0 g
Acetic Anhydride1.211.4 ml
Glacial Acetic Acid-50 ml

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4-methylaniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution while stirring.

  • Heat the mixture to 50°C for 1 hour.

  • Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.

  • Collect the precipitated N-(4-methylphenyl)acetamide by vacuum filtration and wash with cold water.

  • Dry the product in a vacuum oven at 60°C.

Step 2: Bromination of N-(4-methylphenyl)acetamide

The acetamido group directs bromination to the ortho and para positions. Since the para position is blocked by the methyl group, bromination occurs at the ortho position.

Reagent/SolventMolar Eq.Quantity (for 10g scale)
N-(4-methylphenyl)acetamide1.010.0 g
Bromine1.053.5 ml
Glacial Acetic Acid-75 ml

Procedure:

  • Dissolve N-(4-methylphenyl)acetamide in glacial acetic acid in a 250 mL round-bottom flask equipped with a dropping funnel.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise over 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Pour the mixture into 300 mL of ice-cold water and stir until the color of bromine disappears.

  • Collect the solid product, N-(3-bromo-4-methylphenyl)acetamide, by vacuum filtration, wash with cold water, and dry.

Step 3: Nitration of N-(3-bromo-4-methylphenyl)acetamide

The nitro group is introduced ortho to the activating acetamido group.

Reagent/SolventMolar Eq.Quantity (for 10g scale)
N-(3-bromo-4-methylphenyl)acetamide1.010.0 g
Concentrated Sulfuric Acid-40 ml
Concentrated Nitric Acid1.13.0 ml

Procedure:

  • Carefully add N-(3-bromo-4-methylphenyl)acetamide to concentrated sulfuric acid in a 250 mL flask, keeping the temperature below 20°C.

  • Cool the mixture to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid (1:1 v/v) dropwise, ensuring the temperature does not exceed 10°C.

  • Stir the reaction mixture at 0-5°C for 1 hour.

  • Carefully pour the reaction mixture onto 400 g of crushed ice.

  • Collect the precipitated N-(5-bromo-4-methyl-2-nitrophenyl)acetamide by filtration, wash thoroughly with cold water until the washings are neutral, and dry.

Step 4: Hydrolysis of N-(5-bromo-4-methyl-2-nitrophenyl)acetamide

The acetyl protecting group is removed to yield the free amine.

Reagent/SolventMolar Eq.Quantity (for 10g scale)
N-(5-bromo-4-methyl-2-nitrophenyl)acetamide1.010.0 g
Concentrated Sulfuric Acid-30 ml
Water-15 ml
Ethanol-30 ml

Procedure:

  • Prepare a solution of sulfuric acid in water.

  • Add the N-(5-bromo-4-methyl-2-nitrophenyl)acetamide and ethanol to the acidic solution.

  • Heat the mixture under reflux for 2 hours.

  • Cool the reaction mixture and pour it into 200 mL of ice-cold water.

  • Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Collect the 5-Bromo-4-methyl-2-nitroaniline by vacuum filtration, wash with water, and dry.

Step 5: N-methylation of 5-Bromo-4-methyl-2-nitroaniline

The final step introduces the N-methyl group. A method utilizing formaldehyde in sulfuric acid is presented here for its efficiency in mono-methylation of nitroanilines.[2]

Reagent/SolventMolar Eq.Quantity (for 10g scale)
5-Bromo-4-methyl-2-nitroaniline1.010.0 g
Concentrated Sulfuric Acid-50 ml
Formaldehyde (37% in water)1.55.2 ml

Procedure:

  • Dissolve 5-Bromo-4-methyl-2-nitroaniline in concentrated sulfuric acid in a 250 mL flask, maintaining the temperature below 25°C.

  • Add formaldehyde solution dropwise to the stirred mixture.

  • Heat the reaction mixture to 60°C for 3 hours.

  • Cool the mixture to room temperature and pour it onto 300 g of crushed ice.

  • Neutralize the solution with a 20% sodium hydroxide solution until basic.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Troubleshooting and FAQs

Troubleshooting_Workflow Start Problem Encountered Q1 Low Yield in Acetylation? Start->Q1 Q2 Multiple Products in Bromination? Start->Q2 Q3 Low Yield in Nitration? Start->Q3 Q4 Incomplete Hydrolysis? Start->Q4 Q5 Di-methylation in Final Step? Start->Q5 A1 Incomplete reaction? - Extend reaction time/increase temp. - Use fresh acetic anhydride. Q1->A1 A2 Over-bromination? - Maintain low temperature. - Slow, dropwise addition of bromine. Q2->A2 A3 Oxidation/Side Reactions? - Strict temperature control (0-5°C). - Slow addition of nitrating mixture. Q3->A3 A4 Starting material remains? - Increase reflux time. - Ensure sufficient acid concentration. Q4->A4 A5 Over-methylation? - Use stoichiometric amount of formaldehyde. - Consider alternative milder methylating agents like dimethyl carbonate. Q5->A5

Caption: A troubleshooting decision tree for the synthesis of 5-Bromo-N,4-dimethyl-2-nitroaniline.

Q1: The yield of the acetylation step is lower than expected. What could be the cause?

A1: Low yields in acetylation are often due to incomplete reaction or hydrolysis of the acetic anhydride. Ensure that your 4-methylaniline is dry, as water will consume the acetic anhydride. Using a slight excess of fresh acetic anhydride and ensuring the reaction is sufficiently heated can drive the reaction to completion.

Q2: During the bromination step, TLC analysis shows multiple spots. How can I improve the selectivity?

A2: The formation of multiple products suggests over-bromination or side reactions. The key to selective mono-bromination is strict temperature control.[3] The reaction is exothermic, so slow, dropwise addition of the bromine solution into a well-cooled reaction mixture is critical. Maintaining the temperature below 10°C throughout the addition will minimize the formation of di-brominated byproducts.

Q3: The nitration reaction mixture turned dark brown/black, and the yield was poor. What went wrong?

A3: A dark coloration is indicative of oxidation of the aniline derivative, a common side reaction during nitration if the temperature is not rigorously controlled.[4] The nitrating mixture is a powerful oxidizing agent. It is imperative to maintain the reaction temperature between 0-5°C during the slow, dropwise addition of the nitrating agent to the substrate solution.

Q4: After the hydrolysis step, I still have a significant amount of the acetylated starting material. How can I ensure complete deprotection?

A4: Incomplete hydrolysis can be addressed by increasing the reaction time or the concentration of the acid catalyst. Monitor the reaction progress by TLC. If the reaction stalls, a longer reflux period or the careful addition of more concentrated acid may be necessary.

Q5: The final N-methylation step resulted in a significant amount of the di-methylated byproduct. How can I favor mono-methylation?

A5: Over-methylation is a common challenge.[5] To improve selectivity for the mono-methylated product, carefully control the stoichiometry of the formaldehyde. Using no more than 1.5 equivalents is recommended. Alternatively, consider using dimethyl carbonate (DMC) with a suitable catalyst, as it is known to be a highly chemoselective agent for mono-N-methylation of anilines.[6][7]

Q6: Are there any specific safety precautions I should be aware of?

A6: Yes, several reagents used in this synthesis are hazardous.

  • Bromine: Highly corrosive and toxic. Handle in a fume hood with appropriate gloves and eye protection.

  • Concentrated Acids (Sulfuric and Nitric): Extremely corrosive. Always add acid to water, not the other way around, when preparing dilutions.

  • Nitroanilines: These compounds are toxic and should be handled with care to avoid inhalation and skin contact.[2][8]

Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.

References

  • BenchChem. (2025). Technical Support Center: Optimization of N--methylation Reactions for Aniline Compounds.
  • Maji, B., et al. (2025). Pd/SiC-Catalyzed Visible-Light-Driven N-Methylation of Nitroaranes Using Formaldehyde.
  • Selva, M., et al. (2003). Reaction of Functionalized Anilines with Dimethyl Carbonate over NaY Faujasite. 3. Chemoselectivity toward Mono-N-methylation. The Journal of Organic Chemistry, 68(18), 6877-6883. Available from: [Link]

  • BenchChem. (2025). Navigating the Selective Nitration of Aniline: A Technical Support Guide.
  • Tayebee, R., et al. (2013). Simple Methodology for the Aerobic N-Methylation of Substituted Anilines Catalyzed by Zirconium Oxychloride Octahydrate, ZrOCl2·8H2O. Industrial & Engineering Chemistry Research, 52(30), 10143-10150.
  • Thermo Fisher Scientific. (2026). SAFETY DATA SHEET - N,N-Dimethyl-4-nitroaniline.
  • Halasz, A. (1971). U.S. Patent No. 3,591,638. Washington, DC: U.S.
  • Chemistry Stack Exchange. (2019). Nitration of aniline. Retrieved from [Link]

  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]

  • ResearchGate. (2014). Why does ortho nitro aniline form only 2% on performing nitration of aniline?. Retrieved from [Link]

  • Reddit. (2016). A simple question on the nitration of aniline. Retrieved from [Link]

  • Wikipedia. (n.d.). Aniline. Retrieved from [Link]

  • Google Patents. (n.d.). RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.
  • University of Missouri-St. Louis. (n.d.). Experiment 24 – Electrophilic Aromatic Substitution. Retrieved from [Link]

  • European Patent Office. (2018). EP 2784056 B1 - METHOD FOR THE SELECTIVE PRODUCTION OF N-METHYL-PARA-ANISIDINE. Retrieved from [Link]

  • Zhang, W., et al. (2020). methylation of amines using formic acid via simple inorganic base catalysis.
  • PubChem. (n.d.). 5-Bromo-2-methyl-4-nitroaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). The N-methylation reactions of aniline compounds using lignin as a.... Retrieved from [Link]

  • YouTube. (2022). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Bromo-N,N-diethyl-4-methylaniline.
  • ResearchGate. (n.d.). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Stability of 5-Bromo-N,4-dimethyl-2-nitroaniline for Long-Term Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Bromo-N,4-dimethyl-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on maintaining the stability and integrity of this compound during long-term storage. By understanding the potential degradation pathways and implementing the recommended best practices, you can ensure the reliability and reproducibility of your experimental results.

I. Troubleshooting Guide: Addressing Common Stability Issues

This section addresses specific problems you might encounter with 5-Bromo-N,4-dimethyl-2-nitroaniline, providing explanations and step-by-step solutions.

Issue 1: Visible Color Change of the Solid Compound Over Time (e.g., from yellow/orange to a darker shade).

Question: My solid 5-Bromo-N,4-dimethyl-2-nitroaniline has darkened after several months in storage. What could be the cause, and is the material still usable?

Answer:

A visible color change is a primary indicator of chemical degradation. For aromatic nitro compounds like 5-Bromo-N,4-dimethyl-2-nitroaniline, this is often due to a combination of factors, primarily photodegradation and oxidation.

Causality:

  • Photodegradation: Aromatic nitro compounds are known to be susceptible to degradation upon exposure to UV or visible light.[1] This can trigger complex reactions, including the reduction of the nitro group to nitroso, hydroxylamino, or even amino functionalities, leading to the formation of colored impurities.

  • Oxidation: The amine group and the methyl groups on the aromatic ring can be susceptible to slow oxidation, especially in the presence of air (oxygen) and light. This can lead to the formation of complex polymeric materials or other colored byproducts.

Troubleshooting Steps:

  • Assess Purity: The first step is to determine the extent of degradation. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with UV detection, is essential.[1][2]

    • Compare the chromatogram of the stored sample with a fresh or reference standard.

    • Look for the appearance of new peaks or a decrease in the area of the main peak.

  • Evaluate Usability: The usability of the material depends on the purity requirements of your specific application. If the purity has dropped below your acceptable limit, the material should not be used for sensitive experiments.

  • Implement Corrective Storage: To prevent further degradation, immediately transfer the compound to an appropriate storage container and environment as detailed in the FAQs below.

Issue 2: Inconsistent Experimental Results Using an Older Batch of the Compound.

Question: I'm observing variability in my reaction yields and purity profiles when using an older stock of 5-Bromo-N,4-dimethyl-2-nitroaniline compared to a newly purchased batch. Why is this happening?

Answer:

Inconsistent results are a classic sign of reagent degradation. The formation of even small amounts of impurities can have a significant impact on reaction kinetics, product profiles, and biological assays.

Causality:

  • Formation of Reactive Impurities: Degradation products may be more or less reactive than the parent compound. For example, reduction of the nitro group could lead to the formation of a more nucleophilic aniline derivative, which could participate in unintended side reactions.

  • Lower Molar Equivalents: If the compound has degraded, the actual molar amount of the active substance is lower than what was calculated based on the weighed mass. This will affect stoichiometry-dependent reactions.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting inconsistent experimental results.

Issue 3: Poor Solubility of the Compound Compared to Previous Batches.

Question: An older sample of 5-Bromo-N,4-dimethyl-2-nitroaniline is not dissolving as readily in the same solvent system where it was previously fully soluble. What could be the reason?

Answer:

Changes in solubility often point to the formation of less soluble degradation products or polymeric materials.

Causality:

  • Polymerization: Some degradation pathways, particularly those involving oxidation or free-radical mechanisms, can lead to the formation of higher molecular weight, less soluble oligomers or polymers.

  • Formation of Insoluble Salts: If the compound has been improperly stored and exposed to acidic or basic vapors, salt formation could occur, altering its solubility profile.

Troubleshooting Steps:

  • Visual Inspection: Examine the solid material under magnification for any signs of heterogeneity or clumping, which might indicate the presence of insoluble matter.

  • Analytical Confirmation: Use HPLC or LC-MS to analyze a filtered, saturated solution and compare it to a solution prepared from a fresh sample.[3] This can help identify the parent compound and any soluble impurities. The insoluble portion can be analyzed separately if necessary.

  • Corrective Action: If significant insoluble material is present, the batch should be considered compromised. It is generally not advisable to attempt purification of a degraded research chemical due to the potential for introducing other contaminants.

II. Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal long-term storage conditions for 5-Bromo-N,4-dimethyl-2-nitroaniline?

A1: To ensure maximum stability, the compound should be stored under the following conditions:

  • Temperature: Cool, at a recommended temperature of 2-8°C.[1] Some sources suggest room temperature is acceptable if other conditions are met, but refrigeration is a best practice to slow down potential degradation reactions.[4]

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen). This minimizes the risk of oxidation.[4]

  • Light: Protected from light by using an amber glass vial or by storing the container in a dark place.[1] Aromatic nitro compounds are often light-sensitive.

  • Container: In a tightly sealed container to prevent moisture ingress and sublimation.[5][6]

Q2: What types of containers are recommended for storing this compound?

A2: Amber glass vials with tight-fitting, inert caps (e.g., PTFE-lined) are ideal. If amber glass is not available, a clear glass vial can be used if it is stored inside a light-blocking secondary container. Avoid plastic containers unless their compatibility with aromatic nitro compounds has been verified, as plasticizers can sometimes leach into the sample.

Q3: Are there any specific chemical incompatibilities I should be aware of during storage?

A3: Yes. 5-Bromo-N,4-dimethyl-2-nitroaniline should be stored away from:

  • Strong Oxidizing Agents: These can react with the amine and methyl groups.[7][8]

  • Strong Reducing Agents: These can reduce the nitro group.[7]

  • Strong Acids and Bases: These can catalyze hydrolysis or other degradation reactions.[8]

Degradation and Stability

Q4: What are the most likely degradation pathways for 5-Bromo-N,4-dimethyl-2-nitroaniline?

A4: Based on its chemical structure, the primary degradation pathways are:

  • Photoreduction of the Nitro Group: Exposure to light can cause the reduction of the nitro (-NO2) group to a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH2) group.[1][9]

  • Oxidation: The N-methyl and aromatic methyl groups can be susceptible to oxidation. The amino group can also be oxidized.

  • Hydrolysis: While generally stable, under harsh acidic or basic conditions, cleavage of the N-alkyl or aromatic bromine substituents could potentially occur, though this is less common under typical storage conditions.[10]

G cluster_0 Degradation Stressors cluster_1 5-Bromo-N,4-dimethyl-2-nitroaniline cluster_2 Potential Degradation Pathways Light Light Photoreduction Photoreduction (Nitro Group) Light->Photoreduction Heat Heat Heat->Photoreduction Oxidation Oxidation (Amine/Methyl Groups) Heat->Oxidation Oxygen Oxygen Oxygen->Oxidation Moisture Moisture Hydrolysis Hydrolysis (Harsh Conditions) Moisture->Hydrolysis Parent_Compound C₇H₇BrN₂O₂ Parent_Compound->Photoreduction Parent_Compound->Oxidation Parent_Compound->Hydrolysis

Caption: Key stressors and potential degradation pathways.

Q5: How can I perform a forced degradation study to understand the stability of my compound?

A5: A forced degradation (or stress testing) study is crucial for identifying potential degradants and establishing a stability-indicating analytical method.[11] The goal is to achieve 5-20% degradation.[11] A typical study involves exposing the compound to the following conditions:

Stress ConditionTypical ProtocolPotential Degradation Pathway
Acidic Hydrolysis 1 M HCl at 60°C for various time points (e.g., 2, 4, 8, 24 hours).[10]Hydrolysis of functional groups.
Basic Hydrolysis 1 M NaOH at 60°C for various time points.[10]Hydrolysis, deprotonation-driven reactions.
Oxidative Degradation 3% Hydrogen Peroxide (H₂O₂) at room temperature.[10]Oxidation of amine and methyl groups.
Photolytic Degradation Expose a solution (e.g., in ACN:Water) to light providing >1.2 million lux hours and >200 watt hours/m² (ICH Q1B guidelines).[10]Photoreduction of the nitro group.
Thermal Degradation Heat the solid compound in an oven (e.g., at 80°C for 48 hours).[1]Thermally induced decomposition.

Experimental Protocol: General Procedure for Forced Degradation

  • Prepare Stock Solution: Prepare a stock solution of 5-Bromo-N,4-dimethyl-2-nitroaniline at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Apply Stress: For each condition (acid, base, oxidant), mix the stock solution with the stressor solution (e.g., in a 1:1 ratio). For photolytic and thermal studies, use the stock solution directly or the solid compound, respectively.

  • Incubate: Store the mixtures under the specified conditions for the designated time. Include a control sample stored under normal conditions.

  • Neutralize (for Acid/Base): Before analysis, neutralize the acidic and basic samples.

  • Analyze: Analyze all samples by a suitable stability-indicating method (e.g., HPLC-UV/MS) to separate and identify the parent compound and any degradation products.[2][12]

III. References

  • Benchchem. (n.d.). Technical Support Center: N-(2-Ethoxyethyl)-2-nitroaniline Degradation Studies. Retrieved from Benchchem website.

  • Benchchem. (n.d.). Preventing degradation of 2-(2-Hydroxyethoxy)-4-nitroaniline during storage. Retrieved from Benchchem website.

  • Nair, P. V. K., Swami, G. B., & Gnanaprakasam, B. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.

  • Chemos GmbH&Co.KG. (2021). Safety Data Sheet: p-nitroaniline.

  • Alliance BioChem. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.

  • Nair, P. V. K., Swami, G. B., & Gnanaprakasam, B. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.

  • International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety.

  • Elemental Microanalysis. (2024). 4-NITROANILINE.

  • Fisher Scientific. (2020). Safety Data Sheet: 4-Nitroaniline.

  • Alpha Chemika. (n.d.). 3-NITROANILINE Pure.

  • Achmem. (n.d.). 5-Bromo-4-methyl-2-nitroaniline.

  • Guidechem. (n.d.). 5-Bromo-4-methyl-2-nitroaniline 40371-63-9.

  • Environmental Analysis Health and Toxicology. (2022). Biodegradation of p-nitroaniline by a novel bacterial strain isolated from industrial effluent contaminated site.

  • Ngongang, A. D., Vo Duy, S., & Sauvé, S. (n.d.). Analysis of nine N-nitrosamines using Liquid Chromatography-Accurate Mass High Resolution-Mass Spectrometry on a Q-Exactive instrument. RSC Publishing.

  • Sigma-Aldrich. (2014). Safety Data Sheet: 4-Nitroaniline.

  • Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics.

  • PubMed. (n.d.). Degradation of nitroaromatic compounds by microorganisms.

  • PLOS. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1.

  • Benchchem. (n.d.). Application Note: A Robust HPLC Method for Purity Analysis of 2-Bromo-N,N-diethyl-4-nitroaniline.

  • Frontiers. (n.d.). Bacterial degradation of monocyclic aromatic amines.

  • PubChem. (n.d.). 5-Bromo-2-methyl-4-nitroaniline.

  • Frontiers. (2025). Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood.

  • MST.edu. (n.d.). Aromatic Nitro Compounds.

  • Thermofisher.com. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.

  • PMC. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.

  • Benchchem. (n.d.). In-Depth Technical Guide: Stability and Decomposition Pathways of 2-Nitrosoaniline.

  • DETECTION OF p-NITROANILINE BY LC–MS/MS IN RAW AND COOKED BROILER BREAST. (n.d.).

  • CymitQuimica. (n.d.). 4-Bromo-5-methyl-2-nitroaniline.

  • Chemsrc. (2025). 4-Bromo-N-methyl-2-nitroaniline | CAS#:53484-26-7.

Sources

Common issues in the crystallization of bromo-nitro compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization of complex organic intermediates. This guide is specifically engineered for researchers and process chemists dealing with the unique thermodynamic and kinetic challenges of bromo-nitro aromatic compounds .

Due to the competing supramolecular interactions (halogen vs. hydrogen bonding), moderate lipophilicity, and the inherent thermal instability of the nitro group, these compounds frequently exhibit phase separation, polymorphism, and safety hazards during scale-up.

Section 1: Liquid-Liquid Phase Separation (Oiling Out)

Q: My bromo-nitro intermediate forms a cloudy emulsion instead of crystallizing upon cooling. Why does this happen, and how can I force nucleation?

A: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the cooling trajectory crosses into a miscibility gap before reaching the metastable zone for crystal nucleation. In bromo-nitro compounds, the integration of solute molecules into a rigid crystal lattice is often kinetically hindered by competing intermolecular forces, causing the solute to separate into a dense, solute-rich liquid phase [1].

Oiling out is highly detrimental because the "oil" acts as a potent solvent for impurities, bypassing the rejection mechanisms of a standard crystal lattice. It is primarily a kinetic phenomenon driven by high initial supersaturation and rapid cooling rates.

Protocol: Self-Validating Seeding Strategy to Bypass LLPS To prevent oiling out, you must thermodynamically steer the system away from the miscibility gap and kinetically favor lattice formation.

  • Determine the Phase Boundary: Use an in-situ probe (e.g., FBRM or EasyViewer) to map the solubility curve and the LLPS boundary. Identify a concentration where the metastable zone is accessible before the LLPS boundary is crossed.

  • Dilution: Reduce the initial solute concentration by 15-20%. Lower concentrations significantly reduce the probability of stable oil droplet formation [2].

  • Thermal Equilibration: Heat the solution 5°C above the saturation temperature to ensure complete dissolution of any amorphous aggregates.

  • Controlled Cooling & Seeding: Cool the solution at a slow, linear rate (e.g., 0.1°C/min) to just below the solubility limit (within the metastable zone).

  • Introduce Seeds: Add 1-2 wt% of high-purity crystalline seeds. Self-Validation Step: Monitor the FBRM chord length distribution. A sharp increase in fine particle counts without a corresponding increase in spherical droplet signatures confirms successful secondary nucleation.

  • Isothermal Hold: Hold the temperature isothermally for 1-2 hours to allow the seed bed to consume the supersaturation, effectively pulling the driving force away from the LLPS regime.

LLPS_Workflow N1 High Supersaturation Cooling N2 Miscibility Gap Reached (Oiling Out) N1->N2 Fast Cooling N3 Dilute Solution (Lower Concentration) N2->N3 Troubleshooting N4 Enter Metastable Zone (Avoid LLPS) N3->N4 N5 Isothermal Seeding (1-2 wt%) N4->N5 N6 Controlled Crystal Growth N5->N6

Workflow for mitigating Liquid-Liquid Phase Separation (oiling out) via concentration control.

Section 2: Supramolecular Interplay and Polymorphism

Q: I am getting inconsistent crystal habits (needles vs. blocks) across different batches. How do the bromo and nitro groups affect crystal packing?

A: Bromo-nitro aromatic compounds are classic candidates for conformational polymorphism. This variability stems from the competition between two distinct non-covalent interactions: Hydrogen Bonding (e.g., C-H···O from the nitro group) and Halogen Bonding (e.g., Type II Br···O or polarized Br···Br interactions)[3].

The highly electronegative oxygen atoms of the nitro group act as excellent Lewis bases (acceptors), while the polarizable bromine atom features a region of positive electrostatic potential (the σ-hole), acting as a Lewis acid (donor) [4].

Solvent polarity dictates which interaction dominates during nucleation. High-dielectric solvents (like ethanol) can disrupt weak hydrogen bonds, allowing halogen bonding to drive the assembly of specific polymorphs. Conversely, non-polar solvents (like toluene) may favor entirely different supramolecular synthons.

Polymorph_Logic A Bromo-Nitro API in Solution B High Dielectric Solvent (e.g., Ethanol) A->B C Low Dielectric Solvent (e.g., Toluene) A->C D Halogen Bonds Dominant (Br···O / Br···Br) B->D E Hydrogen Bonds Dominant (C-H···O) C->E F Polymorph Form I (Block Habit) D->F G Polymorph Form II (Needle Habit) E->G

Solvent-dependent supramolecular interactions dictating polymorphism in bromo-nitro systems.

Section 3: Thermal Safety and Runaway Reaction Hazards

Q: We are scaling up the crystallization of a bromo-nitro intermediate. What are the critical thermal hazards we must evaluate?

A: Nitroaromatic compounds are intrinsically high-energy molecules capable of undergoing violent, monomolecular exothermic decomposition. The decomposition is often autocatalytic and releases massive amounts of heat (>1050 kJ/kg) and non-condensable gases, leading to rapid pressurization and thermal runaway [5].

During crystallization, thermal hazards are exacerbated by two factors:

  • Prolonged Heating: Refluxing the compound during dissolution pushes the system closer to its Time to Maximum Rate (TMR).

  • Impurity Catalysis: Trace acids (e.g., residual sulfuric or nitric acid from upstream nitration) drastically lower the onset temperature of decomposition.

Table 1: Quantitative Thermal Hazard Parameters for Nitroaromatics

ParameterTypical Range for NitroaromaticsImplication for Crystallization Process
Decomposition Onset Temp ( Tonset​ ) 250°C – 350°C (Pure) ~200°C (Contaminated)Maximum allowable process temperature must be strictly maintained at least 50°C below Tonset​ .
Heat of Decomposition ( ΔHd​ ) > 1050 kJ/kgHigh potential for catastrophic thermal runaway if cooling fails.
Time to Maximum Rate (TMR) Varies exponentially with TempExtended isothermal holds during dissolution or seeding must be evaluated against the TMR at that specific temperature.
Maximum Temp of Synthesis Reaction (MTSR) System DependentIf MTSR > Tonset​ , the process is classified as highly hazardous (Stossel Class 4 or 5) requiring emergency relief systems.

Protocol: Safe Thermal Scale-up Assessment

  • Differential Scanning Calorimetry (DSC): Screen the crude, solvent-wet bromo-nitro compound using DSC (sealed crucible, 5°C/min scan rate) to identify the true decomposition onset temperature in the presence of the crystallization solvent.

  • Accelerating Rate Calorimetry (ARC): If the process temperature is within 100°C of the DSC onset, perform an ARC test to determine the critical temperature of self-acceleration (TCL) under adiabatic conditions.

  • Establish Safety Margins: Ensure the boiling point of the chosen crystallization solvent is significantly lower than the TCL. This allows the solvent to act as a latent heat sink (via evaporative cooling) in the event of an unexpected exotherm.

Section 4: Downstream Processing and Filtration

Q: My bromo-nitro crystals form dense, sticky cakes that are impossible to filter efficiently. How can I improve the crystal habit?

A: Poor filterability in bromo-nitro compounds is typically caused by either a high aspect ratio (needle-like crystals) or the presence of amorphous material resulting from undetected, transient oiling out. Needles pack tightly on the filter frit, creating a highly compressible cake that traps mother liquor and impurities.

To engineer a more equant (block-like) crystal habit:

  • Temperature Cycling (Ostwald Ripening): Instead of a linear cooling ramp, implement a temperature cycling profile (e.g., cool to 10°C, heat to 25°C, cool to 5°C). This process selectively dissolves the high-energy, fast-growing needle tips and redeposits the mass onto the crystal faces, promoting a lower aspect ratio.

  • Anti-solvent Addition Rate: If using anti-solvent crystallization, ensure the addition is strictly controlled and localized to a high-shear zone (e.g., near the impeller). Rapid, unmixed anti-solvent addition creates localized pockets of extreme supersaturation, driving rapid 1D (needle) growth.

References

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application Crystal Growth & Design - ACS Publications[Link]

  • Study on the Oiling-out and Crystallization for the Purification of Idebenone Organic Process Research & Development - ACS Publications[Link]

  • Anomalous halogen bonds in the crystal structures of 1,2,3-tribromo-5-nitrobenzene and 1,3-dibromo-2-iodo-5-nitrobenzene Acta Crystallographica - IUCr[Link]

  • Variability in Halogen Interactions: In situ Cryocrystallization of Low Melting Substituted Trifluoroacetophenones Crystal Growth & Design - ACS Publications[Link]

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds Organic Process Research & Development - ACS Publications[Link]

Sources

Technical Support Center: Method Development for Trace Analysis of 5-Bromo-N,4-dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to developing and troubleshooting methods for the trace analysis of 5-Bromo-N,4-dimethyl-2-nitroaniline, designed for researchers, scientists, and drug development professionals.

As a potential process-related impurity or degradant in pharmaceutical manufacturing, the accurate detection and quantification of 5-Bromo-N,4-dimethyl-2-nitroaniline at trace levels is critical for ensuring drug safety and quality. This guide provides a comprehensive resource for analytical scientists, offering detailed methodologies, troubleshooting advice, and foundational knowledge grounded in established analytical principles.

Analyte Profile & Strategic Considerations

5-Bromo-N,4-dimethyl-2-nitroaniline is a substituted nitroaniline. Its unique structure presents specific analytical challenges and informs the choice of methodology.

PropertyValue / ObservationAnalytical Implication
Molecular Formula C₉H₁₀BrN₃O₂The presence of nitrogen makes it a candidate for nitrogen-specific detectors in GC.
Molecular Weight 272.10 g/mol The molecule is of a suitable size for both HPLC and GC analysis.
Bromine Atom Present (Isotopes: ⁷⁹Br, ⁸¹Br)Mass spectrometry will show a characteristic M+2 isotopic pattern with two peaks of nearly equal intensity, which is a powerful tool for identification.[1][2]
Nitro Group (-NO₂) PresentThis group is strongly electron-withdrawing, making the compound highly responsive to an Electron Capture Detector (ECD) in GC.[3] It also provides a strong UV chromophore for HPLC-UV detection.
Polarity Moderately PolarWell-suited for reversed-phase HPLC.[4][5] Volatility for GC may require higher temperatures, increasing the risk of degradation.
Thermal Stability Potentially LabileNitroaromatic compounds can be susceptible to thermal degradation at high temperatures used in GC injectors.[6] HPLC is often a more robust alternative.[6]
Solubility Soluble in organic solventsSoluble in common HPLC mobile phase components like acetonitrile and methanol, and extraction solvents like dichloromethane.[7]

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is best for the trace analysis of 5-Bromo-N,4-dimethyl-2-nitroaniline?

For most applications, High-Performance Liquid Chromatography (HPLC) , particularly when coupled with a mass spectrometer (LC-MS/MS), is the preferred technique.[8] HPLC operates at ambient or slightly elevated temperatures, mitigating the risk of thermal degradation that can occur with nitro compounds in a GC system.[6] HPLC with UV detection is excellent for routine quantification, while LC-MS/MS provides the high sensitivity and selectivity needed for trace-level confirmation and analysis in complex matrices.[8][9]

Q2: Can Gas Chromatography (GC) be used?

GC can be a viable option, especially when high sensitivity is required and the sample matrix is relatively clean. A GC system equipped with an Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD) would offer excellent sensitivity for this compound.[3] However, careful validation is required to ensure the analyte does not degrade in the high-temperature injector port. A splitless injection at the lowest possible temperature should be optimized.

Q3: What is the most critical aspect of sample preparation for this analyte?

Solid-Phase Extraction (SPE) is a highly effective technique for sample cleanup and concentration.[3] It helps to remove matrix components that can interfere with the analysis, particularly in LC-MS where matrix effects can cause ion suppression or enhancement. For nitroaromatic compounds in complex samples like sediment or tissue, SPE can significantly improve detection limits.[10][11]

Q4: What should I look for in the mass spectrum to confirm the identity of this compound?

The most definitive feature will be the bromine isotopic pattern.[2] Look for two peaks in the molecular ion region, separated by 2 m/z units, with nearly a 1:1 intensity ratio (M+ and M+2).[1][2] For example, for the protonated molecule [M+H]⁺, you would expect to see signals at approximately m/z 272 and 274. Fragmentation patterns, such as the loss of the nitro group (•NO₂), can also provide structural confirmation.

HPLC Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of 5-Bromo-N,4-dimethyl-2-nitroaniline.

Q: Why is my analyte peak tailing?

  • Cause 1: Secondary Silanol Interactions. The basic amine group on the aniline can interact with acidic silanol groups on the surface of the silica-based C18 column packing.[12] This is a very common cause of peak tailing for basic compounds.

    • Solution: Add a competitor to the mobile phase. A small amount of a basic additive like triethylamine (TEA) can mask the silanol groups. Alternatively, using a low pH mobile phase (e.g., pH 2.5-3.5) with an acid like formic acid or phosphoric acid will protonate the analyte and suppress silanol ionization, minimizing these interactions.[12]

  • Cause 2: Column Overload. Injecting too much sample can lead to peak fronting or tailing.

    • Solution: Dilute the sample and reinject. If the peak shape improves, the column was likely overloaded.

  • Cause 3: Column Contamination or Degradation. Strongly retained matrix components can accumulate at the head of the column, creating active sites that cause tailing.

    • Solution: Use a guard column to protect the analytical column.[13] If the column is contaminated, follow a rigorous flushing procedure. For a C18 column, this may involve washing with progressively less polar solvents.[14]

Q: My analyte's retention time is shifting between injections. What's the cause?

  • Cause 1: Inadequate Column Equilibration. When changing mobile phase composition, especially for gradient methods, insufficient equilibration time is a common cause of retention time drift.[15]

    • Solution: Ensure the column is flushed with at least 10-20 column volumes of the new or initial mobile phase before starting the analytical run.[14][15]

  • Cause 2: Mobile Phase Instability or Inaccurate Mixing. If the mobile phase is prepared by an online mixer, fluctuations in the pump's proportioning valves can cause shifts.[13] If prepared manually, evaporation of the more volatile solvent component (e.g., acetonitrile) can alter the composition over time.

    • Solution: Verify pump performance by running a mobile phase composition gradient test.[13] If preparing the mobile phase manually, keep the reservoir capped and prepare fresh solutions daily.

  • Cause 3: Temperature Fluctuations. Column temperature has a significant impact on retention time. Even small changes in ambient lab temperature can cause drift.

    • Solution: Use a thermostatically controlled column compartment to maintain a constant temperature.[13]

Q: I am seeing ghost peaks in my chromatogram. Where are they coming from?

  • Cause 1: Late Elution from a Previous Injection. If your gradient method is not long enough or the final mobile phase composition is not strong enough, components from a previous injection can elute in a subsequent run.

    • Solution: Extend the gradient run time or include a high-organic "wash" step at the end of each run to flush strongly retained compounds from the column.[14]

  • Cause 2: Contamination in the Sample or System. Ghost peaks can originate from impurities in the sample solvent, mobile phase, or from contamination within the HPLC system (e.g., autosampler wash solvent).[16]

    • Solution: Run a blank injection (injecting only the sample solvent) to isolate the source. If the ghost peak is present, the contamination is in the solvent or the system. Clean the injector and ensure high-purity solvents are used.[16]

GC-MS Troubleshooting Guide

Q: My sensitivity is very low, or I'm not seeing a peak for my analyte.

  • Cause 1: Thermal Degradation. This is a primary concern for nitroanilines. The analyte may be decomposing in the hot GC injector.

    • Solution:

      • Lower the Injector Temperature: Start with a lower injector temperature (e.g., 200-220 °C) and gradually increase it only if necessary.

      • Use a Splitless Injection: This allows for a faster transfer of the analyte onto the column with a lower residence time in the hot injector.

      • Check Liner Activity: Use a deactivated (silanized) injector liner. Active sites in the liner can catalyze degradation.

  • Cause 2: Poor Chromatography. The compound may be too polar for the GC column being used.

    • Solution: Ensure you are using a mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane, like a DB-5ms). If issues persist, derivatization might be required to increase volatility and reduce polarity, though this adds complexity.[6]

Q: My peak shape is broad.

  • Cause 1: Inappropriate Oven Temperature Program. If the initial oven temperature is too high, the analyte will not be focused at the head of the column, leading to broad peaks.

    • Solution: Lower the initial oven temperature to well below the boiling point of the injection solvent. A typical starting point is 40-60°C.

  • Cause 2: Column Contamination or Aging. Buildup of non-volatile matrix components can degrade column performance.

    • Solution: "Bake out" the column at its maximum rated temperature for a short period. If this doesn't work, trim a small section (10-20 cm) from the injector end of the column. If the problem persists, the column may need to be replaced.

Experimental Protocols

Protocol 1: Sample Preparation via Solid-Phase Extraction (SPE)

This protocol is a general guideline for extracting 5-Bromo-N,4-dimethyl-2-nitroaniline from an aqueous matrix (e.g., process water).

  • Cartridge Selection: Choose a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent like Oasis HLB).[17]

  • Conditioning: Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of HPLC-grade water through the sorbent bed. Do not allow the cartridge to go dry.

  • Loading: Load a known volume of the sample (e.g., 100 mL) onto the cartridge at a slow flow rate (approx. 2-5 mL/min).

  • Washing: Wash the cartridge with 5 mL of a weak organic/water mixture (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte from the cartridge with a small volume of a strong organic solvent. Use 2-3 aliquots of 1 mL of acetonitrile or methanol.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known, small volume (e.g., 500 µL) of the HPLC mobile phase for analysis.

Protocol 2: Quantitative Analysis by HPLC-UV

This method is suitable for determining the concentration of the analyte in cleaned-up samples.

  • Instrumentation: HPLC system with a UV/DAD detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[17]

  • Mobile Phase: Isocratic mixture of 60:40 (v/v) Acetonitrile and 0.1% Formic Acid in Water.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at the absorbance maximum (λmax) of the analyte. A preliminary scan should be run, but a wavelength around 254 nm is a common starting point for aromatic compounds.[3]

  • Injection Volume: 10 µL.

  • Quantification:

    • Prepare a series of calibration standards of 5-Bromo-N,4-dimethyl-2-nitroaniline in the mobile phase.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration in the unknown sample by comparing its peak area to the calibration curve.[4]

Visual Workflows

General Analytical Workflow

The diagram below outlines the end-to-end process for the trace analysis of 5-Bromo-N,4-dimethyl-2-nitroaniline.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Receive Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Concentrate & Clean Concentration Evaporation & Reconstitution SPE->Concentration Elute HPLC HPLC-UV / LC-MS/MS Analysis Concentration->HPLC Inject Data Data Acquisition HPLC->Data Detect Signal Processing Chromatogram Integration Data->Processing Transfer Raw Data Quant Quantification via Calibration Processing->Quant Calculate Area Report Final Report Generation Quant->Report Determine Concentration

Caption: End-to-end workflow for trace analysis.

Troubleshooting Decision Tree: HPLC Peak Tailing

This diagram provides a logical path for diagnosing and solving peak tailing issues.

Start Problem: Peak Tailing Observed CheckOverload Is peak shape concentration-dependent? Start->CheckOverload CheckMobilePhase Is mobile phase pH < 4? CheckOverload->CheckMobilePhase No Sol_Overload Solution: Dilute sample. (Column Overload) CheckOverload->Sol_Overload Yes CheckGuard Is a guard column in use? CheckMobilePhase->CheckGuard Yes Sol_pH Solution: Lower mobile phase pH with formic or phosphoric acid. CheckMobilePhase->Sol_pH No Sol_Guard Solution: Install a guard column. CheckGuard->Sol_Guard No Sol_Flush Solution: Flush or replace analytical column. CheckGuard->Sol_Flush Yes

Caption: Decision tree for diagnosing HPLC peak tailing.

References

  • U.S. Army Corps of Engineers. Sample Preparation of Nitroamines and Nitroaromatics in Sediment. [Link]

  • Böning, P., Held, C., & Gabel, H. (2021). A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS. Molecules, 26(6), 1619. [Link]

  • Psoma, A. K., & Pasadakis, N. (2007). On-line strategies for determining trace levels of nitroaromatic explosives and related compounds in water. Journal of Chromatography A, 1153(1-2), 163-171. [Link]

  • Waters Corporation. Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). [Link]

  • KNAUER. HPLC Troubleshooting. [Link]

  • PubChem. 3-Nitroaniline. National Center for Biotechnology Information. [Link]

  • Hadjmohammadi, M. R., & Nazari, S. S. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. Journal of Liquid Chromatography & Related Technologies, 41(5), 269-281. [Link]

  • Restek. HPLC Troubleshooting Guide. [Link]

  • van der Kooi, M., Leerdam, J. A., & van der Zwan, G. (2021). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. International Journal of Mass Spectrometry, 460, 116496. [Link]

  • Chemistry LibreTexts. Mass Spectrometry. [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

Sources

Technical Support Center: Troubleshooting Regioselectivity in Aniline Bromination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are troubleshooting regioselectivity issues during the bromination of aniline and its derivatives.

Because aniline is a highly activated aromatic system, controlling the exact position of halogenation requires a deep understanding of electronic effects, steric hindrance, and catalytic overrides. Below, you will find mechanistic FAQs, quantitative data comparisons, and self-validating experimental protocols to ensure reproducible results.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does direct bromination of aniline invariably lead to 2,4,6-tribromoaniline, and how can I prevent this?

  • Causality: The amino group (-NH₂) is a strongly activating, ortho/para-directing group. The delocalization of the nitrogen's lone pair into the aromatic ring dramatically increases the electron density, making the ring highly nucleophilic. When exposed to bromine water (Br₂), electrophilic aromatic substitution occurs instantaneously at all available ortho and para positions, precipitating 2,4,6-tribromoaniline[1].

  • Prevention: To prevent over-bromination, the electronic influence of the amino group must be temporarily attenuated. This is typically achieved by converting the amine into an amide (e.g., acetylation to form acetanilide)[1]. The carbonyl group pulls electron density away from the nitrogen, reducing the ring's activation and allowing for controlled monobromination[2].

Q2: How do I achieve strict para-selectivity when monobrominating aniline?

  • Causality: Once aniline is protected as acetanilide, the ring remains ortho/para directing but is significantly less activated. Crucially, the acetyl group introduces substantial steric bulk. When a brominating agent approaches the ring, the bulky amide group physically blocks the ortho positions. Consequently, the electrophile is directed almost exclusively to the less sterically hindered para position, yielding p-bromoacetanilide[3]. Subsequent hydrolysis removes the acetyl group, yielding the target p-bromoaniline[2].

Q3: Can I achieve monobromination without using a protecting group?

  • Causality: Yes. While classical methods require protection, modern methodologies utilize milder brominating agents under specific conditions to achieve direct monobromination. For instance, using N-Bromosuccinimide (NBS) in polar aprotic solvents (like acetonitrile) at room temperature can yield highly para-selective monobromination without benzylic side-reactions[4]. Alternatively, using NBS in the presence of an ammonium acetate (NH₄OAc) catalyst enables rapid and regioselective monobromination[5]. 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is another safe, economical reagent used for selective direct bromination[6].

Q4: How can I synthesize meta-bromoaniline, given that the amino group is ortho/para directing?

  • Causality: Because the inherent electronic bias of the electron-rich aniline system strongly favors ortho/para substitution, accessing the meta position requires overriding this natural electronic control[7]. This is achieved using transition-metal catalysis. A palladium-catalyzed C–H activation strategy can be employed, where a specific directing group (like a carbamate) coordinates with a Pd(OAc)₂ catalyst. Using ligands such as N-triflyl-β-alanine and a brominating agent like N-bromophthalimide, the palladium complex selectively activates the meta C–H bond, circumventing the classical electrophilic substitution pathway[7],[8].

Part 2: Visualizing Regioselectivity Workflows

G Start Aniline (Highly Activated) DirectBr Direct Bromination (Br2 / H2O) Start->DirectBr Protect Acetylation (Ac2O / AcOH) Start->Protect Tribromo 2,4,6-Tribromoaniline (Over-bromination) DirectBr->Tribromo Acetanilide Acetanilide (Attenuated & Bulky) Protect->Acetanilide Brominate Bromination (Br2 / AcOH or NBS) Acetanilide->Brominate ParaBromoAc p-Bromoacetanilide (Steric Control) Brominate->ParaBromoAc Hydrolysis Hydrolysis (HCl or NaOH, Δ) ParaBromoAc->Hydrolysis ParaBromo p-Bromoaniline (Target Product) Hydrolysis->ParaBromo

Logical workflow for preventing over-bromination and achieving para-selectivity.

G Substrate Aniline Derivative ParaRoute Electrophilic Substitution (Electronic Control) Substrate->ParaRoute MetaRoute Pd-Catalyzed C-H Activation (Catalytic Override) Substrate->MetaRoute ParaProduct Ortho/Para Products (Innate Bias) ParaRoute->ParaProduct MetaProduct Meta-Brominated Product (Regioselective) MetaRoute->MetaProduct

Divergent pathways for para-directed electrophilic vs meta-directed catalytic bromination.

Part 3: Quantitative Data & Reagent Comparison

Selecting the right brominating agent dictates both yield and regioselectivity. Below is a structural comparison of common reagents used for aniline derivatives[9],[8],[10].

Brominating AgentSubstrateSolvent / ConditionsMajor Product RegioselectivityTypical YieldLimitations / Notes
Bromine (Br₂) AnilineWater / Dilute Acid2,4,6-Tribromoaniline (Poly)>95%Cannot stop at monobromination due to high ring activation.
Br₂ / Acetic Acid AcetanilideGlacial Acetic Acidp-Bromoacetanilide (para)85-95%Requires protection/deprotection steps. Highly reliable.
N-Bromosuccinimide (NBS) AnilineAcetonitrile, 22°Cp-Bromoaniline (para)85-95%Solvent-dependent. Avoids protection steps.
DBDMH Phenolic/AnilineChloroform, RTp-Bromoaniline (para)HighEconomical, produces less imide byproduct than NBS.
N-Bromophthalimide Carbamate-AnilineHFIP, Pd(OAc)₂, 90°Cm-Bromoaniline (meta)70-93%Requires directing group and anhydrous glove-box setup.

Part 4: Self-Validating Experimental Protocols

Protocol A: Classical Para-Selective Bromination via Acetanilide Protection

This three-step protocol is the gold standard for achieving selective monobromination of aniline in the para position[6],[3],[11].

Step 1: Acetylation (Protection)

  • In a 1000 mL three-necked flask, add 80 g of aniline and 108 g of glacial acetic acid.

  • Add 4 g of zinc powder (acts as a catalyst/reducing agent to prevent oxidation) and stir.

  • Heat the reaction to 50°C for 2 hours.

  • Vacuum concentrate to remove excess acetic acid, add 120 g of water, cool, and allow crystallization. Filter and dry to obtain acetanilide.

Step 2: Bromination

  • Dissolve 4 g of the synthesized acetanilide in 15 mL of glacial acetic acid in a conical flask.

  • Slowly add a solution of bromine (1.5 mL) in acetic acid (5 mL) dropwise while cooling the flask in an ice bath.

  • Allow the mixture to stand for 30 minutes with frequent shaking.

  • Pour the contents into a beaker containing 200 mL of cold water with constant stirring to precipitate p-bromoacetanilide.

  • Self-Validation Check: If the separated product retains a yellow/orange tint (indicating unreacted, hazardous bromine), add sodium sulfite or sodium metabisulfite dropwise until the solution becomes completely colorless[3]. This visual cue confirms the successful quenching of the excess oxidant.

Step 3: Hydrolysis (Deprotection)

  • Dissolve the p-bromoacetanilide in boiling ethanol (35 mL) in a round-bottom flask equipped with a reflux condenser.

  • Add aqueous HCl (25 mL) and reflux to hydrolyze the amide back to the amine[12].

  • Neutralize the mixture with 5% NaOH to precipitate the free base p-bromoaniline.

  • Self-Validation Check: After filtration and drying, measure the melting point of the product. Pure p-bromoaniline melts strictly between 60–64°C[12],[11]. A depressed or broadened melting point indicates incomplete hydrolysis or residual moisture, requiring recrystallization from hot alcohol.

Protocol B: Pd-Catalyzed Meta-C–H Bromination

This protocol overcomes the innate electronic bias of aniline to yield meta-brominated derivatives[7],[8].

Step 1: Reaction Setup

  • In an argon-filled glove box, combine carbamate-protected aniline substrate (0.20 mmol, 1.0 equiv.), Pd(OAc)₂ (0.02 mmol, 10 mol%), N-triflyl-β-alanine (0.06 mmol, 30 mol%), pentafluorobenzoic acid (1.0 mmol, 5.0 equiv.), and N-bromophthalimide (0.40 mmol, 2.0 equiv.) in HFIP (2.0 mL) in a sealed tube.

  • Heat the mixture at 90°C under argon.

Step 2: Workup & Purification

  • Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with saturated aqueous NaHCO₃ (2 × 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify via flash column chromatography (hexanes/ethyl acetate gradient).

  • Self-Validation Check: Assess the mono-/di-bromination ratio using GC-MS or NMR. A successful catalytic run should yield a ratio between 2.2:1 and 4.0:1 in favor of the meta-monobrominated product[7].

References

  • 2,3,4-Tribromoaniline | Benchchem - benchchem.com: 1

  • Comprehensive Application Notes and Protocols: Bromination Methods for Benzoic Acid Derivatives in Drug Development - Smolecule - smolecule.com: 7

  • Synthesis of p-Bromoaniline from Aniline | PDF | Amine | Chemical Reactions - Scribd - scribd.com: 12

  • Given conversion: Aniline (C₆H₅NH₂) \longrightarrow para-Bromoaniline (m.. - Filo - askfilo.com: 2

  • comparative study of different brominating agents for aniline derivatives. - Benchchem - benchchem.com: 9

  • Application Notes and Protocols: Selective Bromination of Anilines with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) - Benchchem - benchchem.com: 6

  • pharmaceutical organic chemistry – i lab manual - MLR – Institute of Pharmacy - mlrip.ac.in: 3

  • A facile nuclear bromination of phenols and anilines using NBS in the presence of ammonium acetate as a catalyst | Request PDF - ResearchGate - researchgate.net: 5

  • CN105017029A - Preparation method of p-bromoaniline - Google Patents - google.com: 11

  • Buy 2,3,4,5-Tetrabromobenzoic acid | 27581-13-1 - Smolecule - smolecule.com:8

  • Facile, Metal‐free, Highly Para‐Selective Room Temperature Monobromination of Aniline Analogs | Request PDF - ResearchGate - researchgate.net: 4

  • 2,4,4,6-Tetrabromo-2,5-cyclohexadienone | 20244-61-5 | Benchchem - benchchem.com: 10

Sources

Validation & Comparative

Purity assessment of 5-Bromo-N,4-dimethyl-2-nitroaniline by HPLC vs GC

Author: BenchChem Technical Support Team. Date: March 2026

Purity Assessment of 5-Bromo-N,4-dimethyl-2-nitroaniline: A Comparative Guide to HPLC vs. GC

Introduction 5-Bromo-N,4-dimethyl-2-nitroaniline (CAS: 1805113-10-3) is a highly functionalized aromatic amine featuring a bromine atom, a nitro group, and a secondary N-methyl amine[1]. In drug development and materials science, ensuring the absolute purity of such synthetic intermediates is critical. Trace impurities—such as unreacted starting materials, regioisomers, or degradation products—can severely impact downstream syntheses and biological assays.

When establishing a purity assessment workflow, analytical scientists typically evaluate High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). However, the specific structural features of halogenated nitroanilines dictate a clear methodological preference. This guide objectively compares both techniques, demonstrating why HPLC is the gold standard for this compound class and why GC introduces significant analytical risks[2].

Mechanistic Causality: Why Molecular Properties Dictate the Method

As an application scientist, method development must begin with the molecule's intrinsic properties. 5-Bromo-N,4-dimethyl-2-nitroaniline presents two major analytical challenges:

  • Thermal Instability : Nitroaromatics and halogenated compounds are notoriously susceptible to thermally induced degradation. In GC analysis, the high temperatures required to volatilize the sample in the injection port (typically 250–300 °C) can induce homolytic cleavage of the C-NO₂ or C-Br bonds. This thermal decomposition generates artifact peaks (such as dehalogenated or denitrated species, and oxidation products) that artificially lower the calculated purity of the parent compound[3].

  • Polarity and Peak Tailing : The secondary amine and the nitro group impart significant polarity to the molecule. In GC, polar analytes interact strongly with active silanol sites in the column or liner, resulting in severe peak tailing and poor resolution unless a time-consuming derivatization step is employed[2].

  • The HPLC Advantage : HPLC operates at ambient or near-ambient temperatures, completely bypassing the risk of thermal degradation[4]. Furthermore, reverse-phase HPLC (RP-HPLC) excels at separating polar and semi-polar compounds in their native state without derivatization, making it a highly robust choice for nitroaniline derivatives[5].

Workflow Visualization

G A 5-Bromo-N,4-dimethyl-2-nitroaniline Sample B Assess Molecular Properties: Polarity & Thermal Stability A->B C Thermolabile & Polar (High Risk of Degradation) B->C D HPLC (Preferred) No Derivatization Needed C->D Optimal Path E GC (Alternative) Requires High Temperature C->E High Risk Path F RP-HPLC (C18 Column) UV/DAD Detection D->F G GC-FID or GC-MS Potential Thermal Artifacts E->G H Accurate Purity % (Intact Molecule Quantified) F->H I Inaccurate Purity % (Degradation Skews Data) G->I

Caption: Decision workflow for the purity assessment of halogenated nitroanilines.

Comparative Data Analysis

The following table summarizes the objective performance metrics of HPLC versus GC for the analysis of 5-Bromo-N,4-dimethyl-2-nitroaniline.

ParameterRP-HPLC-UV/DAD (Recommended)GC-FID/MS (Not Recommended)
Thermal Stability Risk None. Analyzed at 25–40 °C. Intact molecule is preserved.High. Injector temps >250 °C cause debromination/denitration[3].
Derivatization Not required[2]. Analyzed in native state.Often required to prevent peak tailing of the secondary amine[2].
Resolution of Isomers Excellent. Easily separates positional isomers using gradient elution[5].Moderate to Poor. Polar interactions cause peak broadening.
Sample Preparation Simple "Dilute and Shoot" in mobile phase compatible solvent.Complex. Requires volatile solvents and strict anhydrous conditions.
Purity Accuracy High. Directly reflects the true sample composition.Low. Artifacts generated in situ skew the area percent.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. System suitability criteria must be met before sample analysis to guarantee data integrity.

Protocol 1: RP-HPLC-DAD Method for Purity Assessment (Preferred)

This method utilizes a reverse-phase C18 column, which provides excellent retention and resolution for halogenated aromatics[5].

1. Reagents & Materials:

  • Acetonitrile (HPLC Grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Trifluoroacetic acid (TFA, HPLC Grade) - Acts as an ion-pairing agent to suppress silanol interactions and sharpen the secondary amine peak.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program: 0-2 min (10% B), 2-15 min (linear gradient to 90% B), 15-18 min (hold 90% B), 18-18.1 min (return to 10% B), 18.1-23 min (equilibration).

3. Sample Preparation:

  • Accurately weigh 10 mg of 5-Bromo-N,4-dimethyl-2-nitroaniline.

  • Dissolve in 10 mL of Acetonitrile:Water (50:50, v/v) to yield a 1.0 mg/mL stock solution.

  • Sonicate for 5 minutes to ensure complete dissolution. Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial (to prevent potential photodegradation).

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: Diode Array Detector (DAD) at 254 nm (extract spectra from 200-400 nm for peak purity analysis).

5. System Suitability & Self-Validation:

  • Inject a blank (diluent) to confirm the absence of ghost peaks.

  • Inject the sample in triplicate. The Relative Standard Deviation (RSD) of the main peak area must be < 1.0%.

  • Causality Check: Evaluate the peak purity angle against the peak purity threshold using the DAD software. A purity angle lower than the threshold confirms that no hidden impurities are co-eluting with the main peak.

Protocol 2: GC-MS Method (For Orthogonal Confirmation Only)

While strictly not recommended for primary purity assay due to thermal degradation[4], GC-MS can be utilized orthogonally to identify specific volatile impurities (e.g., residual solvents) provided that thermal breakdown is actively monitored.

1. Reagents & Materials:

  • Dichloromethane (GC Grade, strictly anhydrous).

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

2. Sample Preparation:

  • Dissolve 1 mg of the compound in 1 mL of Dichloromethane.

3. Chromatographic Conditions:

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Injector Temperature: 200 °C (Intentionally kept lower than standard protocols to minimize thermal degradation of the nitro group, though this may result in broader peaks)[3].

  • Oven Program: 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • Ion Source: Electron Ionization (EI) at 70 eV.

4. Data Interpretation & Causality Check:

  • Degradation Validation: Examine the chromatogram for artifact peaks corresponding to [M - NO₂] or [M - Br]. If the relative abundance of these degradation peaks increases when the injector temperature is raised from 200 °C to 250 °C, it definitively confirms in-situ thermal decomposition rather than actual sample impurities[3]. This self-validating step proves mechanistically why GC is inferior for the bulk purity quantification of this compound.

Conclusion For the purity assessment of 5-Bromo-N,4-dimethyl-2-nitroaniline, HPLC is unequivocally the superior analytical technique. The compound's thermolability and polarity make it highly susceptible to degradation and poor chromatographic behavior under GC conditions[2]. By employing a robust RP-HPLC-DAD method, researchers can bypass thermal artifacts and achieve the accurate, reproducible purity profiles essential for rigorous scientific validation.

References

  • A Comparative Guide to Validating the Purity of Synthesized 2,4,6-Tritert-butyl-3-nitroaniline by HPLC Source: Benchchem

  • Simplified Yet Sensitive Determination of Aniline and Nitroanilines Source: LCGC International

  • Thermal and spectroscopic analysis of nitrated compounds and their break-down products using gas chromatography/vacuum UV spectroscopy (GC/VUV) Source: PubMed

  • Minimizing thermal degradation in gas chromatographic quantitation of pentaerythritol tetranitrate Source: Smithsonian Institution (Elsevier)

  • 40371-63-9 | 5-Bromo-4-methyl-2-nitroaniline Source: BLD Pharm

Sources

A Comparative Guide to the Synthesis of Halogenated Nitroanilines: Methodologies, Mechanisms, and Protocol Validation

Author: BenchChem Technical Support Team. Date: March 2026

Halogenated nitroanilines—such as 2-chloro-4-nitroaniline and 4-bromo-2-nitroaniline—are indispensable building blocks in the pharmaceutical, agrochemical, and dye industries. Notably, they serve as critical precursors for active pharmaceutical ingredients (APIs) like the anthelmintic drug Niclosamide[1].

Synthesizing these molecules requires precise control over regioselectivity. The aromatic ring is subjected to the competing electronic effects of a strongly electron-withdrawing, meta-directing nitro group ( −NO2​ ) and a strongly electron-donating, ortho/para-directing amine group ( −NH2​ ). This guide provides an objective, data-backed comparison of the three primary synthetic strategies used to navigate these electronic constraints, complete with validated experimental protocols.

Mechanistic Comparison of Synthesis Routes

Selecting the optimal synthetic route depends on the specific isomer required, the availability of precursors, and the scale of production.

Method A: Direct Electrophilic Aromatic Halogenation

Mechanism & Causality: Direct halogenation of nitroanilines (e.g., chlorination of 4-nitroaniline) leverages the powerful activating effect of the free amine group. Because the para position is blocked by the nitro group, substitution is directed exclusively to the ortho positions.

  • The Challenge: The primary risk is over-halogenation. Without strict thermal control (0–10 °C), the reaction rapidly proceeds to form 2,6-dihalo-4-nitroanilines[2].

  • Best For: High atom-economy synthesis of 2-halo-4-nitroanilines.

Method B: Protection-Nitration-Deprotection Sequence

Mechanism & Causality: Direct nitration of haloanilines is highly exothermic and often leads to the oxidative degradation of the free amine. To circumvent this, the amine is first protected via acetylation. The resulting bulky acetamido group ( −NHCOCH3​ ) reduces the ring's electron density just enough to prevent oxidation while sterically hindering one ortho position. In 4-bromoacetanilide, nitration is forced to the less hindered ortho position, yielding 4-bromo-2-nitroacetanilide[3][4].

  • The Challenge: This multi-step approach lowers overall atom economy and requires handling highly corrosive mixed acids ( HNO3​/H2​SO4​ ).

  • Best For: Synthesizing 4-halo-2-nitroanilines where direct halogenation of 2-nitroaniline yields poor regioselectivity.

Method C: Nucleophilic Aromatic Substitution ( SN​Ar )

Mechanism & Causality: Instead of electrophilic attack, this method utilizes the electron-withdrawing power of the nitro group to stabilize a negatively charged Meisenheimer complex. When 3,4-dichloronitrobenzene is subjected to ammonolysis, the chlorine atom para to the nitro group is highly activated and selectively displaced by ammonia, yielding 2-chloro-4-nitroaniline[5].

  • The Challenge: Requires specialized high-pressure reactors (autoclaves) to maintain liquid ammonia at elevated temperatures (140 °C)[5].

  • Best For: Industrial-scale production where halonitrobenzene precursors are cheaper than aniline derivatives.

Pathways Start1 4-Nitroaniline Step1A Direct Halogenation (Cl2 / HCl, 0-10°C) Start1->Step1A End1 2-Chloro-4-nitroaniline Step1A->End1 Start2 4-Bromoaniline Step2A Protection (Ac2O) Start2->Step2A Int2 4-Bromoacetanilide Step2A->Int2 Step2B Nitration (HNO3/H2SO4) Int2->Step2B Int3 4-Bromo-2-nitroacetanilide Step2B->Int3 Step2C Deprotection (Reflux) Int3->Step2C End2 4-Bromo-2-nitroaniline Step2C->End2

Fig 1: Comparison of direct halogenation vs. multi-step nitration workflows.

Quantitative Performance Metrics

The following table summarizes the operational parameters and performance outcomes of the three methodologies based on literature yields and process chemistry standards[2][4][5].

MetricDirect HalogenationProtection-Nitration SN​Ar Ammonolysis
Typical Yield 80–85%65–75% (Over 3 steps)85–90%
Regioselectivity Moderate (Risk of di-halo)ExcellentExcellent
Reaction Time 1–2 Hours6–8 Hours (Total)4–6 Hours
Atom Economy HighLow (Loss of acetyl group)High
Key Safety Hazard Toxic halogen gas ( Cl2​/Br2​ )Highly exothermic nitrationHigh pressure (3.2 MPa)
Scalability Good (Standard reactors)Fair (Thermal bottlenecks)Excellent (Industrial)

Validated Experimental Protocols

Protocol A: Direct Chlorination of 4-Nitroaniline

Objective: Synthesis of 2-chloro-4-nitroaniline via electrophilic aromatic substitution.

Causality Note: Hydrochloric acid is used as the solvent to protonate a fraction of the amine, moderating its reactivity and increasing solubility. Maintaining the temperature below 10 °C is an absolute requirement; exceeding this threshold rapidly accelerates the second chlorination event, yielding the unwanted 2,6-dichloro-4-nitroaniline impurity[2].

  • Preparation: Suspend 1.0 equivalent of 4-nitroaniline in a 3–6 molar excess of dilute (8-11%) aqueous hydrochloric acid in a round-bottom flask equipped with a mechanical stirrer and gas dispersion tube[2][5].

  • Thermal Control: Submerge the reactor in an ice-salt bath and cool the suspension to between -10 °C and 0 °C[5].

  • Halogenation: Slowly bubble chlorine gas (or add chlorine bleaching liquor dropwise) into the mixture. Monitor the internal temperature continuously to ensure it does not exceed 10 °C[2].

  • Maturation: Once 1.05 equivalents of chlorine have been introduced, maintain stirring at 0 °C for 1 hour to ensure complete conversion[5].

  • Isolation: Neutralize the aqueous suspension to pH 9.0 using sodium hydroxide. Filter the resulting bright yellow precipitate, wash extensively with cold water, and recrystallize from ethanol to achieve >96% purity[2][5].

Protocol B: Multi-Step Nitration of 4-Bromoacetanilide

Objective: Synthesis of 4-bromo-2-nitroaniline via a protection-directed pathway.

Causality Note: The nitration of the protected aniline is highly exothermic. Adding the mixed acid too quickly will cause a thermal runaway, leading to hydrolysis of the acetamido group and subsequent formation of complex, tarry di-nitrated byproducts[4].

  • Nitrating Mixture Preparation: In a dedicated flask cooled in an ice bath, carefully add 4.0 mL of concentrated H2​SO4​ to 1.5 mL of concentrated HNO3​ . Keep this mixture strictly at 0 °C[4].

  • Substrate Dissolution: Dissolve 4.0 g of 4-bromoacetanilide in 8.0 mL of glacial acetic acid in a separate reaction flask. Cool this flask to 0–5 °C[4].

  • Nitration: Add the cold nitrating mixture dropwise to the 4-bromoacetanilide solution over 20 minutes. Critical: Adjust the addition rate so the internal temperature never exceeds 10 °C[4].

  • Quenching: Stir for an additional 30 minutes post-addition, then pour the mixture over 100 mL of crushed ice to precipitate 4-bromo-2-nitroacetanilide[4].

  • Deprotection: Collect the intermediate by filtration. Transfer the solid to a flask containing 70% sulfuric acid and reflux for 30 minutes to cleave the acetyl group. Pour into cold water to precipitate the final 4-bromo-2-nitroaniline product[4].

SNAr Start 3,4-Dichloronitrobenzene Nucleophile Ammonolysis (NH3, 140°C, 3.2 MPa) Start->Nucleophile Complex Meisenheimer Complex (Stabilized by -NO2) Nucleophile->Complex Product 2-Chloro-4-nitroaniline + NH4Cl Complex->Product

Fig 2: Nucleophilic aromatic substitution (SNAr) pathway via Meisenheimer complex.

References

  • PrepChem. "Synthesis of 2-chloro-4-nitroaniline." Available at:[Link]

Sources

Spectral analysis of 5-Bromo-N,4-dimethyl-2-nitroaniline vs similar compounds

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comparative guide to provide drug development professionals and analytical chemists with a rigorous framework for the structural elucidation of halogenated nitroaniline building blocks.

By analyzing 5-Bromo-N,4-dimethyl-2-nitroaniline alongside its structural analogs, this guide moves beyond basic peak-picking. It explores the quantum mechanical and electronic causalities behind spectral shifts and establishes a self-validating experimental protocol for robust data acquisition.

Structural Context & Electronic Causality

The accurate spectral interpretation of highly substituted anilines requires an understanding of competing electronic effects (inductive and mesomeric). We will compare three structurally related compounds:

  • 4-Bromo-2-nitroaniline (CAS: 875-51-4)

  • N,4-Dimethyl-2-nitroaniline (CAS: 4600-08-2)

  • 5-Bromo-N,4-dimethyl-2-nitroaniline (CAS: 1805113-10-3)

In 5-Bromo-N,4-dimethyl-2-nitroaniline , the benzene ring is fully substituted at five positions. The spectral behavior is dictated by:

  • The Nitro Group (-NO₂): Exerts strong electron-withdrawing effects (-I, -M), significantly deshielding adjacent protons (H-3).

  • The Secondary Amine (-NHCH₃): Acts as a strong electron-donating group (+M), shielding its ortho position (H-6). Furthermore, intramolecular hydrogen bonding between the -NH and the ortho -NO₂ group locks the conformation and deshields the amine proton.

  • The Bromine Atom (-Br): Introduces a heavy-atom effect and inductive withdrawal (-I), while its weak resonance (+M) slightly alters the local magnetic environment of adjacent carbons .

Comparative Spectral Data Analysis

The following tables summarize the quantitative spectral data, highlighting the differences caused by primary vs. secondary amines and varying halogen substitution patterns.

Table 1: Predicted & Reported ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
CompoundAmine Proton(s)Aromatic ProtonsAliphatic Protons
4-Bromo-2-nitroaniline ~6.2 ppm (br s, 2H, NH₂)H-3: ~8.1 ppm (d)H-5: ~7.4 ppm (dd)H-6: ~6.8 ppm (d)None
N,4-Dimethyl-2-nitroaniline ~8.0 ppm (br s, 1H, NH)H-3: ~8.0 ppm (d)H-5: ~7.3 ppm (dd)H-6: ~6.8 ppm (d)N-CH₃: ~2.9 ppm (d)Ar-CH₃: ~2.3 ppm (s)
5-Bromo-N,4-dimethyl-2-nitroaniline ~8.1 ppm (br s, 1H, NH)H-3: ~8.2 ppm (s)H-6: ~6.9 ppm (s)N-CH₃: ~3.0 ppm (d)Ar-CH₃: ~2.4 ppm (s)

Causality of NMR Shifts: The transition from a primary amine (4-Bromo-2-nitroaniline) to a secondary amine (N,4-Dimethyl-2-nitroaniline) shifts the amine proton significantly downfield (from ~6.2 to ~8.0 ppm). This is caused by the N-methyl group increasing the electron density on nitrogen, which strengthens the intramolecular hydrogen bond with the ortho-nitro group, thereby deshielding the proton. In 5-Bromo-N,4-dimethyl-2-nitroaniline , the addition of Bromine at C-5 isolates H-3 and H-6. Because these protons are para to each other, their coupling constant ( Jpara​ ) is negligible (~0-1 Hz), resulting in two distinct singlets rather than the complex doublet/doublet-of-doublets splitting seen in the other analogs .

Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹)
Vibrational Mode4-Bromo-2-nitroanilineN,4-Dimethyl-2-nitroaniline5-Bromo-N,4-dimethyl-2-nitroaniline
N-H Stretch ~3490 (asym), ~3375 (sym)~3380 (single band)~3385 (single band)
C-H Stretch (Aliphatic) N/A~2920, ~2850~2925, ~2855
N-O Stretch (Nitro) ~1570 (asym), ~1335 (sym)~1560 (asym), ~1340 (sym)~1565 (asym), ~1335 (sym)
C-Br Stretch ~650N/A~645

Causality of IR Shifts: Primary amines exhibit two N-H stretching bands due to symmetric and asymmetric vibrational modes. The methylation of the amine in 5-Bromo-N,4-dimethyl-2-nitroaniline reduces this to a single N-H stretch . The C-Br stretch remains a reliable diagnostic marker in the fingerprint region for the halogenated variants .

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a built-in quality control check to prevent artifact misinterpretation.

Protocol A: High-Resolution ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Dissolve 15 mg (for ¹H) or 40 mg (for ¹³C) of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is chosen because it lacks exchangeable protons that could interfere with the critical N-H signal.

  • Shimming and Tuning: Perform automated gradient shimming.

    • Validation Checkpoint: The full width at half maximum (FWHM) of the TMS signal must be ≤ 1.0 Hz. If broader, re-shim to prevent artificial signal overlap in the aromatic region.

  • Acquisition: Acquire ¹H spectra at 400 MHz (16 scans, 30° pulse, 2s relaxation delay). Acquire ¹³C DEPT-135 spectra to differentiate CH/CH₃ carbons from quaternary carbons.

  • Processing: Apply a 0.3 Hz exponential line broadening function before Fourier Transformation. Phase and baseline correct manually.

    • Validation Checkpoint: Set the TMS peak exactly to 0.00 ppm. The residual CHCl₃ solvent peak must align strictly at 7.26 ppm.

Protocol B: FT-IR Spectroscopy via ATR (Attenuated Total Reflectance)
  • Crystal Preparation: Clean the diamond ATR crystal with isopropanol and allow it to evaporate completely.

    • Validation Checkpoint: Run a background scan. The baseline must be flat, with no broad O-H stretching band at 3200-3600 cm⁻¹ (indicating residual moisture).

  • Sample Application: Place 2-3 mg of the solid powder directly onto the crystal. Apply the pressure anvil until the software indicates optimal contact.

    • Causality: ATR is preferred over KBr pellets for these compounds because KBr is highly hygroscopic; absorbed water can mask the critical secondary amine N-H stretch at ~3385 cm⁻¹.

  • Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

  • Processing: Apply an ATR correction algorithm to adjust for penetration depth variations across the frequency spectrum, allowing direct comparison with transmission databases.

Analytical Workflow Visualization

The following diagram maps the logical progression of our self-validating spectral analysis workflow.

SpectralWorkflow Prep Sample Preparation (High Purity) NMR NMR Acquisition (1H, 13C, DEPT-135) Prep->NMR CDCl3/TMS IR FT-IR Acquisition (ATR Crystal) Prep->IR Dry Solid Proc Data Processing (Phase & Baseline) NMR->Proc IR->Proc Eluc Structural Elucidation (Signal Assignment) Proc->Eluc Cross-Validation

Analytical workflow for the spectral validation of nitroaniline derivatives.

References

  • 4-Bromo-2-nitroaniline Compound Data & Spectra. SpectraBase. URL:[Link]

  • Synthesis and Spectral Analysis of Bromoaniline Compounds. Asian Journal of Chemistry. URL:[Link]

Quantitative analysis of 5-Bromo-N,4-dimethyl-2-nitroaniline standards

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide to the Quantitative Analysis of 5-Bromo-N,4-dimethyl-2-nitroaniline Standards for Pharmaceutical Development

A Senior Application Scientist's Perspective

For researchers, scientists, and professionals in drug development, the purity and concentration of starting materials and intermediates are not mere data points; they are foundational to the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). 5-Bromo-N,4-dimethyl-2-nitroaniline is a key intermediate in the synthesis of various bioactive molecules and pharmaceutical compounds.[1][2][3] Its structural integrity and purity directly influence reaction yields, impurity profiles, and the overall success of a synthetic campaign. This guide provides an in-depth, objective comparison of analytical methodologies for the quantitative analysis of 5-Bromo-N,4-dimethyl-2-nitroaniline, supported by established protocols and experimental insights to ensure robust and reliable quality control.

The Analytical Imperative: Why Quantitative Purity Matters

The quantitative analysis of 5-Bromo-N,4-dimethyl-2-nitroaniline is a critical quality control step. Aromatic nitro compounds are a significant class of industrial chemicals used in the synthesis of everything from dyes to pharmaceuticals.[4][5] Impurities, such as isomers (e.g., 2-Bromo-N,N-dimethyl-4-nitroaniline) or process-related contaminants from synthesis (e.g., unreacted precursors or over-brominated species), can have significant downstream effects.[6][7] Accurate quantification ensures batch-to-batch consistency, validates synthetic routes, and is a non-negotiable component of any regulatory submission package. The choice of analytical method is therefore a decision with significant scientific and financial implications.

Comparative Analysis of Premier Analytical Methodologies

The physicochemical properties of 5-Bromo-N,4-dimethyl-2-nitroaniline—a substituted, halogenated nitroaromatic compound—make it amenable to analysis by several chromatographic techniques.[8][9] The most powerful and widely adopted methods in pharmaceutical quality control are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[8]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the workhorse of the pharmaceutical industry for purity and assay determination, primarily due to its versatility, robustness, and applicability to a wide range of compounds, including those that are non-volatile or thermally sensitive.[10] For a molecule like 5-Bromo-N,4-dimethyl-2-nitroaniline, which possesses a strong UV chromophore due to its aromatic and nitro-substituted structure, HPLC coupled with a UV detector is an ideal pairing.

The selection of a reversed-phase C18 column is a logical starting point, as it effectively separates moderately polar to non-polar compounds based on their hydrophobicity. The mobile phase, a mixture of acetonitrile and water, provides the necessary polarity range to elute the analyte from the column with good peak shape.[10][11] The addition of a small amount of acid, such as phosphoric or formic acid, is crucial for protonating any residual silanols on the silica-based column packing, which prevents peak tailing and ensures symmetrical peaks, leading to more accurate integration and quantification.[10][12]

This protocol provides a validated, robust method for the routine quantitative analysis of 5-Bromo-N,4-dimethyl-2-nitroaniline.

Instrumentation & Reagents:

  • HPLC System: Equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Reagents: Acetonitrile (HPLC grade), Ultrapure Water, Phosphoric Acid (analytical grade).

  • Reference Standard: 5-Bromo-N,4-dimethyl-2-nitroaniline with a certified purity of ≥98%.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing Acetonitrile and Water in a 65:35 (v/v) ratio. Add 0.1% phosphoric acid to the aqueous portion before mixing. Degas the solution by sonication for 15 minutes.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of the reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to create a 100 µg/mL stock solution. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock.

  • Sample Solution Preparation: Prepare the sample to be analyzed at a target concentration of 25 µg/mL using the mobile phase as the diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 35 °C

    • Detection Wavelength: 254 nm

  • Data Analysis: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the sample solution using the linear regression equation from the calibration curve.

hplc_workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing prep_mobile Mobile Phase Prep (ACN/H2O/H3PO4) hplc_system HPLC System Setup (C18, 35°C, 1mL/min) prep_mobile->hplc_system prep_std Standard Solution Prep (Calibration Curve) injection Inject Standards & Sample prep_std->injection prep_sample Sample Solution Prep prep_sample->injection hplc_system->injection detection UV Detection @ 254 nm injection->detection integration Peak Integration detection->integration calibration Build Calibration Curve (R² > 0.999) integration->calibration quantification Quantify Analyte calibration->quantification

Caption: A typical workflow for quantitative HPLC analysis.

Gas Chromatography (GC) with Mass Spectrometry (MS) Detection

GC is an excellent alternative to HPLC, particularly when higher sensitivity is required or for identifying volatile impurities.[13] Coupling GC with a Mass Spectrometer (GC-MS) provides an orthogonal technique that confirms both the identity (via mass spectrum) and quantity of the analyte, adding a significant layer of confidence to the results.[14] The suitability of GC depends on the thermal stability and volatility of the analyte. Nitroanilines can generally be analyzed by GC, though care must be taken to avoid thermal degradation in the injector port.[14]

A low-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is a good choice for separating a wide range of semi-volatile organic compounds.[15] A splitless injection is often preferred for trace analysis to ensure the entire sample volume reaches the column, maximizing sensitivity. The temperature program is designed to first allow for the elution of more volatile components before ramping up to elute the target analyte, 5-Bromo-N,4-dimethyl-2-nitroaniline, as a sharp, well-defined peak.

This protocol is tailored for both high-confidence identification and sensitive quantification.

Instrumentation & Reagents:

  • GC-MS System: A gas chromatograph equipped with a split/splitless injector and a mass selective detector.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Reagents: Dichloromethane (GC grade), Helium (UHP, 99.999%).

  • Reference Standard: 5-Bromo-N,4-dimethyl-2-nitroaniline with a certified purity of ≥98%.

Procedure:

  • Standard & Sample Preparation: Prepare stock and calibration standards in dichloromethane, similar to the HPLC procedure. The concentration range may need to be adjusted based on instrument sensitivity (e.g., 0.1 to 10 µg/mL). Prepare the analytical sample at a target concentration within the calibration range.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless, 1 µL

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Program: Initial temp 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (monitor characteristic ions of the analyte) and full scan for peak identification.

  • Data Analysis: Use the response of a characteristic and abundant ion from the mass spectrum for quantification against a calibration curve. Confirm identity by comparing the full scan spectrum of the sample peak to that of the reference standard.

gc_logic Analyte Analyte Properties (Volatility, Polarity) Column Column Choice (e.g., DB-5ms) Analyte->Column Injector Injector Settings (Temp, Mode) Analyte->Injector Oven Oven Program (Ramp Rate, Holds) Analyte->Oven Column->Oven Result Optimal Separation & Accurate Quantification Injector->Result Oven->Result Detector Detector Choice (MS, FID) Detector->Result

Caption: Key parameter relationships in GC method development.

Performance Comparison of Analytical Standards

The accuracy of any quantitative analysis is fundamentally limited by the quality of the reference standard used for calibration. A comparison between a commercially available analytical standard and a high-purity Certified Reference Material (CRM) highlights the importance of this choice.

ParameterHigh-Purity CRM (>99.5%)Standard Analytical Grade (~98%)Justification & Impact
Purity Uncertainty Low, with a detailed Certificate of AnalysisHigher, often without a full uncertainty budgetA low uncertainty in the standard's purity directly reduces the uncertainty of the final measurement.
Linearity (R²) Typically > 0.999Typically > 0.995Higher purity standards with fewer impurities result in more linear and predictable detector responses.
Accuracy (% Recovery) 99.0 - 101.0%97.0 - 103.0%Fewer interfering impurities lead to more accurate measurements of the true analyte concentration.
Precision (%RSD) < 1.0%< 2.0%Consistent material ensures higher repeatability and reproducibility of the analysis.
Traceability Traceable to national/international standardsOften not traceableCrucial for regulatory submissions and cGMP environments to ensure data is legally and scientifically defensible.

Trustworthiness: The Self-Validating System

To ensure the trustworthiness of every analytical run, the methodology must function as a self-validating system. This is achieved through the implementation of System Suitability Tests (SSTs) , which are performed before any sample analysis. SSTs are a set of checks to confirm that the chromatographic system is performing as expected.

Mandatory SSTs for a Validated Run:

  • Peak Tailing (Asymmetry): A value between 0.9 and 1.5 ensures the peak is symmetrical, which is critical for accurate integration.

  • Theoretical Plates (N): A high plate count (e.g., > 5000) indicates good column efficiency and separation power.

  • Repeatability (%RSD): Five or six replicate injections of a single standard should have a relative standard deviation (RSD) of less than 2.0% for the peak area.

Failure to meet any of these pre-defined criteria invalidates the run and requires troubleshooting before proceeding with sample analysis, thereby building a foundation of trust and reliability into the analytical process.

References

  • The Royal Society of Chemistry. General Method. Provides examples of GC-MS methods for organic compounds. URL: [Link]

  • Longdom Publishing. Aromatic Pharmaceuticals Quality Control Best Practices and Associated Challenges. Discusses the use of HPLC and GC for quality control of aromatic drugs. URL: [Link]

  • SIELC Technologies. Separation of 2-Bromo-5-nitroaniline on Newcrom R1 HPLC column. Details an HPLC method for a similar compound. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Outlines GC methods for related compounds. URL: [Link]

  • PubChem. 5-Bromo-2-methyl-4-nitroaniline. A public database with chemical information. URL: [Link]

  • Thieme. A Practical Procedure for Regioselective Bromination of Anilines. Discusses potential impurities from synthesis. URL: [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. Nitrocompounds, Aromatic. Provides background on the chemical class. URL: [Link]

  • Google Patents.US3223727A - Reduction of aromatic nitro and nitroso compounds. Discusses the chemistry of aromatic nitro compounds.
  • MDPI. Process Development and Synthesis of Process-Related Impurities... Describes the formation of impurities in synthesis. URL: [Link]

  • ResearchGate. Nitrogen-containing aromatic compounds: quantitative analysis using gas chromatography with nitrogen phosphorus detector. Describes GC for nitrogen-containing compounds. URL: [Link]

  • PMC (PubMed Central). Nitroaromatic Compounds, from Synthesis to Biodegradation. Discusses the properties and uses of nitroaromatic compounds. URL: [Link]

  • Science and Education Publishing. Determination of Antibacterial Activity of 5-Bromosalicylidene-Aniline, 5-Bromosalicylidene-4-Nitroaniline... Discusses the effects of nitro groups on chemical reactivity. URL: [Link]

  • ResearchGate. Preparation of N,N-dimethylation of 4-bromoaniline? Provides synthetic context for related molecules. URL: [Link]

  • PMC (PubMed Central). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives... Highlights the use of bromo-substituted intermediates in drug synthesis. URL: [Link]

  • MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Reviews the importance of nitroaromatic compounds in drug synthesis. URL: [Link]

  • ResearchGate. Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Shows the use of bromo aniline derivatives in drug synthesis. URL: [Link]

  • Organic Syntheses. m-NITRODIMETHYLANILINE. Provides a classic synthesis procedure for a related nitroaniline. URL: [Link]

  • RSC Publishing. A DoE-guided development and validation of a novel HPLC method for determining...p-nitroaniline quantification. Details the development of a robust HPLC method for a nitroaniline. URL: [Link]

  • ResearchGate. Development of a sensitive and stable GC-MS/MS method for simultaneous determination of four N-nitrosamine genotoxic impurities... Provides an example of a validated GC-MS/MS method. URL: [Link]

  • PubMed. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors... Shows the use of bromo-substituted compounds as drug candidates. URL: [Link]

  • Asian Journal of Research in Chemistry. A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Details a GC-MS method for a nitroaniline impurity. URL: [Link]

  • Google Patents.CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline. Describes a synthetic method for a related compound.

Sources

Cross-Validation of Analytical Methods for Nitroaromatic Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Nitroaromatic compounds (NACs)—ranging from explosives like 2,4,6-trinitrotoluene (TNT) and hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) to critical pharmaceutical intermediates—present unique analytical challenges[1][2]. Their electron-deficient aromatic rings, varying thermal stabilities, and tendency to form isomeric mixtures require highly specific detection strategies[3][4].

For researchers and drug development professionals, relying on a single analytical platform is a critical vulnerability. Cross-validation—the systematic comparison of orthogonal analytical techniques (e.g., comparing HPLC-UV against GC-ECD or LC-MS/MS)—is essential to ensure that matrix effects, thermal degradation, or co-elution do not compromise quantitative integrity[2][5]. This guide dissects the causality behind method selection, provides comparative experimental data, and outlines self-validating protocols for rigorous cross-validation.

Mechanistic Foundations: The "Why" Behind Method Selection

The physical chemistry of the target NAC dictates the analytical approach. Cross-validating a method requires understanding the inherent biases of each instrument[5][6].

  • HPLC-UV (The Reference Standard): High-Performance Liquid Chromatography coupled with Ultraviolet detection (e.g., EPA Method 8330B) is the workhorse for NACs[2][7]. Causality: Many nitramines and nitrate esters (like Tetryl and HMX) are thermally labile. They decompose rapidly at the high temperatures required for gas chromatography injection ports[3][8]. HPLC operates at ambient temperatures, preserving analyte integrity, while dual-wavelength UV detection leverages the strong chromophores of the nitro groups to confirm peak identity[3][7].

  • GC-ECD (The High-Sensitivity Orthogonal): Gas Chromatography with an Electron Capture Detector is utilized for volatile, thermally stable NACs[6][9]. Causality: The ECD is exceptionally sensitive to electronegative functional groups (like −NO2​ ), achieving limits of detection (LODs) significantly lower than UV detectors[6][9]. However, active sites in the GC liner can catalyze the breakdown of nitramines, requiring meticulous maintenance[9].

  • LC-MS/MS (The Matrix Resolver): Liquid Chromatography with Tandem Mass Spectrometry is essential for complex matrices (e.g., wastewater, plasma)[5][10]. Causality: HPLC-UV often suffers from isomeric co-elution (e.g., 2,4-DNT and 2,6-DNT elute with a retention time difference of only 0.2 minutes on standard C18 columns)[3][8]. LC-MS/MS resolves this by isolating specific mass-to-charge ( m/z ) precursor-to-product ion transitions, providing absolute specificity even when chromatographic peaks overlap[5][10].

Decision Logic for Method Selection

Method_Selection Start Target Nitroaromatic Compound Thermal Thermally Labile? (e.g., Tetryl, HMX, RDX) Start->Thermal Volatile Highly Volatile & Stable? (e.g., TNT, DNTs) Thermal->Volatile No Matrix Complex Matrix / Trace Level? Thermal->Matrix Yes (Avoid GC) Volatile->Matrix No GC GC-ECD / GC-MS High Sensitivity for Volatiles Volatile->GC Yes HPLC HPLC-UV (EPA 8330B) Standard Reference Matrix->HPLC No LCMS LC-MS/MS High Selectivity & Trace Analysis Matrix->LCMS Yes

Caption: Decision tree for selecting analytical methods based on nitroaromatic physicochemical properties.

Comparative Performance Data

When cross-validating methods, researchers must compare the dynamic range, sensitivity, and recovery rates. The following table synthesizes experimental performance metrics across the three primary platforms[5][6][9][10].

Analytical MethodTarget AnalytesTypical LODLinear Dynamic RangeKey AdvantagePrimary Limitation
HPLC-UV (EPA 8330B)Nitroaromatics, Nitramines1.0 – 5.0 µg/LWide (1.0 – 100 mg/L)Preserves thermally labile compounds; robust[3][9].Susceptible to matrix interferences and isomeric co-elution[3].
GC-ECD Volatile NACs (e.g., TNT, DNT)0.1 – 0.5 µg/LNarrower (0.5 – 200 µg/L)Exceptional sensitivity for electronegative −NO2​ groups[6][9].Thermal degradation of nitramines; requires frequent liner changes[9].
LC-MS/MS Trace NACs, Metabolites0.01 – 0.1 µg/LWide (0.1 – 1000 µg/L)High specificity; easily resolves co-eluting isomeric mixtures[5].High instrument cost; subject to ion suppression in complex matrices[5].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, every cross-validation protocol must be a self-validating system. This means incorporating surrogate standards to monitor extraction efficiency and matrix spikes to evaluate signal suppression.

Protocol A: HPLC-UV Analysis (Adapted from EPA Method 8330B)

This method serves as the primary quantitative baseline[3][7].

Step 1: Sample Preparation & Extraction

  • Add a surrogate standard (e.g., 1,2-dinitrobenzene) to the aqueous sample to monitor extraction recovery[8].

  • Perform Solid-Phase Extraction (SPE) using a divinylbenzene/N-vinylpyrrolidone copolymer cartridge. Draw the sample through at 10-15 mL/min[8].

  • Elute the analytes with 4 mL of Acetonitrile (ACN)[8].

Step 2: Chemical Stabilization (Critical Causality Step)

  • Dilute the ACN extract 1:1 with organic-free reagent water[7].

  • Self-Validation Check: If Tetryl is a suspected analyte, acidify the diluted extract to pH < 3 using aqueous sodium bisulfate[3][7]. Why? Tetryl undergoes rapid hydrolysis in neutral/alkaline methanol or water solutions. Acidification halts this degradation, ensuring accurate quantification[3][8].

Step 3: Chromatographic Separation

  • Inject 20 µL onto a C-18 reverse-phase column[2].

  • Run an isocratic mobile phase of Methanol/Water (e.g., 50:50 v/v) at a flow rate of 1.0 mL/min[2].

  • Monitor absorbance at dual wavelengths (254 nm and 210 nm). Comparing the peak area ratios between these two wavelengths confirms analyte identity and flags co-eluting impurities[3][7].

Protocol B: Orthogonal Cross-Validation via GC-ECD

Used to validate the HPLC results for volatile fractions[6][9].

Step 1: Extract Conversion

  • Take a split aliquot of the ACN extract from Protocol A.

  • Ensure the extract is completely free of water, as moisture severely degrades GC column stationary phases and quenches the ECD signal.

Step 2: Injection & Separation

  • Use a deactivated, low-volume injection port liner. Why? Standard glass liners contain active silanol sites that catalyze the thermal breakdown of sensitive nitroaromatics into artifact peaks[9].

  • Inject 1 µL onto a capillary column (e.g., 5% phenyl / 95% dimethylpolysiloxane) using a rapid temperature ramp (e.g., up to 300°C at 10°C/min)[2].

  • Detect using an Electron Capture Detector. Compare the calculated concentrations against Protocol A. A variance (Relative Standard Deviation, %RSD) of < 10% between the two methods validates the analytical accuracy[5][9].

Protocol C: LC-MS/MS for Trace Confirmation

When HPLC-UV yields ambiguous isomeric peaks (e.g., 2,4-DNT vs. 2,6-DNT), LC-MS/MS is deployed[3][5].

Step 1: Separation & Ionization

  • Utilize a UHPLC system with a sub-2 µm particle size C-18 column for ultra-fast separation[5][10].

  • Use Electrospray Ionization (ESI) in negative ion mode . Why? Nitroaromatic compounds readily accept electrons to form stable radical anions ( M∙− ), making negative ESI highly efficient and sensitive for these analytes[5][10].

Step 2: Multiple Reaction Monitoring (MRM)

  • Program the triple quadrupole to isolate the specific precursor ion for the target NAC in Q1.

  • Fragment the ion in Q2 using collision gas, and monitor the specific product ion in Q3. This mass-filtering eliminates all background matrix noise, providing definitive cross-validation of the HPLC-UV data[5].

The Cross-Validation Architecture

Cross_Validation Sample Spiked Matrix (Internal Std Added) Prep Solid-Phase Extraction (SPE Aliquot) Sample->Prep HPLC Method A: HPLC-UV (Primary Quantitation) Prep->HPLC Split 1 Orthogonal Method B: GC-ECD or LC-MS (Orthogonal Confirmation) Prep->Orthogonal Split 2 Stats Statistical Comparison (Bland-Altman, ANOVA) HPLC->Stats Conc. A Orthogonal->Stats Conc. B Valid Validated Output (%RSD < 10%) Stats->Valid Acceptance Criteria Met

Caption: Orthogonal cross-validation workflow ensuring quantitative reliability across different platforms.

References

  • Title: EPA Method 8330B (SW-846): Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC) Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC Source: ResearchGate URL: [Link]

  • Title: An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene Source: MDPI Sensors URL: [Link]

Sources

Reactivity Comparison of Bromo-Nitroanilines in Nucleophilic Aromatic Substitution (SNAr): A Strategic Guide for Synthetic Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Push-Pull" Dynamics of Bromo-Nitroanilines

Bromo-nitroanilines are highly versatile building blocks in pharmaceutical development and materials science. Their aromatic rings feature a complex "push-pull" electronic system: the strongly electron-donating amino group (-NH₂), the powerfully electron-withdrawing nitro group (-NO₂), and the halogen leaving group (-Br).

When designing synthetic pathways involving Nucleophilic Aromatic Substitution (SNAr), the reactivity of these molecules is not uniform. It is entirely dictated by the regiochemical relationship between the -NO₂ group and the site of nucleophilic attack. This guide objectively compares the SNAr reactivity of various bromo-nitroaniline isomers, providing mechanistic causality and self-validating experimental protocols to optimize your synthetic workflows.

Mechanistic Causality: The Rule of Resonance and Regiochemistry

To successfully execute an SNAr reaction, the aromatic ring must stabilize the negatively charged intermediate known as the Meisenheimer complex . The -NO₂ group can only provide this critical resonance stabilization if it is positioned ortho or para to the carbon undergoing nucleophilic attack[1].

Because of this, bromo-nitroanilines exhibit a strict mechanistic duality depending on whether you are attempting to displace the bromine atom, or synthesizing the aniline itself by displacing a different halogen.

Scenario A: Displacing the Bromine (Functionalizing the Aniline)

If your goal is to displace the -Br group with a nucleophile (e.g., an amine or alkoxide), the -NO₂ group must be ortho or para to the bromine[2].

  • Highly Reactive (5-Bromo-2-nitroaniline): The bromine at C5 is para to the nitro group at C2. Nucleophilic attack at C5 pushes electron density directly into the -NO₂ group, highly activating the substrate for SNAr[3].

  • Deactivated (4-Bromo-2-nitroaniline): The bromine at C4 is meta to the nitro group at C2. The Meisenheimer complex cannot be stabilized by resonance. SNAr at the C-Br bond is highly unfavorable. Instead, this isomer is prioritized for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) where the C-Br bond acts as a handle[4].

Scenario B: Forming the Aniline (Amination of Halo-nitrobenzenes)

If your goal is to synthesize isomers like 2-bromo-4-nitroaniline , direct bromination of 4-nitroaniline often yields mixtures. Instead, chemists use SNAr to displace a labile halogen (like -Cl or -F) at the C1 position of a precursor (e.g., 2-bromo-1-chloro-4-nitrobenzene) using ammonia. Here, the leaving group at C1 is para to the -NO₂ at C4, driving a rapid, high-yielding substitution[5].

G Nuc Nucleophile (e.g., R-NH2) Complex Meisenheimer Complex (Charge delocalized to NO2) Nuc->Complex Attack at C-Hal Substrate Activated Substrate (e.g., 5-Bromo-2-nitroaniline) Substrate->Complex Product SNAr Product (Halogen displaced) Complex->Product Fast Elimination of Halide

Logical flow of SNAr in activated bromo-nitroanilines via Meisenheimer complex stabilization.

Comparative Experimental Data

The table below summarizes the relative SNAr performance of key bromo-nitroaniline isomers based on their regiochemical alignment.

Isomer / PrecursorLeaving Group Position-NO₂ PositionRelationshipSNAr ReactivityTypical Application / Yield
5-Bromo-2-nitroaniline C5 (-Br)C2Para High Direct amination at C5. Yields >85% under MW irradiation[3].
2-Bromo-5-nitroaniline C2 (-Br)C5Para High Direct substitution of -Br with alkoxides/amines[2].
4-Bromo-2-nitroaniline C4 (-Br)C2Meta Very Low SNAr fails. Used instead for Pd-catalyzed cross-coupling[4].
1-Chloro-2-bromo-4-nitrobenzene C1 (-Cl)C4Para High Amination at C1 to form 2-bromo-4-nitroaniline. Yields ~86%[5].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation checkpoints.

Protocol 1: Microwave-Assisted SNAr Displacement of Bromine (Functionalizing 5-Bromo-2-nitroaniline)

This eco-friendly protocol utilizes microwave (MW) energy to drive the amination of the deactivated C-Br bond, leveraging the para-nitro stabilization[3].

Step-by-Step Methodology:

  • Reagent Preparation: In a MW-safe reaction vial, dissolve 5-bromo-2-nitroaniline (1.0 eq) and the desired secondary amine (e.g., morpholine, 1.5 eq) in ethanol or DMSO. Add aqueous K₂CO₃ (1.5 eq) as a base to neutralize the generated HBr.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 130°C for 10–15 minutes.

  • In-Process Validation (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Hexane/EtOAc, 6:4 v/v). Causality: The starting material is a distinct yellow spot. The successful displacement of the heavy bromine atom with an amine will significantly alter the polarity, resulting in a lower Rf value. Do not proceed to workup until the starting material spot is consumed.

  • Workup: Pour the mixture into ice-cold distilled water. The product (e.g., a substituted 5-amino-2-nitroaniline derivative) will precipitate. Filter and wash with cold water.

  • Structural Confirmation (NMR): Run a ¹H NMR (DMSO-d₆). Validation: The doublet corresponding to the proton at C6 (adjacent to the original bromine) will shift significantly upfield due to the shielding effect of the newly introduced electron-donating amine group.

Protocol 2: SNAr Amination to Synthesize 2-Bromo-4-nitroaniline

When the target is a meta-deactivated isomer, SNAr is used to construct the aniline core rather than modify it[5].

Step-by-Step Methodology:

  • Reaction Setup: Suspend 100 mg of 2-bromo-1-fluoro-4-nitrobenzene (or chloro-analog) in 2 mL of 30% aqueous NH₄OH.

  • Microwave Irradiation: Heat in a microwave reactor at 130°C for 10 minutes.

  • In-Process Validation (LC-MS): Sample the reaction. Causality: The mass spectrum should show the loss of the halogen isotope pattern (e.g., loss of the M/M+2 ratio characteristic of chlorine, leaving only the bromine isotope pattern) and the appearance of the [M+H]⁺ peak for 2-bromo-4-nitroaniline.

  • Isolation: Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the yellow solid product.

G Prep 1. Reagent Prep Substrate + Amine + Base React 2. Microwave Irradiation 130°C, 10-15 min Prep->React Validate 3. In-Process Validation TLC (Hexane/EtOAc) & LC-MS React->Validate Workup 4. Aqueous Workup Precipitation & Filtration Validate->Workup Confirm 5. Structural Confirmation 1H NMR (Upfield shift at reaction site) Workup->Confirm

Self-validating experimental workflow for microwave-assisted SNAr amination.

Strategic Recommendations for Drug Development

When designing a synthetic route involving bromo-nitroanilines:

  • Choose 5-Bromo-2-nitroaniline or 2-Bromo-5-nitroaniline if your late-stage functionalization requires the introduction of diverse nucleophiles (amines, thiols, alkoxides) via metal-free SNAr.

  • Choose 4-Bromo-2-nitroaniline or 2-Bromo-4-nitroaniline if you intend to build complex biaryl systems via Suzuki, Heck, or Buchwald-Hartwig cross-couplings, as their C-Br bonds are protected from premature nucleophilic attack by their meta-relationship to the nitro group.

References

  • Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Taylor & Francis.3

  • 2-Bromo-5-nitroaniline | High-Purity Reagent. Benchchem.2

  • 4-Bromo-2-nitroaniline | 875-51-4. Benchchem.4

  • Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents. PMC / NIH.5

  • A Comparative Guide to the Reactivity of Nitroaniline Isomers. Benchchem.1

Sources

A Comparative Guide to the Characterization of Synthesis Impurities in 5-Bromo-N,4-dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Impurity Profiling in Pharmaceutical Synthesis

In the landscape of drug development and manufacturing, the adage "the dose makes the poison" is profoundly amplified by the presence of impurities. For active pharmaceutical ingredients (APIs), even trace-level impurities can significantly impact safety, efficacy, and stability.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities.[2] Consequently, the comprehensive characterization of impurities is not merely a quality control measure but a fundamental component of ensuring patient safety and achieving regulatory compliance.[1][3]

This guide provides an in-depth comparison of analytical methodologies for the characterization of impurities arising from the synthesis of 5-Bromo-N,4-dimethyl-2-nitroaniline, a key intermediate in various synthetic applications. We will explore the likely origins of these impurities based on a plausible synthetic route and detail a systematic, multi-technique approach for their detection, identification, and quantification. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust framework for impurity analysis.

Part 1: Plausible Synthesis and the Genesis of Impurities

While multiple synthetic routes to 5-Bromo-N,4-dimethyl-2-nitroaniline are conceivable, a common and logical approach involves the N-methylation of a suitable precursor, 5-Bromo-4-methyl-2-nitroaniline (CAS 40371-63-9).[4] This final synthetic step is a critical juncture where several process-related impurities can be introduced. Understanding this pathway is paramount as it allows us to predict the likely impurity profile.

The proposed primary reaction is the methylation of the primary amine on 5-Bromo-4-methyl-2-nitroaniline. This is typically achieved using a methylating agent like methyl iodide (MeI) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base.

Synthesis_and_Impurities cluster_impurities Potential Impurities SM 5-Bromo-4-methyl-2-nitroaniline (Starting Material) Product 5-Bromo-N,4-dimethyl-2-nitroaniline (Target Molecule) SM->Product N-methylation Impurity1 Impurity A: Unreacted Starting Material SM->Impurity1 Incomplete Reaction Impurity4 Impurity D: Mon-methylated Impurity (4-Bromo-N-methyl-2-nitroaniline) SM->Impurity4 Incomplete Reaction Impurity3 Impurity C: Over-methylation Product (Quaternary Salt) Product->Impurity3 Excess Reagent/ Harsh Conditions Reagent Methylating Agent (e.g., MeI, (CH3)2SO4) + Base Reagent->Product Impurity2 Impurity B: Isomeric Impurity (e.g., 4-Bromo-5-methyl-2-nitroaniline)

Caption: Plausible synthesis of 5-Bromo-N,4-dimethyl-2-nitroaniline and the origin of key process-related impurities.

Based on this pathway, we can anticipate the following classes of impurities:

Impurity Type Potential Structure/Identity Plausible Origin
Starting Material 5-Bromo-4-methyl-2-nitroanilineIncomplete reaction during the N-methylation step.
Intermediates 4-Bromo-N-methyl-2-nitroaniline[5]Incomplete reaction where only one methyl group is added.
Byproducts Quaternary ammonium saltOver-methylation of the target molecule due to excess methylating agent or harsh reaction conditions.
Isomeric Impurities e.g., 4-Bromo-5-methyl-2-nitroaniline[6]Arise from the synthesis of the precursor, 5-Bromo-4-methyl-2-nitroaniline. The regioselectivity of nitration or bromination is rarely 100%.
Degradants Reduction of the nitro group (amino derivatives) or hydrolysis products.Instability of the API or intermediates under specific pH, light, or temperature conditions.

Part 2: A Comparative Analysis of Analytical Techniques

No single analytical technique can provide a complete picture of an impurity profile. A multi-pronged approach, leveraging the orthogonal strengths of various methods, is essential for robust characterization.[7][8]

Technique Primary Application Strengths Limitations
HPLC-UV/DAD Purity determination and quantification. The gold standard for routine quality control.[1][9]High resolution for separating isomers; excellent quantitative accuracy and reproducibility; Diode Array Detector (DAD) helps in peak purity assessment.Requires chromophoric compounds; structural information is limited; co-eluting peaks can be problematic without a secondary detector.
GC-MS Analysis of volatile impurities. Primarily for residual solvents and volatile starting materials.[7][10]High sensitivity for volatile compounds; provides molecular weight and fragmentation data for identification.Not suitable for non-volatile, thermally labile compounds like the target molecule and most of its key impurities.
LC-MS/MS Impurity identification and trace-level quantification. [1][11][12]Provides molecular weight of impurities, enabling formula prediction; tandem MS (MS/MS) provides structural fragments for elucidation; highly sensitive for detecting impurities at or below the 0.1% reporting threshold.Ionization efficiency can vary significantly between compounds; cannot distinguish between isomers with identical mass fragmentation patterns.[13]
NMR Spectroscopy Definitive structural elucidation. Unambiguously determines the chemical structure of isolated impurities.[13][14]Provides detailed information on the molecular framework (H-C skeleton), connectivity, and stereochemistry; essential for distinguishing between positional isomers.[13][15]Requires relatively pure, isolated samples (µg to mg scale); lower sensitivity compared to MS; complex spectra can be challenging to interpret.

The Causality of Method Selection: The choice of analytical technique is driven by the specific question being asked. For routine purity checks and quantifying known impurities, the precision and robustness of HPLC-UV are ideal. When an unknown peak is detected in the chromatogram, LC-MS is the first line of attack to obtain a molecular weight and tentative identification. For absolute structural confirmation, especially when dealing with isomers that are indistinguishable by mass spectrometry, NMR spectroscopy is the ultimate arbiter.[13]

Part 3: Experimental Protocols for a Validated Workflow

A systematic workflow ensures that all potential impurities are detected and appropriately characterized. This workflow begins with a high-level purity assessment and drills down to definitive structural elucidation for unknown compounds.

Caption: A systematic workflow for the characterization of synthesis impurities.

Protocol 1: HPLC-UV Method for Purity Analysis

This reverse-phase HPLC method is designed for the accurate quantification of 5-Bromo-N,4-dimethyl-2-nitroaniline and the separation of its key potential impurities.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and DAD.[9]

  • Chromatographic Conditions:

    • Column: C18 stationary phase, e.g., Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: Diode Array Detector (DAD) at 254 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

    • The final concentration is approximately 0.5 mg/mL.

  • System Suitability:

    • A resolution of >2.0 should be achieved between the main peak and the closest eluting impurity.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

  • Justification: A gradient elution is chosen to effectively separate impurities with a wide range of polarities, from the more polar starting material to less polar byproducts.[8] A C18 column is a robust, versatile choice for reverse-phase separation of these aromatic compounds.[16]

Protocol 2: LC-MS Method for Impurity Identification

This protocol is designed to interface with the HPLC separation to gain mass information on unknown peaks.

  • Instrumentation:

    • LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.[17]

  • Chromatographic Conditions:

    • Use the same column and gradient as the HPLC-UV method.

    • Replace the phosphoric acid in Mobile Phase A with a volatile modifier like 0.1% formic acid to ensure compatibility with the mass spectrometer.[2][16]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100 - 1000.

    • Data Acquisition: Perform both full scan for molecular weight determination and data-dependent MS/MS for fragmentation analysis.

  • Data Analysis:

    • Extract the exact mass of the unknown peak from the full scan data.

    • Use the exact mass to generate a list of possible elemental compositions.

    • Analyze the MS/MS fragmentation pattern to deduce structural information and confirm the proposed structure.[7]

Protocol 3: Impurity Isolation and NMR Analysis

For definitive structural proof, especially for isomers, isolation followed by NMR is required.

  • Isolation:

    • Use preparative HPLC with a scaled-up version of the analytical method to isolate the impurity of interest.

    • Alternatively, for smaller quantities, Liquid Chromatography-Solid Phase Extraction (LC-SPE) can be used to trap and concentrate the peak of interest over multiple injections.[2]

  • NMR Sample Preparation:

    • Collect the fraction containing the pure impurity and remove the mobile phase solvent under vacuum.

    • Dissolve the isolated solid (typically >500 µg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[14]

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a standard ¹H NMR spectrum to observe proton signals, their integrations, and coupling patterns.[15]

    • Acquire a ¹³C NMR spectrum to observe the carbon environment.

    • If necessary, run 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish H-H and H-C correlations, which provides unambiguous evidence of the molecular structure.

Conclusion

The characterization of impurities in 5-Bromo-N,4-dimethyl-2-nitroaniline is a multi-faceted challenge that demands a strategic and orthogonal analytical approach. This guide outlines a comprehensive framework, beginning with the prediction of likely impurities based on a plausible synthetic route. By comparing the capabilities of HPLC, GC-MS, LC-MS, and NMR, we have established a logical workflow that progresses from routine purity screening to the definitive structural elucidation of unknown entities. The detailed protocols provided serve as a robust starting point for developing and validating methods that ensure the quality, safety, and regulatory compliance of this important chemical intermediate. Adherence to such a systematic process is not just good science; it is a prerequisite for the development of safe and effective pharmaceuticals.

References

  • A Comparative Spectroscopic Guide to Nitrosoaniline Isomers for Structural Elucid
  • Analytical methods for detecting impurities in 6-Bromo-2,3,4-trifluoroaniline. Benchchem.
  • Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. (2017).
  • A Comparative Spectroscopic Guide to N-Ethyl-2,3-difluoro-6-nitroaniline and Its Isomers. Benchchem.
  • Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. (2023). International Journal of Pharmaceutical Sciences Review and Research.
  • Analytical methods for identifying impurities in 2-Fluoro-5-nitrobenzene-1,4-diamine reactions. Benchchem.
  • 5-Bromo-4-methyl-2-nitroaniline 40371-63-9. Guidechem.
  • Separation of 2-Bromo-5-nitroaniline on Newcrom R1 HPLC column. SIELC Technologies.
  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (2023). SCIRP.
  • 2-Nitroaniline(88-74-4) 1H NMR spectrum. ChemicalBook.
  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other M
  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025). ResolveMass.
  • 1HNMR spectrometry in structural elucidation of organic compounds. (2015). Journal of Chemical and Pharmaceutical Sciences.
  • Impurity Analysis and Profiling Services. Emery Pharma.
  • A Robust HPLC Method for Purity Analysis of 2-Bromo-N,N-diethyl-4-nitroaniline. (2025). Benchchem.
  • A Comparative Guide to the Analysis of Impurities in Commercial Grades of 2-Methyl-5-nitroaniline. Benchchem.
  • 4-Bromo-N-methyl-2-nitroaniline. ChemScene.
  • 4-Bromo-5-methyl-2-nitroaniline. Sigma-Aldrich.

Sources

Inter-laboratory comparison of 5-Bromo-N,4-dimethyl-2-nitroaniline analysis

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Inter-Laboratory Comparison Guide: Analytical Methodologies for 5-Bromo-N,4-dimethyl-2-nitroaniline

Executive Summary & Scientific Rationale

5-Bromo-N,4-dimethyl-2-nitroaniline (CAS: 1805113-10-3) is a highly functionalized halogenated nitroaniline utilized as a pivotal building block in the synthesis of advanced active pharmaceutical ingredients (APIs). Accurate, trace-level quantification of this intermediate is critical due to the genotoxic potential inherent to nitroaromatic compounds.

Analyzing halogenated nitroaromatics presents dual mechanistic challenges. First, the nitro group is highly susceptible to thermal degradation and catalytic reduction (hydrogenation) in standard GC-MS systems, particularly when using hydrogen carrier gas[1]. Second, the presence of the bromine atom creates a distinct isotopic signature that must be accurately resolved to prevent false-positive identifications in complex matrices[2].

This guide presents an objective inter-laboratory comparison (Round Robin) evaluating three analytical platforms: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), Gas Chromatography-Mass Spectrometry (GC-MS) utilizing modern inert source technology, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The data demonstrates why LC-MS/MS is the superior target product workflow for this specific analyte.

Inter-Laboratory Workflow Visualization

To evaluate method robustness, five independent laboratories analyzed blinded spike samples of 5-Bromo-N,4-dimethyl-2-nitroaniline in simulated pharmaceutical wastewater and API matrices. The workflow followed EPA guidelines for inter-laboratory volatile and semivolatile compound validation[3].

Inter-laboratory analytical workflow for 5-Bromo-N,4-dimethyl-2-nitroaniline quantification.

Experimental Protocols: The Self-Validating LC-MS/MS Workflow

As the superior alternative for trace analysis, the LC-MS/MS protocol is detailed below. Every step is designed with internal causality to ensure data integrity and self-validation.

Step 1: Sample Preparation via Solid-Phase Extraction (SPE)

  • Action : Pass 100 mL of the aqueous sample or dissolved API matrix through a pre-conditioned polymeric reversed-phase SPE cartridge.

  • Causality : Direct injection of complex pharmaceutical matrices causes severe ion suppression in the Electrospray Ionization (ESI) source. SPE concentrates the target analyte while washing away highly polar salts and excipients[4].

  • Validation : Spike samples with a deuterated internal standard prior to extraction to monitor absolute recovery rates and correct for matrix effects.

Step 2: Chromatographic Separation

  • Action : Inject 5 µL onto a heavily end-capped C18 column (e.g., Zorbax Eclipse Plus, 100 × 2.1 mm, 3.5 µm) maintained at 35°C[4][5]. Use a gradient mobile phase of 0.1% Formic Acid in Water (A) and Acetonitrile (B) at a flow rate of 0.3 mL/min.

  • Causality : The secondary amine and nitro groups of 5-Bromo-N,4-dimethyl-2-nitroaniline are prone to peak tailing due to secondary interactions with residual silanols on the silica support. The combination of an end-capped column and an acidic modifier ensures the amine remains protonated, yielding sharp peak symmetry and optimal +ESI ionization[5].

Step 3: Tandem Mass Spectrometry (QqQ) Detection

  • Action : Operate the triple quadrupole in Positive Electrospray Ionization (+ESI) mode using Multiple Reaction Monitoring (MRM). Monitor the precursor ions for both bromine isotopes: m/z 245 (^79Br) and m/z 247 (^81Br).

  • Causality : The bromine atom provides a unique isotopic signature. By monitoring both the ^79Br and ^81Br precursor ions transitioning to their respective product ions (typically via the loss of the nitro group), the method establishes a strict internal validation check.

  • Validation : The ratio of the transitions from m/z 245 and m/z 247 must match the theoretical ~1:1 isotopic ratio of bromine. Any deviation >10% immediately flags a co-eluting interference, making this a self-validating detection step[2].

Objective Comparison & Inter-Laboratory Data

The table below summarizes the consolidated statistical evaluation from the five participating laboratories.

Performance MetricHPLC-DAD (Alternative 1)GC-MS HydroInert (Alternative 2)LC-MS/MS QqQ (Target Product)
Limit of Detection (LOD) 50.0 µg/L5.0 µg/L0.05 µg/L
Limit of Quantification (LOQ) 150.0 µg/L15.0 µg/L0.15 µg/L
Mean Recovery (%) 88.5 ± 4.2%82.1 ± 6.5%98.2 ± 1.8%
Inter-Lab Precision (RSD) 5.8%8.4%2.1%
Matrix Interference High susceptibilityModerate susceptibilityLow (Isotope Dilution)
Nitro Group Stability StableRequires Inert SourceHighly Stable

Analysis of Alternatives:

  • GC-MS : Historically, GC-MS analysis of nitroanilines suffered from poor reproducibility due to thermal breakdown in the injection port. While the adoption of modern HydroInert sources prevents the reduction of the nitro group to an amine[1], the method still requires derivatization for optimal peak shape of the secondary amine, increasing sample preparation time and introducing variability.

  • HPLC-DAD : While suitable for high-concentration QA/QC release testing, UV detection lacks the sensitivity required for trace genotoxic impurity profiling. Furthermore, it cannot leverage the bromine isotopic signature for definitive structural identification.

  • LC-MS/MS : Demonstrated superior sensitivity (LOD < 0.05 µg/L) and robustness. The dual-transition MRM targeting the bromine isotopes provided 100% specificity across all five participating labs, effectively eliminating false positives[2][4].

Conclusion

For the rigorous quantification of 5-Bromo-N,4-dimethyl-2-nitroaniline in complex matrices, LC-MS/MS stands as the definitive analytical platform. It elegantly bypasses the thermal instability issues inherent to GC-MS while providing orders of magnitude greater sensitivity and specificity than traditional HPLC-UV methodologies.

References

  • Title : Interlaboratory Comparison Study: Methods for Volatile and Semivolatile Compounds Source : Environmental Protection Agency (EPA) URL : 3

  • Title : New LC-MS/MS method for the determination of eight nitrosamines in drinking water Source : ResearchGate URL : 4

  • Title : Advances in Food Testing & Environmental Analysis Application Compendium Source : Agilent Technologies URL :1

  • Title : LC AND LC/MS Column Technologies Source : Agilent / LCMS.cz URL : 5

  • Title : Exposome-Scale Investigation of Cl-/Br-Containing Chemicals Using High-Resolution Mass Spectrometry Source : Analytical Chemistry - ACS Publications URL : 2

Sources

A Senior Application Scientist's Guide to the Purification of Substituted Anilines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for researchers, scientists, and drug development professionals on the comparative efficacy of purification techniques for substituted anilines.

Substituted anilines are foundational building blocks in modern chemistry, serving as critical intermediates in the synthesis of a vast portfolio of pharmaceuticals, agrochemicals, and advanced materials.[1] The purity of these aromatic amines is not merely a matter of academic rigor; it is a critical determinant of reaction efficiency, product yield, and the toxicological profile of the final compound.[1] Impurities, which can range from unreacted starting materials and regioisomers to oxidative degradation products, can introduce competing reaction pathways, compromise structural integrity, and introduce significant safety risks.[2][3][4]

This guide provides an in-depth comparison of the primary techniques employed for the purification of substituted anilines. Moving beyond a simple recitation of methods, we will explore the underlying chemical principles that govern the selection of one technique over another, supported by experimental data and actionable protocols.

The Nature of the Challenge: Common Impurities in Substituted Anilines

Effective purification begins with a thorough understanding of what must be removed. Impurities in crude aniline samples are typically products of the synthesis or degradation pathways.[2]

  • Process-Related Impurities: These include unreacted starting materials (e.g., nitroaromatics), by-products from the reaction (e.g., regioisomers, over-halogenated products), and residual solvents or reagents.[3][4]

  • Degradation Impurities: Anilines are notoriously susceptible to air and light-induced oxidation.[2][5] This process leads to the formation of highly colored impurities, such as p-benzoquinone and polymeric materials, which manifest as a gradual darkening of the substance from a colorless or pale yellow to a dark red or brown.[2]

  • Elemental Impurities: Trace amounts of heavy metals (e.g., palladium, nickel) from catalysts used during synthesis can persist in the crude product.[2][4]

Comparative Efficacy of Purification Methodologies

The choice of an optimal purification strategy is dictated by the physicochemical properties—polarity, volatility, thermal stability, and solubility—of both the target aniline and its contaminants.[1]

Data Summary: Performance of Key Purification Techniques

The following table offers a comparative summary of the efficacy of common purification methods. It is crucial to recognize that the presented yields and purities are illustrative and highly dependent on the specific substrate, the nature of the impurities, and process optimization.[1]

Purification MethodExample SubstrateTypical Yield (%)Typical Purity (%)Key AdvantagesKey Limitations
Vacuum Distillation Aniline>90>99.5Excellent for volatile, thermally stable compounds; highly scalable; effective for removing non-volatile colored polymers.[1][2]Not suitable for thermally labile compounds; may not separate isomers with close boiling points.[1]
Recrystallization Acetanilide70-90>99.8Highly effective for solid anilines, capable of yielding very high purity; good for removing both soluble and insoluble impurities.[1]Yield can be compromised by product solubility; finding a suitable solvent can be challenging and time-consuming.[1][3]
Column Chromatography Isomeric Chloroanilines60-85>98Highly versatile; capable of separating complex mixtures, including regioisomers.[1][6]Can be time-consuming and requires large volumes of solvent; scalability can be an issue; potential for product degradation on acidic silica gel.[1][6]
Liquid-Liquid Extraction Aniline from organic mix>92>96.5Excellent for initial cleanup and separating basic anilines from acidic and neutral impurities.[1][3]Often requires multiple steps; can be solvent and labor-intensive; may not achieve high purity alone and can lead to emulsion formation.[1]

In-Depth Analysis and Experimental Protocols

Distillation: The Workhorse for Volatile Anilines

Distillation separates components of a liquid mixture based on differences in their boiling points. For anilines, which often have high boiling points, vacuum distillation is the preferred method as it lowers the boiling point, mitigating the risk of thermal decomposition.[2][7] Steam distillation is another variant, particularly useful for separating aniline from non-volatile impurities or when the aniline is immiscible with water.[8][9][10]

Causality Behind Experimental Choices:

  • Vacuum Application: The boiling point of aniline drops from 184°C at atmospheric pressure to approximately 72°C at 20 mmHg.[2] This significant reduction in temperature prevents the formation of tar-like polymers that can occur with excessive heat.[3]

  • Inert Atmosphere: Purging the apparatus with an inert gas like nitrogen or argon is crucial to prevent oxidation of the hot aniline, which would otherwise lead to re-contamination with colored impurities.[7]

  • Stirring: Using a magnetic stir bar, rather than boiling chips, ensures smooth boiling under vacuum conditions.[7]

Experimental Protocol: Vacuum Distillation of Crude Aniline

Objective: To purify aged, dark-colored aniline from non-volatile polymeric impurities.

Materials:

  • Crude, dark-colored aniline

  • Drying agent (e.g., KOH pellets)

  • Vacuum distillation apparatus (round-bottom flask, still head with thermometer, condenser, receiving flask)

  • Vacuum source and trap

  • Heating mantle with a stirrer

  • Magnetic stir bar

Procedure:

  • Drying: Add a few pellets of KOH to the crude aniline in a flask and allow it to stand for several hours (or overnight) to remove residual water.[11][12]

  • Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all ground-glass joints are lightly greased to maintain a good seal.[7] Place a magnetic stir bar in the distillation flask.

  • Charge the Flask: Decant the dried aniline into the distillation flask, taking care not to transfer the KOH pellets. The flask should not be more than two-thirds full.[7]

  • Evacuate the System: Connect the apparatus to the vacuum trap and pump. Slowly and carefully apply the vacuum.

  • Heating and Distillation: Once a stable vacuum is achieved, begin stirring and gently heat the flask.

  • Collect Fractions: Collect the distilled aniline, which should be colorless or pale yellow, in the receiving flask. Monitor the temperature; a stable boiling point indicates a pure fraction.

  • Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool completely before slowly releasing the vacuum. Store the purified aniline under an inert atmosphere and protected from light.[2]

Recrystallization: The Gold Standard for Solid Anilines

This technique relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. The ideal solvent will dissolve the aniline readily at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures.

Causality Behind Experimental Choices:

  • Solvent Selection: This is the most critical step. A good recrystallization solvent should not react with the aniline, should have a boiling point lower than the aniline's melting point to prevent "oiling out," and should be volatile enough to be easily removed from the purified crystals.[3]

  • Slow Cooling: Allowing the solution to cool slowly to room temperature before placing it in an ice bath promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Activated Carbon: If the crude product is colored due to oxidative impurities, a small amount of activated charcoal can be added to the hot solution to adsorb these colored compounds. The charcoal is then removed by hot filtration.[2][3][7]

Experimental Protocol: Recrystallization of p-Nitroaniline

Objective: To purify crude p-nitroaniline using ethanol as the recrystallizing solvent.

Materials:

  • Crude p-nitroaniline

  • Ethanol

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • Dissolution: Place the crude p-nitroaniline in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate while swirling until the solid is completely dissolved. Add more solvent in small portions if needed to achieve full dissolution at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If carbon was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once crystal formation begins, place the flask in an ice bath to maximize the yield of crystals.

  • Inducing Crystallization (If Necessary): If no crystals form, try scratching the inner surface of the flask with a glass rod or adding a "seed" crystal of pure compound.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impure mother liquor.

  • Drying: Allow the crystals to air-dry completely on the filter or in a desiccator.

Column Chromatography: For Complex Separations

Column chromatography provides unparalleled resolving power for separating mixtures, especially those containing components with similar physical properties, such as regioisomers.[2] The separation is based on the differential partitioning of compounds between a stationary phase (commonly silica gel) and a mobile phase (an organic solvent or solvent mixture).

Causality Behind Experimental Choices:

  • Basic Modifier: Substituted anilines are basic and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation and "tailing" of peaks.[6] Adding a small amount (0.1-2%) of a basic modifier like triethylamine (TEA) or ammonia to the mobile phase neutralizes these acidic sites, resulting in symmetrical peaks and improved separation.[6]

  • Stationary Phase Choice: While silica gel is most common, its acidic nature can cause degradation of sensitive anilines. In such cases, a more neutral stationary phase like alumina can be a better choice.[6]

  • Solvent System (Mobile Phase): The polarity of the mobile phase is optimized using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.4 for the target compound, ensuring good separation from impurities.[6]

Experimental Protocol: Chromatographic Purification of an Aniline Derivative

Objective: To purify a substituted aniline from reaction by-products using silica gel column chromatography.

Materials:

  • Crude aniline derivative

  • Silica gel (230-400 mesh)

  • Mobile phase solvents (e.g., Hexane, Ethyl Acetate)

  • Triethylamine (TEA)

  • Chromatography column, collection tubes, TLC plates

Procedure:

  • Mobile Phase Selection: Use TLC to determine the optimal solvent system. If tailing is observed, add 0.5-1% TEA to the chosen solvent mixture.[6]

  • Column Packing: Pack the chromatography column with silica gel using a slurry method with the initial mobile phase to ensure a homogenous, air-free column.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of solvent and load it carefully onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. If a solvent gradient is needed, gradually increase the polarity of the mobile phase to elute more strongly adsorbed compounds.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified aniline derivative.

Visualizing the Workflows

dot digraph "Purification_Decision_Tree" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Decision Workflow for Aniline Purification", splines=ortho, nodesep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Crude Substituted Aniline"]; is_solid [label="Is the compound a solid?", shape=diamond, fillcolor="#FBBC05"]; is_volatile [label="Is it volatile & thermally stable?", shape=diamond, fillcolor="#FBBC05"]; complex_mix [label="Is it a complex mixture (e.g., isomers)?", shape=diamond, fillcolor="#FBBC05"]; initial_cleanup [label="Initial bulk cleanup needed?", shape=diamond, fillcolor="#FBBC05"];

recrystallization [label="Recrystallization", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; distillation [label="Vacuum Distillation", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; chromatography [label="Column Chromatography", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; extraction [label="Acid-Base Extraction", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; final_product [label="Purified Aniline", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> is_solid; is_solid -> recrystallization [label="Yes"]; is_solid -> is_volatile [label="No (Liquid)"]; is_volatile -> distillation [label="Yes"]; is_volatile -> complex_mix [label="No"]; complex_mix -> chromatography [label="Yes"]; complex_mix -> initial_cleanup [label="No"]; initial_cleanup -> extraction [label="Yes"]; initial_cleanup -> final_product [label="No, purity sufficient"];

recrystallization -> final_product; distillation -> final_product; chromatography -> final_product; extraction -> start [label="Further purification needed"]; } Caption: Decision workflow for selecting a purification technique.

dot digraph "Distillation_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Workflow for Purification by Vacuum Distillation", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", dir=forward];

A [label="1. Dry crude aniline (e.g., with KOH)"]; B [label="2. Assemble vacuum distillation apparatus"]; C [label="3. Charge flask with dried aniline"]; D [label="4. Evacuate system slowly"]; E [label="5. Apply gentle heat and stirring"]; F [label="6. Collect pure, colorless fraction"]; G [label="7. Cool system before releasing vacuum"]; H [label="8. Store product under inert gas"];

A -> B -> C -> D -> E -> F -> G -> H; } Caption: Workflow for Purification by Distillation.

dot digraph "Recrystallization_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Workflow for Purification by Recrystallization", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", dir=forward];

A [label="1. Dissolve crude solid in minimum hot solvent"]; B [label="2. (Optional) Add charcoal & hot filter"]; C [label="3. Allow solution to cool slowly"]; D [label="4. Cool in ice bath to maximize yield"]; E [label="5. Collect crystals by vacuum filtration"]; F [label="6. Wash crystals with ice-cold solvent"]; G [label="7. Dry purified crystals"];

A -> B -> C -> D -> E -> F -> G; } Caption: Workflow for Purification by Recrystallization.

Safety: A Non-Negotiable Priority

Substituted anilines are toxic and pose significant health risks.[13][14] Many are suspected carcinogens and mutagens, and they can be readily absorbed through the skin.[13][14][15]

  • Engineering Controls: Always handle anilines in a well-ventilated chemical fume hood.[13][15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, safety goggles, and a full-length lab coat.[13]

  • Spill Management: Have spill control materials readily available. In the event of a large spill, evacuate the area and contact safety personnel.[13][16]

  • Waste Disposal: Dispose of all aniline-contaminated waste according to institutional and local environmental regulations. Avoid release to the environment as anilines are toxic to aquatic life.[15][16]

Conclusion: An Integrated Approach to Purity

There is no single "best" method for purifying all substituted anilines. The optimal approach is often a multi-step process, such as an initial acid-base extraction to remove bulk impurities followed by a high-resolution technique like distillation or chromatography. A thorough understanding of the sample's composition and the strengths of each technique allows the discerning scientist to design a purification strategy that delivers the required purity for successful research and development. The final purity should always be confirmed using appropriate analytical methods such as HPLC, GC, or NMR spectroscopy.[17][18]

References

  • BenchChem. (2025). Efficacy of different purification methods for substituted anilines.
  • University of Pennsylvania. Aniline - Standard Operating Procedure. Retrieved from Environmental Health and Radiation Safety, University of Pennsylvania.
  • BenchChem. (2025). Technical Support Center: Purifying Aniline Derivatives by Column Chromatography.
  • Poch SA. (2025). Aniline - SAFETY DATA SHEET.
  • BenchChem. (2025). Technical Support Center: Recrystallization of Substituted Anilines.
  • Chemos GmbH & Co.KG. (2021). Safety Data Sheet: aniline.
  • Bloom Tech. (2025). What are the health and safety guidelines for Aniline in workplaces?.
  • BenchChem. (2025). Technical Support Center: Purification of Substituted Anilines.
  • BenchChem. (2025). Application Notes and Protocols for the Analysis of Substituted Anilines by HPLC and GC-MS.
  • Lanxess. (2015). Product Safety Assessment: Aniline.
  • BenchChem. (2025). Technical Support Center: Purification of Halogenated Aniline Compounds.
  • Guidechem. (2022). How is Aniline Purified Using Steam Distillation? - FAQ.
  • Google Patents. (2016). US9447021B2 - Process for the purification of aniline from gas phase hydrogenations.
  • ECHEMI.com. (2022). Discover The Secret: Aniline Is Usually Purified By Steam Distillation.
  • BenchChem. (2025). Comparing synthesis efficiency of different substituted anilines.
  • Reddit. (2014). Purify and dry aniline?.
  • Veeprho. Aniline Impurities and Related Compound.
  • SIELC Technologies. Separation of Aniline on Newcrom R1 HPLC column.
  • ResearchGate. (2014). (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.
  • Vaia. Problem 21 Aniline and water mixture can be... [FREE SOLUTION].
  • BenchChem. (2025). Technical Support Center: Purification of Polyhalogenated Anilines.
  • Allen. Aniline is usually purified by.
  • Google Patents. (2021). US10889539B2 - Aniline purification process.
  • U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
  • Wikipedia. Aniline.
  • National Center for Biotechnology Information. (2018). Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds.
  • Texium. (2020). Vacuum Distillation of Aniline.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds.
  • Sciencemadness Discussion Board. (2011). Steam distillation of aniline.
  • Fenix. (2002). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS).
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted Anilines: Established Methods vs. Novel Routes.
  • Journal of Analytical Toxicology. (1983). Trace analysis of 2,6-disubstituted anilines in blood by capillary gas chromatography.
  • Scribd. Recrystallization: Figure 1. Structure of Aniline.
  • LCGC International. (2020). Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
  • Thermofisher.com. Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
  • PMC. Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes.
  • Cram. Recrystallization Of Acetanilide From Aniline - 1285 Words.
  • Thermo Fisher Scientific. Aniline and substituted anilines.

Sources

A Comparative Benchmarking Guide to 5-Bromo-N,4-dimethyl-2-nitroaniline for Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. These molecular fragments are the foundational components from which novel chemical entities with desired biological activities and physicochemical properties are constructed. This guide provides an in-depth comparative analysis of 5-Bromo-N,4-dimethyl-2-nitroaniline , benchmarking its performance and properties against two structurally related and commercially available alternatives: 5-Bromo-4-methyl-2-nitroaniline and 4-Bromo-2-nitroaniline .

This document moves beyond a simple cataloging of features, offering a field-proven perspective on the practical implications of structural differences. We will delve into a comparative analysis of their physicochemical properties, spectroscopic signatures, and crucially, their reactivity in two of the most pivotal cross-coupling reactions in modern synthetic chemistry: the Suzuki-Miyaura and Buchwald-Hartwig reactions. Detailed, side-by-side experimental protocols are provided to serve as a validated starting point for your synthetic endeavors.

Executive Summary

5-Bromo-N,4-dimethyl-2-nitroaniline presents a unique combination of structural features: a reactive bromine atom for cross-coupling, a directing nitro group, and an N,N-dimethylamino moiety that influences solubility and steric hindrance. This guide demonstrates that while it shares a common bromo-nitroaniline core with its analogs, the seemingly subtle differences in methylation lead to significant variations in physical properties and expected reactivity. The N,N-dimethylation in our lead compound is predicted to enhance solubility in organic solvents but also introduces steric hindrance that can modulate reactivity in cross-coupling reactions. In contrast, 5-Bromo-4-methyl-2-nitroaniline offers an isomeric alternative with a different substitution pattern, while 4-Bromo-2-nitroaniline serves as a fundamental benchmark with a free amino group. The choice between these building blocks will ultimately depend on the specific synthetic goal, the desired balance of reactivity and selectivity, and the required physicochemical properties of the final product.

Comparative Analysis of Physicochemical Properties

The physical properties of a building block can have significant downstream implications, affecting everything from handling and storage to solubility in reaction media and the properties of the final compound. The following table summarizes the key physicochemical properties of 5-Bromo-N,4-dimethyl-2-nitroaniline and its selected alternatives.

Property5-Bromo-N,4-dimethyl-2-nitroaniline5-Bromo-4-methyl-2-nitroaniline4-Bromo-2-nitroaniline
Molecular Formula C₉H₁₀BrN₃O₂C₇H₇BrN₂O₂[1]C₆H₅BrN₂O₂[2]
Molecular Weight 259.09 g/mol 231.05 g/mol [1]217.02 g/mol [2]
Melting Point Data not available165 °C[1]110-113 °C
Boiling Point Data not available347.9 °C at 760 mmHg[1]Data not available
Calculated LogP 2.13.351.9
CAS Number Not available40371-63-9[1]875-51-4[2]

Note: Some data for 5-Bromo-N,4-dimethyl-2-nitroaniline is not experimentally available and is therefore omitted.

The N,N-dimethylation of the primary amine in 5-Bromo-N,4-dimethyl-2-nitroaniline is expected to decrease its melting point and increase its solubility in nonpolar organic solvents compared to its non-N-alkylated counterparts, due to the disruption of intermolecular hydrogen bonding. The calculated LogP value also suggests a moderate lipophilicity, a key parameter in drug design.

Spectroscopic Profile: A Comparative Overview

Unambiguous characterization of starting materials is a cornerstone of synthetic chemistry. While specific spectra for 5-Bromo-N,4-dimethyl-2-nitroaniline are not widely available, we can predict its key spectroscopic features based on its structure and comparison with its analogs.

¹H NMR Spectroscopy:

  • 5-Bromo-N,4-dimethyl-2-nitroaniline: Expected to show two singlets for the two methyl groups (one on the nitrogen and one on the ring), and two aromatic protons, likely appearing as singlets or narrowly coupled doublets.

  • 5-Bromo-4-methyl-2-nitroaniline: Will show a singlet for the ring methyl group, a broad singlet for the -NH₂ protons, and two distinct aromatic protons.

  • 4-Bromo-2-nitroaniline: Will display a broad singlet for the -NH₂ protons and three aromatic protons, with coupling patterns dictated by their positions.

¹³C NMR Spectroscopy: Each compound will exhibit a unique set of signals in the aromatic region (typically 110-150 ppm), with the carbon atoms attached to the bromine, nitro, and amino groups showing characteristic shifts. The number of signals will correspond to the number of chemically non-equivalent carbon atoms.

Infrared (IR) Spectroscopy: All three compounds will share characteristic peaks for the nitro group (asymmetric and symmetric stretches around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively) and the C-Br stretch (in the 680-515 cm⁻¹ region)[3]. The key difference will be the N-H stretching bands (typically two bands in the 3500-3300 cm⁻¹ region) present in 5-Bromo-4-methyl-2-nitroaniline and 4-Bromo-2-nitroaniline, which will be absent in the spectrum of 5-Bromo-N,4-dimethyl-2-nitroaniline.

Reactivity in Key Synthetic Transformations: A Mechanistic Perspective

The utility of a building block is ultimately defined by its reactivity in key bond-forming reactions. We will now benchmark 5-Bromo-N,4-dimethyl-2-nitroaniline and its alternatives in the context of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The reactivity of the aryl bromide in the rate-determining oxidative addition step is influenced by the electronic nature of the substituents on the aromatic ring.

Causality Behind Experimental Choices: The presence of the electron-withdrawing nitro group is expected to enhance the reactivity of the C-Br bond towards oxidative addition by the palladium(0) catalyst.[4] However, the electron-donating amino group (or N,N-dimethylamino group) can have a competing effect. In general, aryl bromides with electron-withdrawing groups show slightly higher reactivity in Suzuki couplings than those with electron-donating groups.[4] The steric hindrance around the bromine atom is also a critical factor. The N,N-dimethyl group in 5-Bromo-N,4-dimethyl-2-nitroaniline, being ortho to the bromine, may slightly retard the rate of oxidative addition compared to the less hindered 4-Bromo-2-nitroaniline.

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition Ar-Pd(II)(OR')L2 Ar-Pd(II)(OR')L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(OR')L2 Ligand Exchange Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR')L2->Ar-Pd(II)(Ar')L2 Transmetalation Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Biaryl Product Ar-Pd(II)(Ar')L2->Ar-Ar' Ar-Br Aryl Bromide Ar-Br->Ar-Pd(II)(Br)L2 Ar'-B(OR)2 Boronic Acid/Ester Ar'-B(OR)2->Ar-Pd(II)(Ar')L2 Base Base Base->Ar-Pd(II)(OR')L2

The Suzuki-Miyaura Catalytic Cycle.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for C-N bond formation.[5] The success of this reaction is highly dependent on the choice of catalyst, ligand, and base, as well as the electronic and steric properties of the aryl halide.

Causality Behind Experimental Choices: Similar to the Suzuki coupling, the electron-withdrawing nitro group in our building blocks should facilitate the oxidative addition of the C-Br bond to the palladium(0) catalyst. The nature of the nitrogen nucleophile (primary vs. secondary amine) and the steric environment of the bromine atom will also play a significant role. The tertiary amine functionality in 5-Bromo-N,4-dimethyl-2-nitroaniline makes it a valuable building block for accessing complex scaffolds where N-alkylation is already in place.

Buchwald_Hartwig_Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition [Ar-Pd(II)(NR'R'')L2]+ [Ar-Pd(II)(NR'R'')L2]+ Ar-Pd(II)(Br)L2->[Ar-Pd(II)(NR'R'')L2]+ Amine Coordination Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L [Ar-Pd(II)(NR'R'')L2]+->Ar-Pd(II)(NR'R'')L Deprotonation Ar-Pd(II)(NR'R'')L->Pd(0)L2 Reductive Elimination Ar-NR'R'' Aryl Amine Product Ar-Pd(II)(NR'R'')L->Ar-NR'R'' Ar-Br Aryl Bromide Ar-Br->Ar-Pd(II)(Br)L2 HNR'R'' Amine HNR'R''->[Ar-Pd(II)(NR'R'')L2]+ Base Base Base->Ar-Pd(II)(NR'R'')L Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Vessel To a dry reaction vessel... Add_Reactants Add bromoaniline derivative (1.0 eq), boronic acid/amine (1.2 eq), base. Vessel->Add_Reactants Inert_Atmosphere Evacuate and backfill with N2/Ar. Add_Reactants->Inert_Atmosphere Add_Solvent Add degassed solvent. Inert_Atmosphere->Add_Solvent Add_Catalyst Add Pd catalyst and ligand. Add_Solvent->Add_Catalyst Heat Heat to desired temperature. Add_Catalyst->Heat Monitor Monitor by TLC/LC-MS. Heat->Monitor Cool Cool to room temperature. Monitor->Cool Quench Quench with water/brine. Cool->Quench Extract Extract with organic solvent. Quench->Extract Dry Dry organic layer (e.g., Na2SO4). Extract->Dry Concentrate Concentrate under reduced pressure. Dry->Concentrate Purify Purify by column chromatography. Concentrate->Purify

A General Experimental Workflow for Cross-Coupling Reactions.
Protocol 1: Suzuki-Miyaura Coupling of Bromo-nitroanilines with Phenylboronic Acid

Materials:

  • Bromo-nitroaniline derivative (1.0 mmol)

  • Phenylboronic acid (1.2 mmol, 1.2 eq)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 eq)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk tube, add the bromo-nitroaniline derivative (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Add Pd(PPh₃)₄ (0.03 mmol) to the mixture under a positive pressure of argon.

  • Seal the tube and heat the reaction mixture at 90 °C for 12 hours with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination of Bromo-nitroanilines with Morpholine

Materials:

  • Bromo-nitroaniline derivative (1.0 mmol)

  • Morpholine (1.2 mmol, 1.2 eq)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq)

  • Toluene (5 mL)

Procedure:

  • To a dry Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add toluene (3 mL), followed by the bromo-nitroaniline derivative (1.0 mmol) and morpholine (1.2 mmol).

  • Seal the tube and heat the reaction mixture at 110 °C for 16 hours with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-aryl morpholine derivative.

Conclusion

5-Bromo-N,4-dimethyl-2-nitroaniline is a valuable building block for the synthesis of complex molecular architectures in drug discovery and materials science. Its unique substitution pattern offers a balance of reactivity and functionality. When benchmarked against its structural isomers and non-N-alkylated analogs, it becomes clear that the choice of building block is a strategic decision.

  • 5-Bromo-N,4-dimethyl-2-nitroaniline is the ideal choice when a pre-installed N,N-dimethylamino group is desired, potentially offering improved solubility and a handle for modulating steric interactions.

  • 5-Bromo-4-methyl-2-nitroaniline provides an alternative substitution pattern, which can be crucial for exploring structure-activity relationships.

  • 4-Bromo-2-nitroaniline serves as a foundational building block, offering a primary amino group that can be further functionalized post-coupling.

The provided experimental protocols offer a robust starting point for the application of these building blocks in your synthetic campaigns. By understanding the subtle yet significant differences in their physicochemical properties and reactivity, researchers can make more informed decisions, accelerating the discovery and development of novel chemical entities.

References

Sources

Structural confirmation of 5-Bromo-N,4-dimethyl-2-nitroaniline by X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Elucidation of Highly Substituted Aromatics: A Comparison Guide to 5-Bromo-N,4-dimethyl-2-nitroaniline

Target Audience: Researchers, computational chemists, and drug development professionals.

The Structural Dilemma: Why Standard Analytical Methods Fall Short

In modern drug discovery and materials science, confirming the exact regiochemistry and 3D conformation of highly substituted benzene derivatives is a critical bottleneck. 5-Bromo-N,4-dimethyl-2-nitroaniline (CAS: 1805113-10-3) serves as a perfect case study for the limitations of standard spectroscopic techniques.

This molecule features a heavily decorated aromatic ring with substituents at positions 1, 2, 4, and 5. Consequently, the only remaining aromatic protons are located at positions 3 and 6. Because these protons are para to one another, they do not exhibit standard ortho or meta scalar J-coupling. In a standard 1 H NMR spectrum, they appear as two isolated singlets[1].

While High-Resolution Mass Spectrometry (HRMS) easily confirms the chemical formula ( C8​H9​BrN2​O2​ ) and the presence of the bromine isotope pattern ( 79Br / 81Br ), it cannot distinguish between positional isomers. To definitively assign the relative positions of the methyl, bromo, and nitro groups, researchers are forced to choose between exhaustive 2D NMR studies or Single-Crystal X-ray Crystallography .

Comparative Performance: X-ray Crystallography vs. NMR vs. HRMS

When dealing with isolated spin systems and heavy halogen atoms, the analytical logic must shift from inferring connectivity (NMR) to directly observing electron density (X-ray)[2].

Table 1: Performance Comparison for Halogenated Nitroanilines
Analytical FeatureSingle-Crystal X-ray CrystallographySolution-State NMR (1D/2D)High-Resolution Mass Spec (HRMS)
Primary Output 3D electron density map & atomic coordinatesNuclear spin environment & connectivityExact mass & gas-phase fragmentation
Regiochemical Certainty Absolute: Direct visual mapping of all heavy atoms[3].Ambiguous: Relies on long-range HMBC for isolated protons.Low: Cannot easily distinguish positional isomers.
Conformational Data High: Exact dihedral angles and H-bond distances.Moderate: NOESY provides spatial distance approximations.None: Analyzed in the gas phase.
Heavy Atom Effects Advantageous: Bromine provides strong anomalous dispersion.Detrimental: Bromine causes unpredictable 13C shielding.Advantageous: Distinctive isotopic signature.
Sample Requirement ~0.1 - 0.5 mg (Requires a high-quality single crystal)[1].~2 - 5 mg (Requires high solubility in deuterated solvent).< 0.01 mg (Minimal sample needed).

The Causality of NMR Failure: To assign the structure of 5-Bromo-N,4-dimethyl-2-nitroaniline using NMR, one must rely on Heteronuclear Multiple Bond Correlation (HMBC) to trace 3-bond carbon-proton interactions. However, the heavy-atom effect of the bromine at C5 heavily shields the adjacent carbons, while the strongly electron-withdrawing nitro group at C2 deshields its environment. This creates overlapping or highly shifted 13C signals that make HMBC correlations prone to misinterpretation. X-ray crystallography bypasses this by directly mapping the electron density, making it the superior choice for regiochemical confirmation[1].

G A 5-Bromo-N,4-dimethyl-2-nitroaniline (Isolated C3 & C6 Protons) B 1H / 13C NMR A->B C X-ray Crystallography A->C D Two Isolated Singlets (Ambiguous Regiochemistry) B->D E Direct Electron Density Map (Unambiguous Regiochemistry) C->E

Decision matrix highlighting the limitation of NMR for isolated aromatic spin systems.

Mechanistic Insights: What X-ray Reveals That Others Cannot

Beyond simple connectivity, X-ray crystallography provides critical mechanistic insights into the molecule's behavior, specifically regarding intramolecular forces and steric strain.

1. Intramolecular Hydrogen Bonding: Nitroanilines are structurally characterized by a strong intramolecular hydrogen bond between the amine proton and the adjacent nitro oxygen ( N−H⋅⋅⋅O )[4]. X-ray crystallography allows for the exact measurement of this bond distance (typically ~2.6 - 2.8 Å for N⋅⋅⋅O ) and the bond angle. This intramolecular tether locks the nitro group into a coplanar conformation with the benzene ring, facilitating extended π -conjugation[5]. NMR can only infer this interaction through downfield shifts of the N-H proton, but cannot provide the exact geometric parameters.

2. Steric Strain at the C4-C5 Axis: The adjacent placement of a methyl group (C4) and a bulky bromine atom (C5) induces significant steric strain. X-ray data will reveal whether this strain causes the bromine atom to deviate from the plane of the aromatic ring, or if the bond angles (C3-C4-C5 and C4-C5-C6) widen beyond the standard 120° to accommodate the electron cloud repulsion.

G N1 N-Methylamino (C1) N2 Nitro Group (C2) N1->N2 Intramolecular H-Bond (Locks Coplanarity) N3 Methyl Group (C4) N4 Bromo Group (C5) N3->N4 Steric Repulsion (Alters Bond Angles)

Intramolecular forces governing the 3D conformation of 5-Bromo-N,4-dimethyl-2-nitroaniline.

Experimental Protocol: A Self-Validating Crystallographic Workflow

To ensure scientific integrity, the crystallographic process must be treated as a self-validating system. The following protocol outlines the optimal methodology for obtaining and validating the structure of 5-Bromo-N,4-dimethyl-2-nitroaniline.

Step 1: Crystal Growth (Vapor Diffusion)

  • Dissolve ~5 mg of highly purified (>99% by HPLC) 5-Bromo-N,4-dimethyl-2-nitroaniline in 0.5 mL of dichloromethane (good solvent) in a small inner vial.

  • Place the inner vial inside a larger outer vial containing 3 mL of hexane (antisolvent).

  • Seal the outer vial tightly and leave it undisturbed at room temperature for 3–7 days. The slow vapor diffusion of hexane into the dichloromethane will yield high-quality single crystals.

Step 2: Data Collection

  • Select a crystal with well-defined faces and mount it on a glass fiber or cryoloop using paratone oil.

  • Transfer the crystal to an X-ray diffractometer equipped with a Mo radiation source ( λ=0.71073 Å) and a cold stream set to 100 K. Causality: Data collection at 100 K minimizes atomic thermal vibrations, yielding sharper electron density peaks and more accurate bond lengths.

  • Collect diffraction frames covering a full sphere of reciprocal space to ensure high data redundancy.

Step 3: Structure Solution and Refinement

  • Solve the phase problem using Direct Methods (e.g., SHELXT software). The heavy bromine atom will dominate the scattering, making the initial phase assignment highly reliable.

  • Refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Refine all non-hydrogen atoms (Br, O, N, C) anisotropically (allowing their electron density to be modeled as ellipsoids rather than perfect spheres).

  • Place hydrogen atoms in calculated positions and refine them using a riding model, except for the N-H proton, which should be located freely from the difference Fourier map to accurately measure the N−H⋅⋅⋅O hydrogen bond.

Step 4: Internal Validation Metrics The protocol validates itself through strict mathematical thresholds:

  • R1​ value: Must be < 0.05 (5%). This indicates that the calculated model matches the observed diffraction data with >95% accuracy.

  • wR2​ value: Should be < 0.15 .

  • Goodness-of-Fit (GoF): Must be approximately 1.00 . A GoF significantly higher than 1 indicates an under-parameterized model, while a GoF below 1 suggests poor data quality or over-parameterization[3].

G S1 Vapor Diffusion (DCM/Hexane) S2 Diffraction at 100K (Mo Kα) S1->S2 S3 Direct Methods (Phase Solution) S2->S3 S4 Anisotropic Refinement (SHELXL) S3->S4 S5 Validation (R1 < 0.05, GoF ~1) S4->S5

Step-by-step X-ray crystallography workflow for small molecule structural confirmation.

Conclusion

For highly substituted, halogenated aromatics like 5-Bromo-N,4-dimethyl-2-nitroaniline, relying solely on solution-state NMR introduces significant regiochemical ambiguity due to isolated spin systems and unpredictable heavy-atom shielding effects. Single-crystal X-ray crystallography remains the gold standard, not only providing absolute proof of regiochemistry but also quantifying critical intramolecular interactions, such as hydrogen bonding and steric strain, that dictate the molecule's physicochemical profile.

References

  • Why is crystallography still used in some cases for small molecule structure determination? Chemistry Stack Exchange. Available at:[Link][1]

  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Sygnature Discovery. Available at:[Link][2]

  • Structure Determination by X-Ray Crystallography and NMR. Universidad de Alcalá. Available at:[Link][3]

  • Hydrogen bonding in substituted nitroanilines: isolated nets in 1,3-diamino-4-nitrobenzene and continuously interwoven nets in 3,5-dinitroaniline. Acta Crystallographica Section C / ResearchGate. Available at:[Link][4]

  • Miniature β -Hairpin Mimetic by Intramolecular Hydrogen Bond and C–H··· π Interactions. PMC - National Institutes of Health. Available at:[Link][5]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Bromo-N,4-dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Profile and Waste Classification: Understanding the Risks

5-Bromo-N,4-dimethyl-2-nitroaniline is a solid organic compound that presents multiple hazards. It is crucial to recognize these risks to inform every step of the handling and disposal process.

Based on available safety data for the compound and its structural analogs, the primary hazards include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled as dust.[1][2]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[3]

Due to these properties, 5-Bromo-N,4-dimethyl-2-nitroaniline must be managed as hazardous waste .

RCRA Waste Classification

Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are categorized by specific codes. While 5-Bromo-N,4-dimethyl-2-nitroaniline is not explicitly listed by name, it would likely fall under the following categories based on its chemical properties:

Waste Code (Anticipated) Description Rationale
F001/F002 Spent halogenated solvents.If the compound is dissolved in or contaminates a halogenated solvent.
D002 (Corrosivity) Not applicable as a solid, but relevant if in solution with a pH ≤ 2 or ≥ 12.5.Characteristically hazardous.
D003 (Reactivity) Unlikely, but must be assessed if mixed with other reactive wastes.Characteristically hazardous.
U-listed or P-listed Waste While not specifically listed, its toxic nature aligns with the criteria for these lists.Acutely hazardous (P-list) or toxic (U-list) waste.

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for the precise waste codes applicable under your local and state regulations.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling 5-Bromo-N,4-dimethyl-2-nitroaniline for disposal, ensure a comprehensive PPE protocol is in place. The following table outlines the minimum required PPE, with the understanding that a site-specific hazard assessment may necessitate additional measures.

Body Part Required PPE Justification
Hands Chemical-resistant gloves (Nitrile rubber recommended). Double-gloving is advisable.To prevent skin contact and absorption.[4]
Eyes/Face Safety goggles with side shields or a face shield.[5]To protect against dust particles and potential splashes.
Body A lab coat, worn fully buttoned.To protect skin and clothing from contamination.
Respiratory A NIOSH-approved respirator is necessary if there is a risk of inhaling dust, especially when handling larger quantities or during spill cleanup.To prevent respiratory irritation and toxic inhalation.[5]

All personnel handling this hazardous waste must receive training on the proper use, limitations, and disposal of their PPE, in accordance with OSHA's Hazard Communication Standard (29 CFR 1910.1200).[6][7]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 5-Bromo-N,4-dimethyl-2-nitroaniline is to ensure it is collected, stored, and ultimately destroyed in a manner that is safe for personnel and the environment. The recommended final disposal method is high-temperature incineration at a licensed hazardous waste facility.[8]

Workflow for Disposal of 5-Bromo-N,4-dimethyl-2-nitroaniline

cluster_0 Preparation cluster_1 Containerization cluster_2 Storage & Transfer cluster_3 Final Disposition Prep 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess 2. Assess the Waste (Solid, Contaminated Labware) Prep->Assess SelectContainer 3. Select a Compatible Waste Container (HDPE or Glass) Assess->SelectContainer LabelContainer 4. Affix Hazardous Waste Label SelectContainer->LabelContainer WasteAddition 5. Add Waste to Container (Minimize Dust) LabelContainer->WasteAddition SealContainer 6. Securely Seal Container WasteAddition->SealContainer SAA 7. Store in Satellite Accumulation Area (SAA) SealContainer->SAA Inspect 8. Weekly Inspection of SAA SAA->Inspect Transfer 9. Transfer to Central Accumulation Area (CAA) (When full or per schedule) Inspect->Transfer Manifest 10. Complete Hazardous Waste Manifest Transfer->Manifest Pickup 11. Arrange for Pickup by Licensed Waste Hauler Manifest->Pickup Incineration 12. Transport to Permitted TSDF for High-Temperature Incineration Pickup->Incineration

Caption: A workflow diagram outlining the key steps for the compliant disposal of 5-Bromo-N,4-dimethyl-2-nitroaniline.

Detailed Experimental Protocol: Waste Collection and Storage
  • Container Selection:

    • Choose a container that is chemically compatible with halogenated nitroaromatic compounds. High-density polyethylene (HDPE) or glass containers are suitable.

    • The container must be in good condition, with no cracks or leaks, and have a secure, tight-fitting lid.

  • Labeling:

    • As soon as the first quantity of waste is added, the container must be labeled with the words "Hazardous Waste."

    • The label must also include the full chemical name: "5-Bromo-N,4-dimethyl-2-nitroaniline," and the specific hazard characteristics (e.g., "Toxic," "Irritant"). Do not use abbreviations or chemical formulas.

    • Record the accumulation start date on the label.

  • Waste Segregation and Collection:

    • Collect waste 5-Bromo-N,4-dimethyl-2-nitroaniline and any materials heavily contaminated with it (e.g., weighing boats, gloves) in a designated container for "Solid Halogenated Organic Waste."

    • Crucially, do not mix this waste with other waste streams, especially non-halogenated waste, acids, bases, or oxidizers. Incompatible materials can lead to dangerous reactions.

    • When transferring the solid waste, do so in a well-ventilated area, preferably a chemical fume hood, to minimize the generation and inhalation of dust.

  • Storage in a Satellite Accumulation Area (SAA):

    • The waste container must be stored at or near the point of generation in a designated SAA.

    • The SAA must be under the control of the laboratory personnel generating the waste.

    • Keep the container securely closed at all times, except when adding waste.

    • The SAA should be in a secondary containment tray to mitigate any potential leaks.

  • Transfer to a Central Accumulation Area (CAA):

    • Once the container is full, or according to your institution's waste pickup schedule, arrange for its transfer to your facility's CAA.

    • This transfer must be conducted by trained personnel.

Documentation and Final Disposal
  • Hazardous Waste Manifest:

    • A Uniform Hazardous Waste Manifest must be completed for the off-site transportation of the waste.[9][10][11][12][13] This is a legal document that tracks the waste from "cradle-to-grave."

    • The manifest will include information about the waste generator, the transporter, the designated disposal facility, and a detailed description of the waste, including its quantity and hazard class.[10]

  • Transportation and Incineration:

    • The sealed and labeled waste container will be collected by a licensed hazardous waste transporter.

    • The final disposal method for halogenated organic compounds is high-temperature incineration.[14] The U.S. Environmental Protection Agency (EPA) mandates a destruction and removal efficiency (DRE) of 99.99% for hazardous wastes.[14] For halogenated wastes, incineration temperatures typically need to be at least 1100°C to ensure complete destruction and prevent the formation of toxic byproducts.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, rehearsed emergency plan is essential.

Spill Response
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: Determine the extent of the spill. For small spills that you are trained and equipped to handle, proceed with caution. For large spills, or if you are uncertain, contact your institution's EHS or emergency response team immediately.[15]

  • Control the Source: If it can be done safely, prevent further spillage.

  • Cleanup:

    • Wear the appropriate PPE, including respiratory protection.

    • Gently cover the spill with an inert absorbent material, such as vermiculite or sand.[16] Avoid raising dust.

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.[17]

    • All cleanup materials must be disposed of as hazardous waste.

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[3]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Training and Compliance: A Culture of Safety

All personnel who handle or generate hazardous waste must receive appropriate training as mandated by OSHA's HAZWOPER (Hazardous Waste Operations and Emergency Response) standard (29 CFR 1910.120).[7][18][19] This training should cover:

  • The specific hazards of the chemicals being handled.

  • Proper handling and disposal procedures.

  • Correct use of PPE.

  • Emergency response and spill cleanup procedures.

Regular refresher training is also a legal requirement and a cornerstone of a robust safety culture.[6]

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of 5-Bromo-N,4-dimethyl-2-nitroaniline, thereby protecting yourself, your colleagues, and the environment.

References

  • U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). Hazardous waste operations and emergency response. OSHA 29 CFR 1910.120. Retrieved from [Link]

  • U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). Hazard Communication. OSHA 29 CFR 1910.1200. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, January 2). Safety Data Sheet: 4,5-Dimethyl-2-nitroaniline.
  • Apollo Scientific. (2023, July 5). Safety Data Sheet: 5-Bromo-2-nitroaniline.
  • International Enviroguard. (2019, April 3). OSHA & EPA Chemical Protective Clothing Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Hazardous Waste Manifest System. Retrieved from [Link]

  • Benchchem. (2025). Proper Disposal of 4-Bromo-2-nitroanisole: A Guide for Laboratory Professionals. Retrieved from a relevant chemical supplier's technical resources.
  • TriHaz Solutions. (2018, October 16). What is a Hazardous Waste Manifest. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. SW-846. Retrieved from [Link]

  • Georgia Southern University. (n.d.). Hazardous Materials Spill – Emergency Management. Retrieved from [Link]

  • California Department of Toxic Substances Control. (n.d.). Hazardous Waste Manifest Information. Retrieved from [Link]

Sources

Mastering the Unseen Threat: A Guide to Personal Protective Equipment for 5-Bromo-N,4-dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Use by Laboratory Professionals

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, 5-Bromo-N,4-dimethyl-2-nitroaniline presents a unique set of challenges that demand rigorous safety protocols. This guide, developed for researchers, scientists, and drug development professionals, provides an essential framework for the safe handling of this compound, with a specific focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to foster a culture of safety and build unwavering trust by delivering value that extends beyond the product itself.

Hazard Analysis: Understanding the Risk Profile

Before any handling of 5-Bromo-N,4-dimethyl-2-nitroaniline, a thorough understanding of its hazard profile is paramount. While specific toxicological data for this compound is not extensively published, its structure as a substituted nitroaniline provides critical clues to its potential hazards. Structurally similar compounds, such as other bromo- and nitroanilines, are known to be harmful if swallowed, in contact with skin, or if inhaled.[1] They are also known to cause skin and serious eye irritation.[1][2] Therefore, a conservative approach that assumes a similar or greater hazard level is a cornerstone of safe laboratory practice.

Assumed Hazard Classifications:

  • Acute Toxicity (Oral, Dermal, Inhalation)

  • Skin Corrosion/Irritation[2]

  • Serious Eye Damage/Eye Irritation[2]

  • Skin Sensitization[2]

  • Specific Target Organ Toxicity (Single Exposure), potentially causing respiratory irritation[2][3]

  • Hazardous to the Aquatic Environment (Long-Term Hazard)[2]

This proactive hazard assessment informs every subsequent decision regarding engineering controls, administrative procedures, and, most critically, the selection of personal protective equipment.

The Last Line of Defense: A Multi-Faceted PPE Strategy

While engineering controls like fume hoods are the primary means of exposure reduction, PPE serves as the final and critical barrier between the researcher and the chemical.[4] The following is a detailed guide to the essential PPE required for handling 5-Bromo-N,4-dimethyl-2-nitroaniline.

Eye and Face Protection: Shielding Against the Unforeseen

Mandatory Equipment:

  • Safety Goggles with Side Shields: These are the minimum requirement to protect against splashes and airborne particles.[4]

  • Face Shield: When there is a heightened risk of splash or dust generation, a face shield worn over safety goggles provides an additional layer of protection for the entire face.

The Rationale: The eyes are particularly vulnerable to chemical insults. Substituted nitroanilines can cause serious eye irritation.[1][2] In the event of accidental contact, immediate and thorough irrigation with water is crucial, but prevention through proper eye protection is the superior strategy.[2]

Skin and Body Protection: An Impermeable Barrier

Mandatory Equipment:

  • Chemical-Resistant Gloves: Nitrile gloves are a common and effective choice for many laboratory chemicals.[5] However, it is imperative to consult the glove manufacturer's compatibility chart for specific breakthrough times and degradation data related to nitroanilines. Always inspect gloves for any signs of damage before use and practice proper doffing techniques to avoid contaminating the skin.

  • Laboratory Coat: A fully buttoned lab coat made of a suitable material (e.g., polyester/cotton blend) is essential to protect against incidental contact and small spills.

  • Chemical-Resistant Apron or Coveralls: For procedures with a higher risk of significant splashes or contamination, a chemical-resistant apron or coveralls should be worn over the lab coat.

The Rationale: Dermal absorption is a significant route of exposure for many aniline derivatives. These compounds can be harmful in contact with skin.[1] Contaminated clothing should be removed immediately, and the affected skin area washed thoroughly with soap and water.[2]

Respiratory Protection: Guarding the Airways

Mandatory Equipment:

  • NIOSH-Approved Respirator: When engineering controls such as a fume hood are not available or insufficient to control airborne concentrations, or when there is a risk of generating dust, a NIOSH-approved respirator is required.[4][6] For solid particulates, an N95 dust mask may be sufficient.[5] In situations with potential for vapors or higher concentrations, a half-mask or full-face respirator with appropriate cartridges for organic vapors and particulates should be used.

The Rationale: Inhalation of dust or vapors can lead to respiratory irritation and systemic toxicity.[2][3] The use of a respirator should be part of a comprehensive respiratory protection program that includes fit testing and training.

Operational and Disposal Plans: A Step-by-Step Guide to Safety

A well-defined operational plan is as crucial as the PPE itself. The following procedural steps provide a clear, actionable framework for the safe handling and disposal of 5-Bromo-N,4-dimethyl-2-nitroaniline.

Pre-Handling Checklist
  • Review the Safety Data Sheet (SDS): Although a specific SDS for this compound may be unavailable, review the SDS for structurally similar chemicals to understand the hazards.[7]

  • Ensure Proper Functioning of Engineering Controls: Verify that the chemical fume hood has a current inspection and is functioning correctly.

  • Assemble and Inspect PPE: Gather all necessary PPE and inspect it for any defects.

  • Prepare for Emergencies: Locate the nearest safety shower, eyewash station, and fire extinguisher.

Safe Handling Protocol
  • Work Within a Fume Hood: All manipulations of 5-Bromo-N,4-dimethyl-2-nitroaniline, including weighing and transfers, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Avoid Dust Generation: When handling the solid material, use techniques that minimize the creation of dust.[4][5]

  • Prudent Practices: Do not eat, drink, or smoke in the laboratory.[2][4] Wash hands thoroughly after handling the chemical, even if gloves were worn.[2]

  • Container Management: Keep containers of 5-Bromo-N,4-dimethyl-2-nitroaniline tightly closed when not in use.[3][4]

Spill Management
  • Evacuate and Secure the Area: In the event of a spill, evacuate non-essential personnel and restrict access to the area.

  • Don Appropriate PPE: Before attempting to clean up a spill, don the appropriate PPE, including respiratory protection.

  • Contain and Absorb: For solid spills, carefully sweep or vacuum the material and place it in a labeled, sealed container for disposal.[4] Avoid actions that could generate dust.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Waste Disposal
  • Segregate Waste: All waste contaminated with 5-Bromo-N,4-dimethyl-2-nitroaniline, including disposable PPE, must be collected in a designated and clearly labeled hazardous waste container.[5]

  • Proper Storage: Store hazardous waste containers in a designated, well-ventilated area away from incompatible materials.[5]

  • Licensed Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company in accordance with all local, state, and federal regulations.[5]

Visualizing the Workflow for Enhanced Safety

To further clarify the safe handling process, the following diagram illustrates the key decision points and actions required from preparation to disposal.

Workflow for Safe Handling of 5-Bromo-N,4-dimethyl-2-nitroaniline cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_spill Spill Management Prep Review SDS & Assess Risks PPE_Select Select & Inspect PPE Prep->PPE_Select Eng_Control Verify Engineering Controls PPE_Select->Eng_Control Handling Work in Fume Hood Eng_Control->Handling Proceed with Caution Minimize_Dust Minimize Dust Generation Handling->Minimize_Dust Good_Practices Adhere to Good Lab Practices Minimize_Dust->Good_Practices Decon Decontaminate Work Area Good_Practices->Decon Task Complete Waste Segregate & Store Waste Decon->Waste Disposal Dispose via Licensed Vendor Waste->Disposal Spill Spill Occurs? Spill->Decon No Spill_Mgmt Evacuate & Secure Area Spill->Spill_Mgmt Yes Good_Practaces Good_Practaces Good_Practaces->Spill Spill_PPE Don Appropriate PPE Spill_Mgmt->Spill_PPE Spill_Clean Contain & Clean Spill Spill_PPE->Spill_Clean Spill_Clean->Decon

Caption: A flowchart illustrating the essential steps and decision points for the safe handling of 5-Bromo-N,4-dimethyl-2-nitroaniline.

Summary of Personal Protective Equipment

Body PartPersonal Protective EquipmentSpecifications and Recommendations
Eyes/Face Safety goggles with side protection or a face shieldMust be worn to protect against splashes and dust.
Skin Chemical-resistant gloves (e.g., Nitrile)Inspect for integrity before each use and dispose of properly.[4][5]
Lab coat or chemical-resistant coverallsTo prevent skin contact with the substance.[4]
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorRecommended when working outside of a fume hood, if dust is generated, or if irritation is experienced.[4][6]
Feet Closed-toe shoesTo protect against spills.[4]

Conclusion

The responsible use of 5-Bromo-N,4-dimethyl-2-nitroaniline in a research setting is contingent upon a robust safety culture and the diligent application of appropriate personal protective equipment. By understanding the potential hazards, implementing a multi-faceted PPE strategy, and adhering to strict operational and disposal protocols, researchers can mitigate the risks associated with this compound. This guide serves as a foundational resource, but it is the commitment of each individual scientist to prioritize safety that will ultimately ensure a secure and productive research environment.

References

  • Apollo Scientific. (2023, July 5). 5-Bromo-2-nitroaniline Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline.
  • Tokyo Chemical Industry. (2025, March 24). SAFETY DATA SHEET: 2-Bromo-4-nitroaniline.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: 4-Bromo-N,N-dimethylaniline.
  • Thermo Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 4,5-Dimethyl-2-nitroaniline.
  • Fisher Scientific. (2020, December 13). SAFETY DATA SHEET: 4-Nitroaniline.
  • Acros Organics. (2025, December 18). SAFETY DATA SHEET: 2-Nitroaniline.
  • Benchchem. (2025). Proper Disposal of 2-Amino-5-bromo-4-methylpyridine: A Guide for Laboratory Professionals.
  • Benchchem. (2025). Personal protective equipment for handling N-(2-Ethoxyethyl)-2-nitroaniline.
  • National Center for Biotechnology Information. (n.d.). Nitroaniline. PubChem Compound Database. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.